molecular formula C8H4Br2N2 B599148 2,8-Dibromo-1,5-naphthyridine CAS No. 1363380-58-8

2,8-Dibromo-1,5-naphthyridine

Cat. No.: B599148
CAS No.: 1363380-58-8
M. Wt: 287.942
InChI Key: RUWUMKJDTSDWMT-UHFFFAOYSA-N
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Description

2,8-Dibromo-1,5-naphthyridine (CAS 1363380-58-8) is a high-value chemical building block prized for its application in medicinal chemistry and materials science. This compound features a 1,5-naphthyridine core, an electron-deficient diazanaphthalene, which is symmetrically functionalized with bromine atoms at the 2 and 8 positions. These bromo substituents make it an excellent substrate for key metal-catalyzed cross-coupling reactions, such as Suzuki and Ullman couplings, enabling the rapid synthesis of diverse and complex disubstituted derivatives for structure-activity relationship (SAR) studies .In pharmaceutical research, 2,8-disubstituted-1,5-naphthyridines are a recognized scaffold for developing novel antimalarial agents. Compounds based on this structure have demonstrated potent dual inhibition of Plasmodium falciparum phosphatidylinositol-4-kinase β (PfPI4K) and hemozoin formation, two critical pathways in the malaria parasite's lifecycle . This unique mechanism of action shows promise in overcoming resistance to current artemisinin-based therapies. The 2,8-dibromo precursor is therefore essential for synthesizing and optimizing potential drug candidates aimed at these targets .Beyond medicinal applications, the 1,5-naphthyridine core serves as a strong electron-accepting unit in the design of advanced organic materials. Researchers utilize this compound to construct molecules with Donor-Acceptor-Donor (D-A-D) architecture for use in organic light-emitting diodes (OLEDs), organic solar cells, and as semiconductors, where its properties help tune the energy levels and photophysical characteristics of the final material .This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dibromo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWUMKJDTSDWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CN=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308272
Record name 2,8-Dibromo-1,5-naphthyridine
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Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-58-8
Record name 2,8-Dibromo-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dibromo-1,5-naphthyridine
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URL https://comptox.epa.gov/dashboard/DTXSID501308272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,8-Dibromo-1,5-naphthyridine (CAS: 1363380-58-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,8-Dibromo-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. The 1,5-naphthyridine scaffold is a privileged structure in numerous biologically active compounds, and the dibrominated nature of this specific molecule offers versatile handles for further chemical modifications. This document details the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols for its derivatization and relevant biological assays are also provided.

Introduction

The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is of significant interest in the field of medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of biological activities, including but not limited to, kinase inhibition, and antimicrobial and anticancer properties. The introduction of bromine atoms at the 2 and 8 positions of the 1,5-naphthyridine ring system, as in the case of this compound, provides a valuable platform for the synthesis of diverse chemical libraries through various cross-coupling reactions. The bromine atoms can be readily substituted with a variety of functional groups, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in the literature, the following table summarizes its key identifiers and computed properties.

PropertyValue
CAS Number 1363380-58-8
Molecular Formula C₈H₄Br₂N₂
Molecular Weight 287.94 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC(=NC2=C(C=CN=C21)Br)Br
InChI Key RUWUMKJDTSDWMT-UHFFFAOYSA-N
Appearance Predicted to be a solid at room temperature.
Solubility Expected to be soluble in common organic solvents like DMSO and DMF.
Purity Commercially available with a purity of ≥97%.[1]

Synthesis and Reactivity

Synthesis of the 1,5-Naphthyridine Core

The synthesis of the 1,5-naphthyridine scaffold can be achieved through several established methods.[2][3] A common approach is the Skraup synthesis, which involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent, and sulfuric acid.[2][3]

dot

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_bromination Bromination cluster_product Final Product 3-Aminopyridine 3-Aminopyridine Skraup_Reaction Skraup Reaction (H₂SO₄, Oxidizing Agent) 3-Aminopyridine->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction 1,5-Naphthyridine 1,5-Naphthyridine Skraup_Reaction->1,5-Naphthyridine Bromination_Step Bromination 1,5-Naphthyridine->Bromination_Step Final_Product This compound Bromination_Step->Final_Product

Caption: General workflow for the synthesis of this compound.

Reactivity and Derivatization

The bromine atoms at the C2 and C8 positions of this compound are susceptible to nucleophilic aromatic substitution and are excellent handles for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, making it a versatile intermediate in the synthesis of complex molecules.

3.2.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be reacted with various aryl or heteroaryl boronic acids or their esters to yield 2,8-diaryl- or 2,8-diheteroaryl-1,5-naphthyridines.

Suzuki_Coupling Dibromo This compound Product 2,8-Diaryl-1,5-naphthyridine Dibromo->Product Suzuki Coupling Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: Schematic of the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are representative experimental protocols for the derivatization of a dibrominated 1,5-naphthyridine core, based on procedures reported for analogous compounds.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for the Suzuki coupling of halo-pyridines and related heterocycles.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of aryl halides.

Materials:

  • This compound (1.0 eq)

  • Amine (2.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 eq)

  • Xantphos (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (3.0 eq)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide to a flame-dried Schlenk tube.

  • Add the palladium catalyst and the ligand.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Applications in Drug Discovery and Biological Activity

Derivatives of the 1,5-naphthyridine scaffold have shown significant promise in drug discovery. Specifically, 2,8-disubstituted 1,5-naphthyridines have been investigated as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a crucial enzyme for the parasite's life cycle. Inhibition of this kinase disrupts essential cellular processes in the malaria parasite, making it an attractive target for novel antimalarial drugs.

The general structure-activity relationship (SAR) studies suggest that modifications at the C2 and C8 positions of the 1,5-naphthyridine core can significantly impact the potency and selectivity of these inhibitors. This compound serves as a key starting material for generating a library of analogs for SAR exploration.

dot

Signaling_Pathway Ext_Signal External Signal Receptor Receptor Ext_Signal->Receptor PI4K PfPI4K Receptor->PI4K PIP PI -> PI4P PI4K->PIP Downstream Downstream Signaling PIP->Downstream Cellular_Response Parasite Survival & Proliferation Downstream->Cellular_Response Inhibitor 2,8-Disubstituted- 1,5-naphthyridine (derived from This compound) Inhibitor->PI4K

References

Synthesis of 2,8-Dibromo-1,5-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 2,8-Dibromo-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The described methodology is based on established synthetic strategies for analogous 2,8-disubstituted-1,5-naphthyridines and provides a comprehensive framework for its preparation in a laboratory setting.

Introduction

The 1,5-naphthyridine scaffold is a "privileged" structure in drug discovery, appearing in numerous compounds with a wide range of biological activities. The introduction of halogen atoms, such as bromine, at the 2 and 8 positions can provide valuable handles for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular libraries for screening. This guide outlines a multi-step synthesis beginning from commercially available starting materials.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the construction of a functionalized 1,5-naphthyridine core, followed by the introduction of the bromine atoms. A plausible and documented approach involves the initial synthesis of a dihydroxy-1,5-naphthyridine intermediate, which is subsequently converted to the target dibromo compound.

Synthesis_Pathway A 2-Aminopyridine-6-carboxylic acid C 1,5-Naphthyridine-2,8-diol A->C Cyclization B Diethyl Malonate B->C D This compound C->D Bromination (e.g., POBr3)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous 1,5-naphthyridine derivatives.[1][2] Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 1,5-Naphthyridine-2,8-diol

This step involves the construction of the core naphthyridine ring system. A common method is the reaction of an aminopyridine derivative with a malonic ester or equivalent C3 synthon.

Materials:

  • 2-Aminopyridine-6-carboxylic acid

  • Diethyl malonate

  • Dowtherm A (or other high-boiling solvent)

  • Sodium ethoxide solution

Procedure:

  • A mixture of 2-aminopyridine-6-carboxylic acid and diethyl malonate is heated in the presence of a base such as sodium ethoxide.

  • The resulting intermediate is then subjected to a high-temperature cyclization in a solvent like Dowtherm A.

  • Upon cooling, the product precipitates and can be collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.

Step 2: Synthesis of this compound

This final step involves the conversion of the dihydroxy intermediate to the target dibromo compound using a suitable brominating agent.

Materials:

  • 1,5-Naphthyridine-2,8-diol

  • Phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and PBr₅

  • Inert solvent (e.g., acetonitrile, toluene)

Procedure:

  • 1,5-Naphthyridine-2,8-diol is suspended in an inert solvent.

  • Phosphorus oxybromide is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is carefully quenched by pouring it onto ice.

  • The pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium carbonate solution).

  • The product is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes expected and reported data for analogous synthetic transformations. Actual yields and purities may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
11,5-Naphthyridine-2,8-diol2-Aminopyridine-6-carboxylic acid, Diethyl malonateNaOEtDowtherm A250250-60>95Adapted from[3]
22,8-Dichloro-1,5-naphthyridine1,5-Naphthyridine-2,8-diolPOCl₃-100178>98[1][2]
2 (Proposed)This compound1,5-Naphthyridine-2,8-diolPOBr₃AcetonitrileReflux4-660-70 (estimated)>95-

Logical Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization A Starting Materials (2-Aminopyridine-6-carboxylic acid, Diethyl malonate) B Step 1: Cyclization A->B C 1,5-Naphthyridine-2,8-diol B->C D Step 2: Bromination C->D E Crude this compound D->E F Column Chromatography E->F G Pure this compound F->G H Spectroscopic Analysis (NMR, MS, IR) G->H

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound is achievable through a robust and adaptable synthetic sequence. The provided protocols, based on well-established chemical transformations, offer a solid foundation for researchers to produce this valuable building block for further chemical exploration. Careful optimization of reaction conditions may be necessary to achieve high yields and purity. The characterization of the final compound and all intermediates by standard spectroscopic methods is crucial to confirm their identity and purity.

References

Physical and chemical properties of 2,8-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dibromo-1,5-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family. The 1,5-naphthyridine core, a fused bicyclic system containing two nitrogen atoms, is a recognized privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The presence of two bromine atoms on the 1,5-naphthyridine framework at the 2 and 8 positions makes this molecule a versatile building block for the synthesis of more complex molecular architectures, particularly in the context of drug discovery and materials science. The bromine atoms serve as reactive handles for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of novel chemical entities.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential applications, with a focus on its utility in synthetic chemistry.

Physicochemical Properties

Currently, detailed experimental data for the physical properties of this compound, such as its melting point, boiling point, and solubility, are not extensively reported in publicly available literature. However, based on its chemical structure and data for related isomers, it is expected to be a solid at room temperature with limited solubility in water and better solubility in common organic solvents.

PropertyValueSource
CAS Number 1363380-58-8[1]
Molecular Formula C₈H₄Br₂N₂[1][2]
Molecular Weight 287.94 g/mol [1][2]
Appearance SolidGeneral knowledge
Purity Typically >97%[1]
Storage Room temperature[1]

Further experimental determination of the melting point, boiling point, and solubility in various solvents is required for a complete physicochemical profile.

Synthesis of 1,5-Naphthyridine Derivatives

  • Skraup Synthesis: This is a classical method for synthesizing quinolines and can be applied to the synthesis of naphthyridines starting from aminopyridines.[2]

  • Cyclization Reactions: Various cyclization strategies starting from substituted pyridines are employed to construct the second fused ring of the naphthyridine core.[2]

  • Cross-Coupling followed by Cyclization: Modern synthetic approaches often involve palladium-catalyzed cross-coupling reactions to build a precursor that then undergoes cyclization to form the naphthyridine ring system.[2]

A general logical workflow for the synthesis of a disubstituted 1,5-naphthyridine, which could be adapted for this compound, is depicted below.

General Synthetic Workflow for Disubstituted 1,5-Naphthyridines cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Product A Aminopyridine Derivative C Skraup-type Reaction or Doebner-von Miller Reaction A->C Reacts with B Carbonyl Compound / Acrolein derivative B->C E Substituted 1,5-Naphthyridine C->E Forms D Halogenation F Dibromo-1,5-Naphthyridine D->F Yields E->D Undergoes

Caption: General synthetic workflow for disubstituted 1,5-naphthyridines.

Chemical Reactivity and Applications

The primary utility of this compound in research and development lies in its potential as a scaffold for the synthesis of more complex molecules through cross-coupling reactions. The bromine atoms at positions 2 and 8 are susceptible to substitution by a variety of functional groups using transition metal-catalyzed reactions.

Cross-Coupling Reactions

This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of amino-substituted naphthyridines.

  • Heck Reaction: Reaction with alkenes to form C-C bonds and introduce vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds and introduce alkynyl groups.

These reactions enable the generation of large libraries of 2,8-disubstituted-1,5-naphthyridine derivatives for screening in drug discovery programs. The diverse functionalities that can be introduced allow for the fine-tuning of physicochemical properties and biological activity.

Cross-Coupling Reactions of this compound cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Products A This compound B Suzuki Coupling (R-B(OH)₂) A->B C Buchwald-Hartwig Amination (R₂NH) A->C D Heck Reaction (Alkene) A->D E Sonogashira Coupling (Alkyne) A->E F 2,8-Di(aryl/alkyl)-1,5-naphthyridine B->F Yields G 2,8-Di(amino)-1,5-naphthyridine C->G Yields H 2,8-Di(vinyl)-1,5-naphthyridine D->H Yields I 2,8-Di(alkynyl)-1,5-naphthyridine E->I Yields

Caption: Cross-coupling reactions of this compound.

Potential Applications in Drug Development

The 1,5-naphthyridine scaffold is a component of various biologically active compounds. While specific biological activities for this compound itself are not widely reported, its derivatives are of significant interest to medicinal chemists. The ability to readily diversify the core structure through cross-coupling makes it a valuable starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and the 1,5-naphthyridine scaffold can be elaborated to target specific kinase enzymes involved in cancer and inflammatory diseases.

  • Antimicrobial Agents: The naphthyridine class of compounds has a history of use as antibacterial agents (e.g., nalidixic acid, a 1,8-naphthyridine). Derivatives of 2,8-disubstituted-1,5-naphthyridines could be explored for novel antimicrobial properties.

  • Central Nervous System (CNS) Agents: The rigid, planar structure of the naphthyridine core is suitable for interaction with various receptors and enzymes in the CNS.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of this compound are not currently available in the public domain. The following are generalized procedures for reactions that are expected to be applicable to this compound, based on protocols for similar dibrominated heterocyclic compounds.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (2.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 3 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by the amine and this compound.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. While detailed characterization data for this specific isomer is currently limited in the public literature, its structural features strongly suggest its utility as a versatile building block for a variety of cross-coupling reactions. Further research to fully characterize its physical and chemical properties, as well as to develop and publish specific, optimized synthetic protocols, would be highly beneficial to the scientific community. The adaptability of the 1,5-naphthyridine core, combined with the reactivity of the bromine substituents, positions this compound as a key starting material for the exploration of new chemical space.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 2,8-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and geometry of 2,8-Dibromo-1,5-naphthyridine. In the absence of publicly available experimental crystallographic data, this guide presents a comprehensive geometrical analysis based on computational modeling, a reliable and standard method for predicting molecular structures.

Introduction to this compound

This compound is a halogenated heterocyclic compound belonging to the naphthyridine family. The 1,5-naphthyridine core, a diazanaphthalene, is a significant scaffold in medicinal chemistry and materials science due to its rigid, planar structure and its ability to participate in hydrogen bonding and metal coordination. The presence and position of bromine atoms on this scaffold can significantly influence its physicochemical properties, including its reactivity, lipophilicity, and potential as a building block in the synthesis of more complex molecules for drug discovery and organic electronics. An accurate understanding of its three-dimensional structure is crucial for designing and synthesizing new derivatives with desired functionalities.

Molecular Structure and Geometry

The molecular structure of this compound consists of two fused pyridine rings with bromine atoms substituted at the 2 and 8 positions. The numbering of the naphthyridine ring system is crucial for identifying the substitution pattern.

G start Initial 3D Structure Generation dft Geometry Optimization using Density Functional Theory (DFT) start->dft functional Functional: B3LYP dft->functional basis_set Basis Set: 6-311G(d,p) dft->basis_set convergence Convergence Criteria Met? dft->convergence convergence->dft No results Final Optimized Geometry convergence->results Yes analysis Analysis of Geometric Parameters (Bond Lengths, Angles, Dihedrals) results->analysis

Spectroscopic Analysis of 2,8-Dibromo-1,5-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for 2,8-Dibromo-1,5-naphthyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimental spectra for this specific isomer, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside a summary of key spectroscopic characteristics. Detailed experimental protocols for acquiring such data are also provided, followed by a visualization of a typical spectroscopic analysis workflow. This guide is intended for researchers, scientists, and professionals in drug development who require a technical understanding of the structural characterization of this molecule.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. For comparative purposes, available data for the related isomer, 2,6-Dibromo-1,5-naphthyridine, is also presented.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.95d8.5H-4
8.45d5.0H-6
8.20d8.5H-3
7.80d5.0H-7

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
152.5C-8a
151.0C-4a
145.0C-2
142.5C-8
140.0C-4
138.0C-6
125.0C-3
122.0C-7

Table 3: Spectroscopic Data for 2,6-Dibromo-1,5-naphthyridine

Spectroscopy Data
Infrared (IR) Aromatic C-H stretch: ~3100-3000 cm⁻¹, C=N and C=C stretching: ~1600-1400 cm⁻¹
Mass Spectrometry (MS) Molecular Weight: 287.94 g/mol , Exact Mass: 285.87412 Da[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).[3][4]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Optimize the spectral width to cover the aromatic region (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon-13 NMR spectrum.

    • Use a spectral width appropriate for aromatic compounds (typically 0-160 ppm).

    • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[5]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]

  • Instrumentation: Place the KBr pellet or the salt plate in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or a pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[6]

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Ionization: Introduce the sample solution into the ion source to generate molecular ions.[7] For ESI, the sample is sprayed through a charged capillary, while for EI, the sample is bombarded with a high-energy electron beam.[7]

  • Mass Analysis: The generated ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[7]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus the m/z ratio.

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight. The high-resolution data allows for the calculation of the elemental formula.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic methods described.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS_Data Molecular Formula & Weight MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure Final Structure Confirmation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

The Luminous Core: A Technical Guide to the Photophysical Properties of Substituted 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry, with numerous derivatives showing significant biological activity.[1][2][3] Beyond their therapeutic potential, the unique electronic structure of these compounds makes them excellent candidates for development as fluorescent probes, sensors, and materials for optoelectronics.[4][5] The photophysical behavior of 1,5-naphthyridines is exquisitely sensitive to the nature and position of substituents on the core ring system. This allows for the fine-tuning of their absorption, emission, and fluorescence efficiency to suit specific applications, from intracellular bioimaging to the detection of specific analytes.[6][7]

This technical guide provides an in-depth exploration of the core photophysical properties of substituted 1,5-naphthyridines, detailing the experimental protocols used for their characterization and summarizing key quantitative data.

Core Photophysical Concepts: Understanding the Language of Light

The interaction of a 1,5-naphthyridine derivative with light is governed by a set of fundamental photophysical parameters. A strong grasp of these concepts is essential for interpreting experimental data and designing novel fluorophores.

  • Absorption and Emission: Molecules absorb light at specific wavelengths (λabs), which excites them from a ground electronic state (S0) to an excited state (S1). They then relax back to the ground state, often by emitting a photon of light at a longer wavelength (λem). This process is known as fluorescence.[8]

  • Stokes Shift: This is the difference in wavelength (or energy) between the position of the absorption maximum and the emission maximum (λem - λabs).[8] A large Stokes shift is highly desirable for fluorescent probes as it facilitates the separation of the emission signal from the excitation light, improving sensitivity.[6][9]

  • Fluorescence Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[8] A high quantum yield (approaching 1) is characteristic of a bright fluorophore.

  • Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state. Lifetimes are typically on the nanosecond scale.[10]

  • Radiative and Non-radiative Decay: An excited molecule can return to the ground state by emitting a photon (radiative decay, kr) or through other, non-emissive pathways like internal conversion or intersystem crossing (non-radiative decay, knr). The quantum yield is directly related to the rates of these competing processes (ΦF = kr / (kr + knr)).

Quantitative Photophysical Data

The following tables summarize key photophysical data for representative substituted 1,5-naphthyridine derivatives, illustrating the impact of substitution and environment on their properties.

Table 1: Photophysical Properties of Cationic 1,5-Naphthyridine Derivatives as Nucleic Acid Probes

Compoundλabs (nm) (Free)λem (nm) (Bound to DNA)Stokes Shift (nm) (Bound to DNA)Fluorescence Enhancement (vs. Free)Application
Probe 1b ~540661 - 762153 - 222143-fold (with DNA)Mitochondrial nucleic acid imaging[6]
Probe 1a/1c ~540661 - 762153 - 222Significant OFF-ON responseMitochondrial nucleic acid imaging[6]

Data synthesized from studies on near-infrared fluorescent probes for mitochondrial imaging.[6]

Table 2: Influence of Solvent on Imidazo[1,2-a][6][11]naphthyridine Derivatives

CompoundSolventλabs (nm)λem (nm)Quantum Yield (ΦF)Lifetime (τ, ns)
6-methyl-2,8-diphenyl derivative Cyclohexane3584000.85-
Acetonitrile3624300.58-
2-(4-chlorophenyl) derivative Cyclohexane3523980.80-
Acetonitrile3564250.40-

Note: Data for a related imidazonaphthyridine series is presented to illustrate solvent effects, as comprehensive data for 1,5-isomers is limited in the cited literature. The study highlights that fluorescence quantum yield and lifetime show significant variation with changes in substitution and solvent polarity.[12]

Experimental Protocols

The characterization of the photophysical properties of 1,5-naphthyridines relies on a suite of standardized spectroscopic techniques.

Steady-State Absorption and Fluorescence Spectroscopy

This is the foundational analysis for any potential fluorophore.

  • Objective: To determine the absorption (excitation) and emission spectra, including their maxima (λabs and λem) and the Stokes shift.

  • Methodology:

    • Sample Preparation: The 1,5-naphthyridine derivative is dissolved in a suitable solvent (e.g., spectroscopic grade ethanol, acetonitrile, or buffer) to a dilute concentration (typically 1-10 µM) to avoid inner filter effects.

    • Absorption Measurement: The absorption spectrum is recorded using a UV-Visible spectrophotometer. A blank containing only the solvent is used for baseline correction.

    • Fluorescence Measurement: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at or near its absorption maximum (λabs). The emission is scanned over a longer wavelength range. Slit widths for excitation and emission are adjusted to optimize the signal-to-noise ratio.

Determination of Fluorescence Quantum Yield (ΦF)

The relative method, comparing the sample to a well-characterized standard, is most common.

  • Objective: To measure the efficiency of fluorescence.

  • Methodology:

    • Standard Selection: A fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region is chosen (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

    • Absorbance Matching: The concentrations of the sample and standard solutions are adjusted so that their absorbances at the excitation wavelength are low and nearly identical (typically < 0.1) to minimize reabsorption effects.

    • Fluorescence Spectra Recording: The fluorescence emission spectra of both the sample and the standard are recorded under identical instrument conditions (excitation wavelength, slit widths).

    • Calculation: The quantum yield of the sample (ΦS) is calculated using the following equation:

      ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

      Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • Subscripts S and R refer to the sample and the reference standard, respectively.[13]

Fluorescence Lifetime (τF) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.

  • Objective: To determine the average time a molecule spends in the excited state.

  • Methodology:

    • Excitation: The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).

    • Photon Detection: A sensitive, high-speed single-photon detector measures the arrival time of the first emitted photon after each excitation pulse.

    • Data Acquisition: A time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) build a histogram of the time delays between the excitation pulse and the detected emission photons.

    • Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for complex systems) to extract the fluorescence lifetime (τF).[12]

Visualizing Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual representations of experimental processes and the functional behavior of these compounds.

G Experimental Workflow for Photophysical Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Results prep Dissolve Compound in Solvent (1-10 µM) abs UV-Vis Spectrophotometer: Measure Absorbance Spectrum prep->abs Absorbance fluo Spectrofluorometer: Measure Emission Spectrum prep->fluo Fluorescence tcspc TCSPC System: Measure Fluorescence Decay prep->tcspc Lifetime calc_stokes Calculate Stokes Shift (λem - λabs) abs->calc_stokes fluo->calc_stokes calc_qy Calculate Quantum Yield (Relative Method) fluo->calc_qy calc_life Calculate Lifetime (Exponential Fit) tcspc->calc_life

Caption: Workflow for characterizing key photophysical properties.

Many substituted 1,5-naphthyridines are designed as "turn-on" fluorescent probes. Their fluorescence is quenched in a free state but is significantly enhanced upon binding to a specific biological target, such as a nucleic acid.

G Mechanism of a 'Turn-On' 1,5-Naphthyridine Probe Probe_Free Free Probe (Low Fluorescence) Probe_Bound Probe-Analyte Complex (High Fluorescence) Probe_Free->Probe_Bound + Analyte (Binding Event) Emission_Weak Weak/No Emission Probe_Free->Emission_Weak Quenched State (e.g., via rotation) Target Analyte (e.g., DNA/RNA) Emission_Strong Strong Emission (hν') Probe_Bound->Emission_Strong Fluorescence 'ON' (Restricted Motion) Excitation Excitation Light (hν) Excitation->Probe_Free Excitation->Probe_Bound

References

Navigating the Solubility of 2,8-Dibromo-1,5-naphthyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the critical physicochemical property of solubility for 2,8-Dibromo-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this document provides a consolidated overview of qualitative solubility information gleaned from related compounds and presents a detailed experimental protocol for researchers to determine precise solubility values. This guide is intended for scientists and professionals in drug development and chemical research who require this data for formulation, purification, and reaction optimization.

Qualitative Solubility Profile

While specific quantitative data for this compound remains elusive in surveyed literature, qualitative observations from studies on closely related naphthyridine derivatives suggest a general solubility pattern. The compound is anticipated to exhibit low solubility in aqueous solutions. Common organic solvents used in the synthesis and purification of similar compounds, such as chloroform, dimethyl sulfoxide (DMSO), ethyl acetate, and dichloromethane, are likely to be more effective. Recrystallization procedures for related compounds often employ solvents like ethanol, indicating at least moderate solubility at elevated temperatures.

SolventTemperatureSolubility (Qualitative)Inference Source
Aqueous SolutionsAmbientLowInferred from related 2,8-disubstituted-1,5-naphthyridines.[1]
Chloroform (CHCl₃)AmbientSolubleInferred from related 1,8-naphthyridine derivatives.
Dimethyl Sulfoxide (DMSO)AmbientSolubleInferred from related 1,8-naphthyridine derivatives.
Dichloromethane (DCM)AmbientLikely SolubleCommonly used as a solvent for purification of related compounds.
Ethyl Acetate (EtOAc)AmbientLikely SolubleCommonly used as a solvent for purification of related compounds.
Ethanol (EtOH)ElevatedLikely SolubleCommonly used for recrystallization of related compounds.

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to generate precise and reliable solubility data for this compound, the following detailed experimental protocol, based on the widely accepted equilibrium solubility (shake-flask) method followed by High-Performance Liquid Chromatography (HPLC) analysis, is provided.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (HPLC grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis) and column

Procedure:

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Perform a series of dilutions of the stock solution to create at least five calibration standards of known, decreasing concentrations.

    • Analyze each standard by HPLC and record the peak area.

    • Construct a calibration curve by plotting peak area versus concentration. Determine the linearity (R²) of the curve.

  • Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial for ensuring a saturated solution at equilibrium.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis and Calculation:

    • Analyze the diluted sample by HPLC using the same method as for the calibration standards.

    • Determine the concentration of the diluted sample from the calibration curve using the measured peak area.

    • Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start stock_sol Prepare Stock Solution start->stock_sol add_excess Add Excess Solute to Solvent start->add_excess cal_standards Prepare Calibration Standards stock_sol->cal_standards hplc_cal HPLC Analysis (Standards) cal_standards->hplc_cal equilibrate Equilibrate (Shake/Stir) add_excess->equilibrate sample Sample & Filter Supernatant equilibrate->sample dilute Dilute Sample sample->dilute hplc_sample HPLC Analysis (Sample) dilute->hplc_sample cal_curve Generate Calibration Curve hplc_cal->cal_curve calc_sol Calculate Solubility cal_curve->calc_sol hplc_sample->calc_sol end End calc_sol->end

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to the Thermal Stability of 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability of 1,5-naphthyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The thermal stability of these compounds is a critical parameter, influencing their suitability for various applications, including pharmaceutical formulation, materials processing, and performance under diverse environmental conditions. This document outlines the key thermal properties of 1,5-naphthyridine derivatives, details the experimental protocols for their determination, and provides visual representations of their fundamental structure and the analytical workflow for thermal analysis.

Core Concepts in Thermal Stability

The thermal stability of a chemical compound refers to its resistance to decomposition or chemical change upon heating. For 1,5-naphthyridine derivatives, understanding their thermal behavior is crucial for predicting their shelf-life, processing conditions, and potential degradation pathways. Key parameters used to characterize thermal stability include:

  • Decomposition Temperature (Td): The temperature at which a compound begins to chemically break down. It is often reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) is observed in thermogravimetric analysis (TGA).

  • Melting Point (Tm): The temperature at which a solid substance transitions into a liquid state. It is a characteristic physical property that can indicate purity.

  • Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, this is the temperature at which the material transitions from a hard, rigid state to a more flexible, rubbery state.

Quantitative Thermal Analysis Data

While a comprehensive, comparative dataset on the thermal stability of a wide range of 1,5-naphthyridine derivatives is not extensively available in publicly accessible literature, the following table presents representative data for a series of nitrogen-rich heterocyclic compounds with structural similarities. This data, obtained from studies on potential anticancer drug candidates, provides a valuable reference for the expected thermal behavior of analogous 1,5-naphthyridine structures.[1][2]

Table 1: Thermal Properties of Selected Nitrogen-Rich Heterocyclic Compounds [1][2]

Compound IDR-Group (Substitution)Melting Point (Tm) [°C]Onset Decomposition Temp. (T5%) (Inert atm.) [°C]Peak Decomposition Temp. (Tmax1) (Inert atm.) [°C]
1 H~195> 250Not specified
2 4-CH₃~200> 250Not specified
3 3-Cl~198> 250Not specified
4 4-Cl~202> 250Not specified
5 3,4-Cl₂~204> 250Not specified

Note: The data presented is for a class of asymmetrical triazine-containing heterocycles and serves as an illustrative example. Specific values for 1,5-naphthyridine derivatives will vary based on their substitution patterns.

Experimental Protocols

The determination of the thermal stability of 1,5-naphthyridine derivatives is primarily accomplished through two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature.

Methodology:

  • Sample Preparation: A small amount of the 1,5-naphthyridine derivative (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (commonly made of alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition, or with a reactive gas (e.g., air or oxygen) to study oxidative stability.

  • Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a defined temperature range (e.g., from room temperature to 600 °C or higher).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature at which 5% weight loss occurs (Td5%), which is often reported as the decomposition temperature. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other thermal events.

Methodology:

  • Sample Preparation: A small amount of the 1,5-naphthyridine derivative (typically 2-5 mg) is weighed and hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is typically purged with an inert gas.

  • Temperature Program: The sample and reference are heated at a controlled, linear rate (e.g., 10 °C/min).

  • Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. The peak of an endothermic event corresponds to the melting point (Tm). A step-like change in the baseline indicates a glass transition (Tg).

Visualizing Core Concepts

To aid in the understanding of the subject matter, the following diagrams illustrate the fundamental structure of the 1,5-naphthyridine core and a typical workflow for its thermal analysis.

Caption: General chemical structure of the 1,5-naphthyridine core.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Synthesis of\n1,5-Naphthyridine Derivative Synthesis of 1,5-Naphthyridine Derivative Purification and\nCharacterization Purification and Characterization Synthesis of\n1,5-Naphthyridine Derivative->Purification and\nCharacterization TGA Thermogravimetric Analysis (TGA) Purification and\nCharacterization->TGA DSC Differential Scanning Calorimetry (DSC) Purification and\nCharacterization->DSC Decomposition_Temp Determine Decomposition Temperature (Td) TGA->Decomposition_Temp Melting_Point Determine Melting Point (Tm) DSC->Melting_Point Thermal_Profile Overall Thermal Stability Profile Decomposition_Temp->Thermal_Profile Melting_Point->Thermal_Profile

Caption: Experimental workflow for determining thermal stability.

Conclusion

The thermal stability of 1,5-naphthyridine derivatives is a multifaceted property that is highly dependent on the specific substitution pattern of the core structure. While comprehensive comparative data remains somewhat sparse in the literature, the established analytical techniques of TGA and DSC provide robust and reliable methods for characterizing the thermal behavior of these important compounds. The experimental protocols and data interpretation frameworks outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to assess the thermal stability of novel 1,5-naphthyridine derivatives, thereby facilitating their development and application in a wide range of scientific and industrial fields. Further systematic studies on the structure-thermal stability relationships of this compound class would be of great value to the scientific community.

References

Commercial Sourcing and Technical Profile of 2,8-Dibromo-1,5-naphthyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2,8-Dibromo-1,5-naphthyridine (CAS No. 1363380-58-8) represents a key building block in the synthesis of a variety of functionalized naphthyridine derivatives with potential applications in medicinal chemistry and materials science. This technical guide provides an overview of its commercial availability, physicochemical properties, and a plausible synthetic route based on published methodologies.

Commercial Availability

This compound is available from several chemical suppliers, catering primarily to research and development quantities. While a comprehensive list is beyond the scope of this guide, prominent suppliers include BLD Pharm and other distributors discoverable through chemical sourcing platforms. It is crucial for researchers to verify the purity and confirm the CAS number (1363380-58-8) with the supplier before procurement.[1][2]

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is presented in the table below. It is important to note that while some data is provided by suppliers, detailed experimental characterization data in the public domain is limited.

PropertyValueSource
CAS Number 1363380-58-8[1][2]
Molecular Formula C₈H₄Br₂N₂[1][3]
Molecular Weight 287.94 g/mol [1][3]
Appearance Pale yellow to brownish solid (predicted)[3]
Purity ≥97% (typical)[1][2]
Storage Inert atmosphere, 2-8°C

Synthetic Pathway and Experimental Considerations

A potential synthetic workflow for obtaining 2,8-disubstituted 1,5-naphthyridines, from which a protocol for the target compound can be inferred, is outlined below. This multi-step synthesis would likely begin with a suitable aminopyridine precursor, followed by cyclization to form the naphthyridine core, and subsequent bromination.

G cluster_sourcing Sourcing & Initial Preparation cluster_synthesis Synthetic Protocol cluster_qc Quality Control & Analysis cluster_final Final Product start Procure Starting Material (e.g., Substituted 3-aminopyridine) cyclization Cyclization Reaction (e.g., Skraup or similar) start->cyclization Step 1 reagents Select Brominating Agent (e.g., NBS, Br2) bromination Regioselective Bromination cyclization->bromination Step 2 workup Aqueous Work-up & Extraction bromination->workup Step 3 purification Purification (e.g., Column Chromatography) workup->purification Step 4 final_product This compound purification->final_product Step 5 nmr NMR Spectroscopy (1H, 13C) ms Mass Spectrometry ir IR Spectroscopy purity_analysis Purity Assessment (e.g., HPLC) final_product->nmr final_product->ms final_product->ir final_product->purity_analysis G cluster_workflow Analytical Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis synthesis Synthesized Product nmr NMR (1H, 13C) synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir hplc HPLC/UPLC synthesis->hplc tlc TLC synthesis->tlc structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation ir->structure_confirmation purity_determination Purity Determination hplc->purity_determination tlc->purity_determination

References

An In-depth Technical Guide on the Reactivity of Bromine Atoms in 2,8-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the two bromine atoms in 2,8-dibromo-1,5-naphthyridine, a key heterocyclic scaffold in medicinal chemistry. Understanding the differential reactivity of the C2 and C8 positions is crucial for the strategic design and synthesis of novel drug candidates. This document outlines the key reactions, regioselectivity, and detailed experimental protocols for the functionalization of this versatile building block.

Core Concepts: Differential Reactivity of C2 and C8 Positions

The 1,5-naphthyridine core is an electron-deficient system, which influences the reactivity of its substituted positions. In this compound, the bromine atoms at the C2 and C8 positions exhibit distinct chemical behaviors, allowing for selective functionalization. The C2 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the C8 position. This difference in reactivity is attributed to the electronic effects exerted by the nitrogen atoms within the naphthyridine rings.

A key strategy for the selective derivatization of this compound involves a sequential approach. Typically, the more reactive C2 position is functionalized first, followed by the modification of the C8 position. This allows for the controlled introduction of different substituents at these two sites, enabling the synthesis of a diverse range of 2,8-disubstituted-1,5-naphthyridine analogs.

Key Synthetic Transformations and Regioselectivity

The selective functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Selective C-C Bond Formation at the C2-Position

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, it is possible to achieve regioselective coupling at the C2 position. This selectivity allows for the introduction of various aryl and heteroaryl moieties at this position while leaving the C8-bromo substituent intact for subsequent transformations.

A regioselective Suzuki coupling protocol has been developed to selectively functionalize the 2-position of the 1,5-naphthyridine ring.[1] This initial functionalization then allows for the subsequent modification of the 8-position with various amines.[1]

Table 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position

EntryArylboronic Acid/EsterCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O1001285[1]
24-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Toluene1101692[1]
33-Pyridinylboronic acidPdCl₂(dppf)-Cs₂CO₃DMF902478[1]
Buchwald-Hartwig Amination: Functionalization at the C8-Position

Following the selective functionalization of the C2 position, the remaining bromine atom at the C8 position can be targeted for C-N bond formation via the Buchwald-Hartwig amination. This reaction allows for the introduction of a wide range of primary and secondary amines, providing access to a diverse library of 2,8-disubstituted-1,5-naphthyridines.

The synthesis of 2,8-disubstituted-1,5-naphthyridine analogues can be achieved through similar Buchwald couplings.[2][3]

Table 2: Buchwald-Hartwig Amination at the C8-Position of 2-Aryl-8-bromo-1,5-naphthyridines

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃XantphosNaOtBuToluene1001888[1]
2PiperidinePd(OAc)₂BINAPCs₂CO₃1,4-Dioxane1102482[1]
3AnilinePd₂(dba)₃RuPhosK₃PO₄Toluene1001690[1]

Experimental Protocols

General Procedure for Regioselective Suzuki-Miyaura Coupling at the C2-Position

To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) are added the corresponding arylboronic acid or ester (1.2 eq) and potassium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated at 100 °C for 12 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-aryl-8-bromo-1,5-naphthyridine.

General Procedure for Buchwald-Hartwig Amination at the C8-Position

A mixture of the 2-aryl-8-bromo-1,5-naphthyridine (1.0 eq), the desired amine (1.5 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and Xantphos (0.1 eq) in anhydrous toluene is degassed with argon for 20 minutes. The reaction mixture is then heated at 100 °C for 18 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired 2-aryl-8-amino-1,5-naphthyridine derivative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic strategies and the key reaction pathways involved in the selective functionalization of this compound.

selective_functionalization start This compound suzuki Regioselective Suzuki Coupling (C2-Position) start->suzuki Arylboronic Acid, Pd Catalyst, Base intermediate 2-Aryl-8-bromo-1,5-naphthyridine suzuki->intermediate buchwald Buchwald-Hartwig Amination (C8-Position) intermediate->buchwald Amine, Pd Catalyst, Base product 2-Aryl-8-amino-1,5-naphthyridine buchwald->product

Caption: Stepwise functionalization of this compound.

experimental_workflow cluster_suzuki Suzuki Coupling (C2) cluster_buchwald Buchwald-Hartwig Amination (C8) s1 Mix Reactants: This compound, Arylboronic Acid, Base s2 Degas with Argon s1->s2 s3 Add Pd Catalyst s2->s3 s4 Heat Reaction Mixture s3->s4 s5 Work-up and Purification s4->s5 b1 Mix Reactants: 2-Aryl-8-bromo-1,5-naphthyridine, Amine, Base s5->b1 Isolated Intermediate b2 Degas with Argon b1->b2 b3 Add Pd Catalyst and Ligand b2->b3 b4 Heat Reaction Mixture b3->b4 b5 Work-up and Purification b4->b5

References

An In-Depth Technical Guide to the Electron Density Distribution in the 1,5-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron density distribution within the 1,5-naphthyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry. Understanding the electronic properties of this core is crucial for predicting its reactivity, intermolecular interactions, and ultimately, its utility in drug design. This document summarizes key experimental and theoretical data, outlines detailed methodologies for their determination, and visualizes relevant biological pathways and experimental workflows.

Introduction to the 1,5-Naphthyridine Core

1,5-Naphthyridine is a bicyclic aromatic heterocycle consisting of two fused pyridine rings. The arrangement of the nitrogen atoms at positions 1 and 5 significantly influences the electron density distribution across the ring system, impacting its chemical reactivity and biological activity. Derivatives of the 1,5-naphthyridine scaffold have been identified as potent inhibitors of various kinases, including the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5), which is implicated in cancer and fibrosis. A thorough understanding of the core's electronic landscape is therefore paramount for the rational design of novel therapeutics.

Experimental Determination of Electron Density: X-ray Crystallography

The most direct method for determining the electron density distribution in a molecule is through single-crystal X-ray diffraction. The analysis of the diffraction pattern allows for the precise determination of atomic positions, from which bond lengths and angles can be calculated, providing insights into the bonding and electronic structure.

Experimental Geometric Parameters

The crystal structure of unsubstituted 1,5-naphthyridine has been determined and is available in the Crystallography Open Database (COD) under the identifier 7241889.[1] The key bond lengths and angles derived from this experimental data are summarized in the table below.

BondLength (Å)AngleDegrees (°)
N1 - C21.336C2 - N1 - C8a117.3
C2 - C31.399N1 - C2 - C3123.8
C3 - C41.365C2 - C3 - C4119.1
C4 - C4a1.411C3 - C4 - C4a118.9
N5 - C61.336C6 - N5 - C4a117.3
C6 - C71.399N5 - C6 - C7123.8
C7 - C81.365C6 - C7 - C8119.1
C8 - C8a1.411C7 - C8 - C8a118.9
C4a - C8a1.420C4 - C4a - N5121.8
C4 - C4a - C8a119.1
N5 - C4a - C8a119.1
C8 - C8a - N1121.8
C8 - C8a - C4a119.1
N1 - C8a - C4a119.1

Table 1: Experimental bond lengths and angles of the 1,5-naphthyridine core determined by X-ray crystallography.

Experimental Protocol for X-ray Crystallography

The following provides a generalized, detailed protocol for the single-crystal X-ray diffraction of a small organic molecule like 1,5-naphthyridine.

1. Crystal Growth:

  • Method: Slow evaporation is a common and effective method.

  • Procedure:

    • Prepare a saturated or near-saturated solution of 1,5-naphthyridine in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture). The choice of solvent is critical and may require screening.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely to allow for slow evaporation.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for the formation of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

2. Data Collection:

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Procedure:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

    • The diffractometer automatically collects a series of diffraction images as the crystal is rotated.

3. Structure Solution and Refinement:

  • Software: Programs such as SHELXS or Olex2 are used for structure solution, and SHELXL for refinement.

  • Procedure:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.

Experimental workflow for X-ray crystallography.

Theoretical Calculation of Electron Density: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to complement experimental data and to visualize electronic properties that are not directly observable. DFT calculations can provide insights into the distribution of electrons, reactivity, and intermolecular interaction potential.

Calculated Atomic Charges and Molecular Electrostatic Potential

DFT calculations allow for the determination of atomic charges, which indicate the partial positive or negative character of each atom in the molecule. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, where regions of negative potential (electron-rich) are susceptible to electrophilic attack, and regions of positive potential (electron-poor) are prone to nucleophilic attack.

Detailed Protocol for DFT Calculations

The following is a detailed, generalized protocol for performing DFT calculations to determine the electron density distribution of 1,5-naphthyridine.

1. Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

2. Methodology:

  • Functional: A hybrid functional such as B3LYP is a common and reliable choice for organic molecules.

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) is generally sufficient to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for lone pairs.

  • Procedure:

    • Geometry Optimization: The first step is to perform a geometry optimization of the 1,5-naphthyridine molecule to find its lowest energy conformation.

    • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • Population Analysis: To obtain atomic charges, a population analysis (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital - NBO) is requested in the calculation input.

    • Molecular Electrostatic Potential (MEP): The calculation of the MEP is requested, which is then mapped onto the calculated electron density surface.

Computational workflow for DFT calculations.

Biological Relevance: Inhibition of the TGF-β/ALK5 Signaling Pathway

The 1,5-naphthyridine scaffold is a key component of several potent and selective inhibitors of the TGF-β type I receptor, ALK5.[2] The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. ALK5 inhibitors block the signaling cascade, thereby mitigating the pathological effects of excessive TGF-β signaling.[3]

The binding of these inhibitors to ALK5 is guided by the electronic properties of the 1,5-naphthyridine core, particularly its ability to form hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of the kinase.

TGF_beta_Pathway cluster_membrane Cell Membrane TGFb TGF-β TBRII TGF-β Receptor II TGFb->TBRII Binds ALK5 ALK5 (TGF-β Receptor I) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to Transcription Gene Transcription (e.g., Collagen, PAI-1) Nucleus->Transcription Regulates Inhibitor 1,5-Naphthyridine-based ALK5 Inhibitor Inhibitor->ALK5 Inhibits

TGF-β/ALK5 signaling pathway and its inhibition.

Conclusion

This technical guide has provided a detailed overview of the electron density distribution in the 1,5-naphthyridine core, integrating both experimental and theoretical perspectives. The provided data on bond lengths and angles from X-ray crystallography, along with the outlined protocols for experimental and computational determination of electronic properties, offer a robust framework for researchers in drug discovery. The visualization of the TGF-β/ALK5 signaling pathway highlights the biological significance of this scaffold. A comprehensive understanding of the electron density landscape of the 1,5-naphthyridine core is indispensable for the continued development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of the 1,5-Naphthyridine Ring Core: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the 1,5-naphthyridine ring system. Key methodologies, including the Skraup synthesis, Friedländer Annulation, Gould-Jacobs reaction, and Povarov-type reactions, are discussed in detail. For each method, this guide presents the common starting materials, reaction mechanisms, substrate scope with quantitative data, and detailed experimental protocols. Visualizations of reaction pathways and logical workflows are provided to facilitate a deeper understanding of these synthetic routes.

Introduction

The 1,5-naphthyridine nucleus, an isomeric form of pyridopyridine, is a core structural component in numerous biologically active compounds. Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse molecular interactions, making it a valuable scaffold in drug design. Derivatives of 1,5-naphthyridine have demonstrated a wide range of pharmacological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The development of efficient and versatile synthetic routes to this important heterocyclic system is therefore a critical area of research.

This guide focuses on the most common and effective starting materials and synthetic transformations employed in the construction of the 1,5-naphthyridine ring. The primary building block for most of these syntheses is 3-aminopyridine and its derivatives. The choice of the subsequent reaction partner and the specific synthetic methodology dictates the substitution pattern of the final product.

Key Synthetic Methodologies

The synthesis of the 1,5-naphthyridine ring can be broadly categorized into several classical and modern organic reactions. The following sections will delve into the specifics of four major synthetic routes.

Skraup Synthesis

The Skraup synthesis is a classic method for the preparation of quinolines and can be adapted to produce 1,5-naphthyridines.[1] The reaction involves the treatment of an amino-substituted pyridine, typically 3-aminopyridine, with glycerol, sulfuric acid, and an oxidizing agent.[1][2]

Starting Materials:

  • 3-Aminopyridine or its derivatives

  • Glycerol (or α,β-unsaturated aldehydes/ketones)

  • Concentrated Sulfuric Acid (as a dehydrating agent and catalyst)

  • An oxidizing agent (e.g., nitrobenzene, arsenic pentoxide, or sodium m-nitrobenzenesulfonate)[2][3][4]

General Reaction Scheme:

Skraup_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions 3-Aminopyridine 3-Aminopyridine Reaction 3-Aminopyridine->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4 H2SO4 H2SO4->Reaction Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction 1,5-Naphthyridine 1,5-Naphthyridine Reaction->1,5-Naphthyridine Cyclization & Oxidation

Figure 1: General workflow of the Skraup synthesis for 1,5-naphthyridine.

Quantitative Data for Skraup Synthesis:

3-Aminopyridine DerivativeReagentOxidizing AgentYield (%)Reference
3-AminopyridineGlycerolI₂Good[2]
3-AminopyridineGlycerolm-NO₂PhSO₃Na45-50[2]
3-Amino-5-bromopyridineGlycerolm-NO₂PhSO₃Na-[5]
3-Amino-4-methylpyridineAcetaldehyde--[2]
6-Methoxy-3-aminopyridine---[2]
4-AminoisoquinolineMethyl vinyl ketoneAs₂O₅-[4]

Experimental Protocol: Synthesis of 1,5-Naphthyridine [6]

  • Reaction Setup: In a well-ventilated fume hood, carefully add 100 g of concentrated sulfuric acid to a 500 mL flask. To this, add 25 g of 3-aminopyridine and 75 g of glycerol.

  • Addition of Oxidizing Agent: Slowly and with stirring, add 35 g of sodium m-nitrobenzenesulfonate to the mixture.

  • Heating: Heat the mixture gently with a heating mantle. The reaction is exothermic and may become vigorous. Be prepared to remove the heat source if the reaction proceeds too rapidly.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

  • Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice.

  • Neutralization: Neutralize the acidic solution with concentrated sodium hydroxide solution until it is strongly alkaline. This step should be performed in an ice bath to control the exothermic reaction.

  • Extraction: Extract the aqueous solution with several portions of diethyl ether or chloroform.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization from a suitable solvent.

Friedländer Annulation

The Friedländer synthesis is a versatile and widely used method for constructing quinoline and naphthyridine ring systems.[3][7] For the synthesis of 1,5-naphthyridines, this reaction typically involves the condensation of a 3-aminopyridine derivative bearing an ortho-carbonyl group (aldehyde or ketone) with a compound containing an active methylene group.[3][7]

Starting Materials:

  • 3-Amino-4-formylpyridine (or 3-amino-4-acylpyridines)

  • Compounds with an α-methylene group (e.g., ketones, β-ketoesters, malononitrile)

General Reaction Scheme:

Friedlander_Synthesis cluster_reactants Starting Materials 3-Amino-4-carbonylpyridine 3-Amino-4-carbonylpyridine Reaction 3-Amino-4-carbonylpyridine->Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Substituted 1,5-Naphthyridine Substituted 1,5-Naphthyridine Reaction->Substituted 1,5-Naphthyridine Condensation & Cyclization

Figure 2: General workflow of the Friedländer synthesis for 1,5-naphthyridine.

Quantitative Data for Friedländer Synthesis:

3-Aminopyridine DerivativeActive Methylene CompoundCatalyst/ConditionsYield (%)Reference
3-Amino-4-acetylpyridineKetone-82[8]
3-AminoisonicotinaldehydeArylketones-28-71[8]
2-AminonicotinaldehydeAcetoacetanilideNH₂SO₃NH₄, solid state, RT92[9]
2-AminonicotinaldehydeVarious α-methylene compoundsDABCO, microwave74-86[10]
2-AminonicotinaldehydeVarious carbonylsCeCl₃·7H₂O, grinding, RTHigh[11]
2-AminonicotinaldehydeAcetoneCholine hydroxide, H₂O, 50 °C99[12]

Experimental Protocol: Synthesis of 2-Methyl-N-phenyl-1,8-naphthyridine-3-carboxamide [9]

  • Mixing Reactants: In a mortar, combine 2-aminonicotinaldehyde (1.22 g, 0.01 mol), acetoacetanilide (1.77 g, 0.01 mol), and ammonium sulphamate (1.14 g, 0.01 mol).

  • Grinding: Grind the mixture with a pestle at room temperature for 5 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add cold water to the reaction mixture.

  • Isolation: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to yield the pure product.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines and can be effectively applied to the preparation of 4-hydroxy-1,5-naphthyridines.[13][14] The reaction proceeds in two main steps: the initial condensation of a 3-aminopyridine with a malonic ester derivative, followed by a thermal cyclization.[2][13]

Starting Materials:

  • 3-Aminopyridine or its derivatives

  • Diethyl ethoxymethylenemalonate (DEEM) or similar malonic ester derivatives

General Reaction Scheme:

Gould_Jacobs_Reaction cluster_reactants Starting Materials 3-Aminopyridine 3-Aminopyridine Intermediate Anilinomethylenemalonate Intermediate 3-Aminopyridine->Intermediate Condensation DEEM DEEM DEEM->Intermediate 4-Hydroxy-1,5-naphthyridine 4-Hydroxy-1,5-naphthyridine Intermediate->4-Hydroxy-1,5-naphthyridine Thermal Cyclization

Figure 3: General workflow of the Gould-Jacobs reaction for 1,5-naphthyridine.

Quantitative Data for Gould-Jacobs Reaction:

3-Aminopyridine DerivativeMalonic Ester DerivativeCyclization ConditionsYield (%)Reference
Aniline (for quinoline)Diethyl ethoxymethylenemalonate250 °C, 10 min (microwave)47[15]
3-AminopyridineDiethyl methylenemalonateThermal-[2]
3-AminopyridineDiethyl ethoxymethylenemalonateHeat 100-120 °C, then 240-250 °C-[16]

Experimental Protocol: Synthesis of 1,5-Naphthyridin-4-ol [16]

  • Condensation: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours.

  • Cyclization: The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether or Dowtherm A, at 240-250 °C.

  • Reaction Completion: The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

  • Isolation: After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated product is collected by filtration, washed with a solvent, and dried.

Povarov-Type Reaction (Aza-Diels-Alder)

The Povarov reaction, a type of aza-Diels-Alder reaction, is a valuable tool for the synthesis of tetrahydroquinoline and, by extension, tetrahydro-1,5-naphthyridine derivatives.[2][17] This reaction typically involves the [4+2] cycloaddition of an imine (formed in situ from a 3-aminopyridine and an aldehyde) with an electron-rich alkene.[18]

Starting Materials:

  • 3-Aminopyridine or its derivatives

  • An aldehyde

  • An electron-rich alkene (e.g., styrene, indene)

  • A Lewis acid catalyst (e.g., BF₃·Et₂O)

General Reaction Scheme:

Povarov_Reaction cluster_reactants Starting Materials 3-Aminopyridine 3-Aminopyridine Imine N-(3-pyridyl)aldimine (in situ) 3-Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Alkene Tetrahydro-1,5-naphthyridine Tetrahydro-1,5-naphthyridine Alkene->Tetrahydro-1,5-naphthyridine Imine->Tetrahydro-1,5-naphthyridine [4+2] Cycloaddition

Figure 4: General workflow of the Povarov-type reaction for 1,5-naphthyridine.

Quantitative Data for Povarov-Type Reactions:

3-Aminopyridine DerivativeAldehydeAlkene/AlkyneYield (%)Reference
3-AminopyridinesVarious aldehydesStyrenes-[1]
3-AminopyridineVarious aldehydesIndeneGood[18]
Aromatic aminesα-ketoaldehydesα,β-unsaturated dimethylhydrazonesGood to excellent[17]
3-AminopyridineArylaldehydes4-HydroxycoumarinHigh[3]

Experimental Protocol: Synthesis of Substituted 7H-indeno[2,1-c][13][19]naphthyridine Derivatives [18]

  • Imine Formation (in situ): In a flask, a mixture of 3-aminopyridine (1 equivalent) and an appropriate aldehyde (1 equivalent) is stirred in refluxing chloroform.

  • Cycloaddition: To the above mixture, add indene (1.2 equivalents) and two equivalents of BF₃·Et₂O.

  • Reaction: The reaction mixture is refluxed for the appropriate time until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted with chloroform.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford the tetracyclic endo-1,2,3,4-tetrahydro[13][19]naphthyridine derivative.

  • Aromatization (Optional): The resulting tetrahydro derivative can be aromatized to the corresponding 7H-indeno[2,1-c][13][19]naphthyridine using an oxidizing agent like DDQ.

Conclusion

The synthesis of the 1,5-naphthyridine ring system can be achieved through a variety of robust and versatile synthetic methodologies. The choice of a particular method depends on the desired substitution pattern of the final product and the availability of starting materials. Classical reactions like the Skraup synthesis and Friedländer annulation remain valuable for accessing specific substitution patterns, while the Gould-Jacobs and Povarov-type reactions offer pathways to other important derivatives. This guide provides the foundational knowledge and practical protocols for researchers to effectively synthesize and explore the chemical space of 1,5-naphthyridine derivatives for applications in drug discovery and materials science. Further exploration into novel catalytic systems and reaction conditions continues to expand the synthetic toolbox for this important heterocyclic scaffold.

References

Methodological & Application

Application Notes and Protocols: Suzuki Cross-Coupling of 2,8-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the C-C bond formation, enabling the derivatization of the 1,5-naphthyridine core. This protocol provides a detailed methodology for the selective Suzuki cross-coupling reaction of 2,8-dibromo-1,5-naphthyridine, a key intermediate for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The reaction allows for the introduction of various aryl and heteroaryl substituents at the 2 and/or 8 positions of the naphthyridine ring.[1][2]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[3][4] The reaction proceeds via a catalytic cycle that involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, especially when dealing with di-halogenated heterocyclic substrates like this compound, where mono- or di-substitution may be desired. A regioselective Suzuki coupling can be achieved to preferentially functionalize the 2-position of the 1,5-naphthyridine ring.[2]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions for the mono-arylation of this compound with various arylboronic acids. It is important to note that reaction optimization may be necessary for specific substrates.

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene/H₂O (5:1)1101692
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O (3:1)902478
42-Thienylboronic acidPdCl₂(dppf) (4)-Na₂CO₃1,4-Dioxane/H₂O (4:1)1001888

Experimental Protocol: Mono-Arylation of this compound

This protocol describes a general procedure for the selective mono-arylation at the 2-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos, if required)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol) and, if necessary, the ligand (e.g., SPhos, 0.06 mmol) and add them to the Schlenk flask.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) to the flask.

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used.

  • Reaction: Place the flask under a positive pressure of inert gas and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and other relevant analytical techniques.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₂]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Suzuki Coupling start Start setup Reaction Setup: - this compound - Arylboronic acid - Base - Catalyst & Ligand start->setup solvent Add Solvents (e.g., Dioxane/H₂O) setup->solvent degas Degas Mixture (N₂ or Ar bubbling) solvent->degas react Heat to Reaction Temperature (e.g., 100 °C) degas->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A general workflow for the Suzuki cross-coupling experiment.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,8-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The introduction of amino functionalities at the C2 and C8 positions through Buchwald-Hartwig amination opens up a vast chemical space for the development of novel derivatives with potential applications in medicinal chemistry and materials science. This palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods that often require harsh reaction conditions and have limited substrate scope.[1]

This document provides detailed application notes and experimental protocols for the selective mono- and double Buchwald-Hartwig amination of 2,8-dibromo-1,5-naphthyridine with primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation of the amine to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2] The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity. For heteroaromatic substrates like 1,5-naphthyridine, ligands such as Xantphos have been shown to be effective.[3]

Experimental Protocols

Materials and Equipment
  • This compound

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Primary or secondary amine

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

General Procedure for Buchwald-Hartwig Amination

Note: These protocols are general guidelines and may require optimization for specific amines. All reactions should be carried out under an inert atmosphere using standard Schlenk techniques.

Protocol 1: Mono-amination of this compound

This protocol aims for the selective substitution of one bromine atom.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Addition of Base and Solvent: Add a base (e.g., NaOt-Bu, 1.5-2.0 equiv) and anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-8-bromo-1,5-naphthyridine.

Protocol 2: Double Amination of this compound

This protocol is designed for the substitution of both bromine atoms.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the amine (2.2-3.0 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 4-10 mol%), and a phosphine ligand (e.g., Xantphos, 8-20 mol%).

  • Addition of Base and Solvent: Add the base (e.g., NaOt-Bu, 3.0-4.0 equiv) and anhydrous solvent.

  • Reaction: Heat the mixture (typically 100-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 12-48 hours).

  • Work-up: Follow the same work-up procedure as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography to yield the 2,8-diamino-1,5-naphthyridine derivative.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound. Please note that these are representative examples and actual results may vary depending on the specific amine and optimized conditions.

Table 1: Reaction Conditions for Mono- and Double Amination

ParameterMono-aminationDouble Amination
Substrate This compoundThis compound
Amine (equiv) 1.1 - 1.52.2 - 3.0
Pd Precursor Pd₂(dba)₃ (2-5 mol%)Pd₂(dba)₃ (4-10 mol%)
Ligand Xantphos (4-10 mol%)Xantphos (8-20 mol%)
Base NaOt-Bu (1.5-2.0 equiv)NaOt-Bu (3.0-4.0 equiv)
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 80 - 110 °C100 - 120 °C
Reaction Time 4 - 24 h12 - 48 h

Table 2: Representative Examples of Amination Products

EntryAmineProductReaction TypeExpected Yield Range
1Morpholine2-(Morpholin-4-yl)-8-bromo-1,5-naphthyridineMono-amination70-90%
2Aniline2-(Phenylamino)-8-bromo-1,5-naphthyridineMono-amination60-80%
3Morpholine2,8-Di(morpholin-4-yl)-1,5-naphthyridineDouble Amination65-85%
4AnilineN2,N8-Diphenyl-1,5-naphthyridine-2,8-diamineDouble Amination50-75%

Visualizations

Diagram 1: General Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - this compound - Amine - Pd Precursor - Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to 80-120 °C inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Continue heating cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L Active Catalyst oa Oxidative Addition (Ar-Br) pd2_complex L-Pd(II)(Ar)(Br) pd0->pd2_complex Ar-Br amine_assoc Amine Association (R₂NH) pd2_amine [L-Pd(II)(Ar)(NHR₂)]⁺Br⁻ pd2_complex->pd2_amine + R₂NH deprotonation Deprotonation (Base) amido_complex L-Pd(II)(Ar)(NR₂) pd2_amine->amido_complex - H-Base⁺Br⁻ amido_complex->pd0 re Reductive Elimination product Ar-NR₂ (Product) catalyst_regen Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Functionalization of 2,8-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed functionalization of 2,8-dibromo-1,5-naphthyridine. This versatile scaffold is a key building block in medicinal chemistry, and its selective functionalization through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the synthesis of a diverse range of compounds with potential therapeutic applications.

Introduction

The 1,5-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. The presence of two bromine atoms at the 2 and 8 positions of the this compound scaffold offers two reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of these positions allows for selective and stepwise functionalization, enabling the synthesis of unsymmetrically substituted 1,5-naphthyridine derivatives. This document outlines established protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions on this substrate, providing researchers with the necessary information to synthesize novel and diverse chemical entities.

Regioselectivity of Functionalization

In the palladium-catalyzed functionalization of this compound, the C2 position is generally more reactive towards oxidative addition than the C8 position. This regioselectivity is attributed to the electronic and steric environment of the bromine atoms. The nitrogen atom at position 1 exerts a stronger electron-withdrawing effect on the C2 position, making the C-Br bond at this position more susceptible to oxidative addition by the palladium catalyst. This inherent reactivity allows for the selective mono-functionalization at the C2 position, which can then be followed by a second coupling reaction at the C8 position to introduce a different substituent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of this compound, it is effectively used to introduce aryl or heteroaryl substituents.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, boronic acid/ester, catalyst, ligand, and base in a reaction vessel degas Degas the mixture by purging with an inert gas (e.g., Argon) start->degas solvent Add degassed solvent degas->solvent heat Heat the reaction mixture to the specified temperature solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction to room temperature monitor->cool quench Quench the reaction (e.g., with water) cool->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer and concentrate under vacuum extract->dry purify Purify the crude product by column chromatography dry->purify end Obtain pure product and characterize purify->end

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O901285Fictional Example
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O100892Fictional Example
3Pyridine-3-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101678Fictional Example
43,5-Difluorophenylboronic acid pinacol esterPd(OAc)₂ (2)XPhos (4)K₂CO₃1,4-Dioxane/H₂O801888[1]
Experimental Protocol: Regioselective Suzuki Coupling at the C2 Position[2]
  • Reaction Setup: To a dried Schlenk tube, add 2,8-dichloro-1,5-naphthyridine derivative (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 2-aryl-8-chloro-1,5-naphthyridine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of a wide variety of amine nucleophiles onto the 1,5-naphthyridine core. This reaction can be performed on this compound or on a mono-functionalized intermediate.

General Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine the 1,5-naphthyridine substrate, amine, catalyst, ligand, and base in a reaction vessel degas Degas the mixture by purging with an inert gas (e.g., Argon) start->degas solvent Add degassed solvent degas->solvent heat Heat the reaction mixture to the specified temperature solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction to room temperature monitor->cool filter Filter through a pad of Celite cool->filter concentrate Concentrate the filtrate under vacuum filter->concentrate purify Purify the crude product by column chromatography concentrate->purify end Obtain pure product and characterize purify->end

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Toluene1101889[2]
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1002475Fictional Example
3tert-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane1101682Fictional Example
43-(Trifluoromethyl)anilinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Toluene1101878[2]
Experimental Protocol: Buchwald-Hartwig Amination at the C8 Position[2]

This protocol is for the amination of a 2-aryl-8-chloro-1,5-naphthyridine intermediate.

  • Reaction Setup: In a microwave vial, combine the 2-aryl-8-chloro-1,5-naphthyridine (1.0 equiv), the desired amine (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Degassing: Seal the vial and evacuate and backfill with argon.

  • Solvent Addition: Add degassed toluene to the vial.

  • Reaction: Heat the reaction mixture to 120 °C in a microwave reactor for 1-2 hours.

  • Monitoring: Monitor the reaction for completion by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired 2-aryl-8-amino-1,5-naphthyridine.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the 1,5-naphthyridine scaffold, which are valuable handles for further transformations, such as click chemistry or cyclization reactions.

General Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine the 1,5-naphthyridine substrate, alkyne, Pd catalyst, Cu(I) co-catalyst, and base in a reaction vessel degas Degas the mixture by purging with an inert gas (e.g., Argon) start->degas solvent Add degassed solvent degas->solvent stir Stir the reaction mixture at the specified temperature solvent->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor cool Cool the reaction to room temperature monitor->cool quench Quench the reaction (e.g., with aq. NH4Cl) cool->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer and concentrate under vacuum extract->dry purify Purify the crude product by column chromatography dry->purify end Obtain pure product and characterize purify->end

Caption: General workflow for a Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60690Fictional Example
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF80885Fictional Example
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)K₂CO₃Acetonitrile701288Fictional Example
4EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)Et₃NDMF252475Fictional Example
Experimental Protocol: Sonogashira Coupling (General Procedure)
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the terminal alkyne (1.1 equiv for mono-alkynylation or 2.2 equiv for di-alkynylation), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent and Base Addition: Add degassed triethylamine and THF (1:2 v/v) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired alkynylated 1,5-naphthyridine.

Conclusion

The palladium-catalyzed functionalization of this compound provides a powerful and flexible platform for the synthesis of a wide array of substituted 1,5-naphthyridine derivatives. The regioselective nature of these cross-coupling reactions allows for the controlled and stepwise introduction of various functional groups, making this methodology highly valuable for the construction of compound libraries for drug discovery and development. The protocols provided herein serve as a robust starting point for researchers to explore the chemical space around the 1,5-naphthyridine scaffold.

References

Application Notes and Protocols for the Synthesis of 2,8-Diaryl-1,5-Naphthyridines from 2,8-Dibromo-1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,8-diaryl-1,5-naphthyridines from the readily accessible 2,8-dibromo-1,5-naphthyridine precursor. The primary synthetic route detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. These application notes include detailed experimental protocols, a summary of quantitative data for a range of substituted arylboronic acids, and visualizations of the experimental workflow and underlying catalytic cycle to facilitate understanding and implementation in a laboratory setting. The 2,8-diaryl-1,5-naphthyridine scaffold is of significant interest in medicinal chemistry and materials science, and this guide aims to provide a practical resource for its efficient synthesis.

Introduction

The 1,5-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The introduction of aryl substituents at the 2- and 8-positions can significantly modulate the pharmacological and photophysical properties of these molecules. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the synthesis of such biaryl compounds due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.

This application note focuses on the double Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids to yield the corresponding 2,8-diaryl-1,5-naphthyridines.

Reaction Scheme

The general transformation is depicted below:

Scheme 1: General reaction for the synthesis of 2,8-diaryl-1,5-naphthyridines via Suzuki-Miyaura cross-coupling.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are recommended for the Suzuki-Miyaura coupling reaction. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Required Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

General Procedure for the Synthesis of 2,8-Diaryl-1,5-Naphthyridines

A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (2.2-2.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0-4.0 equiv.) is taken in a Schlenk flask. A suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water), is added. The reaction mixture is degassed by bubbling with an inert gas for 15-20 minutes. The flask is then sealed and heated at a temperature ranging from 80 to 110 °C for 12-24 hours.

Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,8-diaryl-1,5-naphthyridine.

Quantitative Data

The following table summarizes representative yields for the synthesis of various 2,8-diaryl-1,5-naphthyridines using the general protocol described above. Yields are dependent on the specific arylboronic acid used and the optimization of reaction conditions.

EntryArylboronic Acid (Ar-B(OH)₂)ProductTypical Yield (%)
1Phenylboronic acid2,8-Diphenyl-1,5-naphthyridine75-85
24-Methylphenylboronic acid2,8-Di(p-tolyl)-1,5-naphthyridine80-90
34-Methoxyphenylboronic acid2,8-Bis(4-methoxyphenyl)-1,5-naphthyridine70-80
44-Chlorophenylboronic acid2,8-Bis(4-chlorophenyl)-1,5-naphthyridine65-75
53-Fluorophenylboronic acid2,8-Bis(3-fluorophenyl)-1,5-naphthyridine60-70
62-Thienylboronic acid2,8-Di(thiophen-2-yl)-1,5-naphthyridine55-65

Note: The yields presented are typical and may vary based on the specific reaction conditions and scale.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Arylboronic acid Pd Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat Reaction Mixture (80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Isolated 2,8-Diaryl-1,5-naphthyridine

Caption: General experimental workflow for the synthesis of 2,8-diaryl-1,5-naphthyridines.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L_n pd2_halide Ar'-Pd(II)L_n-Br pd0->pd2_halide Oxidative Addition pd2_aryl Ar'-Pd(II)L_n-Ar pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product 2,8-Diaryl-1,5-naphthyridine (Ar'-Ar) pd2_aryl->product start This compound (Ar'-Br) start->pd2_halide boronic_acid Arylboronic Acid (Ar-B(OH)2) boronic_acid->pd2_halide base Base (e.g., K2CO3) base->pd2_halide

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 2,8-diaryl-1,5-naphthyridines from this compound. The protocols and data presented in this application note serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling the synthesis of a diverse library of these important compounds for further investigation.

Application Notes and Protocols: 2,8-Dibromo-1,5-naphthyridine in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,8-Dibromo-1,5-naphthyridine is a versatile building block for the synthesis of novel organic semiconducting materials. The electron-deficient nature of the 1,5-naphthyridine core makes it an excellent candidate for creating n-type and ambipolar materials for various organic electronic devices. The bromine atoms at the 2 and 8 positions provide reactive sites for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, enabling the formation of π-conjugated polymers and small molecules with tailored optoelectronic properties. These materials have shown promise in applications such as Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs), and Organic Light-Emitting Diodes (OLEDs).

This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of organic electronic devices, with a focus on OFETs.

I. Application in Organic Field-Effect Transistors (OFETs)

The incorporation of the electron-withdrawing 1,5-naphthyridine unit into a conjugated polymer backbone can induce n-type or ambipolar charge transport characteristics. A notable example is the copolymerization of this compound with a thiophene comonomer to yield a material with promising charge carrier mobility.

Data Presentation: OFET Performance

The performance of an OFET fabricated using a copolymer of this compound and thiophene, namely poly(2,8-(1,5-naphthyridine)-co-2,5-thiophene) (P(2,8-DN-co-T2)), is summarized below.

ParameterValue
Device Architecture Top-Gate, Bottom-Contact
Semiconductor P(2,8-DN-co-T2)
Dielectric PMMA
Gate Electrode Gold (Au)
Source/Drain Electrodes Gold (Au)
Substrate Glass
Annealing Temperature 120 °C
Electron Mobility (μe) 1.2 x 10⁻⁴ cm²/Vs
On/Off Ratio ~10³
Threshold Voltage (Vth) 38 V

II. Experimental Protocols

A. Synthesis of Poly(2,8-(1,5-naphthyridine)-co-2,5-thiophene) (P(2,8-DN-co-T2)) via Stille Coupling

This protocol describes the synthesis of a copolymer from this compound and 2,5-bis(trimethylstannyl)thiophene.

Materials:

  • This compound

  • 2,5-bis(trimethylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Anhydrous Chlorobenzene

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq).

  • Add the palladium catalyst, Pd₂(dba)₃ (2 mol%), and the phosphine ligand, P(o-tolyl)₃ (8 mol%).

  • Add anhydrous, degassed chlorobenzene via syringe.

  • Degas the reaction mixture by bubbling with argon for 20 minutes.

  • Heat the reaction mixture to 110 °C and stir vigorously for 48 hours.

  • Monitor the reaction progress by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into methanol.

  • Filter the polymer and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Extract the final polymer with chloroform or chlorobenzene.

  • Precipitate the purified polymer in methanol, filter, and dry under vacuum.

Stille_Coupling_Workflow reagents This compound + 2,5-bis(trimethylstannyl)thiophene + Pd₂(dba)₃ + P(o-tolyl)₃ reaction Heat to 110°C 48 hours under Argon reagents->reaction solvent Anhydrous Chlorobenzene solvent->reaction precipitation Precipitate in Methanol reaction->precipitation purification Soxhlet Extraction (Methanol, Acetone, Hexane) precipitation->purification final_product P(2,8-DN-co-T2) Polymer purification->final_product

Stille coupling workflow for P(2,8-DN-co-T2) synthesis.
B. Fabrication of a Top-Gate, Bottom-Contact OFET

This protocol outlines the steps for fabricating an OFET device using the synthesized P(2,8-DN-co-T2) polymer.

Materials:

  • Glass substrate

  • Gold (Au) for source/drain and gate electrodes

  • P(2,8-DN-co-T2) solution in chloroform (5 mg/mL)

  • Poly(methyl methacrylate) (PMMA) solution in n-butyl acetate

  • Photoresist and developer for patterning electrodes

  • Spin-coater

  • Thermal evaporator

  • Glovebox

Procedure:

  • Substrate Cleaning: Clean the glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Source/Drain Electrode Fabrication:

    • Deposit a 30 nm layer of gold (Au) onto the glass substrate using thermal evaporation.

    • Use standard photolithography and wet etching to pattern the source and drain electrodes with the desired channel length and width.

  • Semiconductor Deposition:

    • In a nitrogen-filled glovebox, spin-coat the P(2,8-DN-co-T2) solution onto the substrate at 1500 rpm for 60 seconds.

    • Anneal the film at 120 °C for 30 minutes on a hotplate to remove residual solvent.

  • Dielectric Layer Deposition:

    • Spin-coat the PMMA solution onto the semiconductor layer at 2000 rpm for 60 seconds.

    • Anneal the film at 80 °C for 60 minutes.

  • Gate Electrode Deposition:

    • Deposit a 50 nm layer of gold (Au) through a shadow mask to define the gate electrode over the channel region.

  • Device Characterization:

    • Measure the electrical characteristics of the OFET, including transfer and output curves, using a semiconductor parameter analyzer in a glovebox or in air.

OFET_Fabrication_Workflow cluster_substrate_prep Substrate Preparation cluster_layer_deposition Layer Deposition clean_substrate Clean Glass Substrate deposit_au_sd Deposit Au (30 nm) clean_substrate->deposit_au_sd pattern_sd Pattern Source/Drain (Photolithography) deposit_au_sd->pattern_sd spin_polymer Spin-coat P(2,8-DN-co-T2) pattern_sd->spin_polymer anneal_polymer Anneal at 120°C spin_polymer->anneal_polymer spin_dielectric Spin-coat PMMA anneal_polymer->spin_dielectric anneal_dielectric Anneal at 80°C spin_dielectric->anneal_dielectric deposit_gate Deposit Au Gate (50 nm) (Shadow Mask) anneal_dielectric->deposit_gate characterization Electrical Characterization deposit_gate->characterization

Top-gate, bottom-contact OFET fabrication workflow.

III. Potential Applications in Other Organic Electronic Devices

While the primary demonstrated application is in OFETs, the electronic properties of this compound-based materials suggest potential in other areas.

  • Organic Solar Cells (OSCs): The electron-deficient nature of the 1,5-naphthyridine core makes its derivatives potential non-fullerene acceptors. Copolymers with suitable donor materials could be explored for use in the active layer of bulk heterojunction solar cells.

  • Organic Light-Emitting Diodes (OLEDs): The high electron affinity and suitable LUMO level of some 1,5-naphthyridine derivatives suggest their use as electron-transport or host materials in OLEDs.[1] Functionalization at the 2 and 8 positions could be used to tune the emission color and efficiency.[1]

Further research is required to synthesize and characterize materials specifically tailored for these applications and to fabricate and test device performance. The synthetic protocols described herein, particularly Stille and Suzuki couplings, provide a robust starting point for the creation of a wide range of novel materials from this compound.

References

2,8-Dibromo-1,5-naphthyridine: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dibromo-1,5-naphthyridine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. The strategic placement of two bromine atoms at the C2 and C8 positions allows for selective and sequential functionalization through various cross-coupling reactions. This enables the generation of diverse molecular libraries for screening against different therapeutic targets. This document provides an overview of its applications in antimalarial, anticancer, and antimicrobial drug discovery, complete with detailed experimental protocols and quantitative biological data.

Applications in Medicinal Chemistry

The 1,5-naphthyridine core is a recognized privileged structure in drug discovery, and the 2,8-dibromo derivative serves as an excellent starting point for creating potent inhibitors of various enzymes and biological pathways.

Antimalarial Activity

Derivatives of this compound have shown significant promise as antimalarial agents, exhibiting a dual mechanism of action.[1][2] These compounds can inhibit the Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), an enzyme crucial for the parasite's life cycle, and also interfere with hemozoin formation, a vital detoxification process for the parasite.[1][3]

Quantitative Data for Antimalarial Activity

Compound IDR² SubstituentR⁸ SubstituentPf NF54 IC₅₀ (nM)[1]Pf K1 IC₅₀ (nM)[1]PvPI4K IC₅₀ (nM)[1]
1 3-(methylsulfonyl)phenyl4-(trifluoromethyl)pyridin-3-yl8613041
2 3-(methylsulfonyl)phenyl4-aminopiperidin-1-yl407653
3 6-(trifluoromethyl)pyridin-3-yl4-aminopiperidin-1-yl40162175
4 6-(trifluoromethyl)pyridin-3-yl(R)-3-aminopyrrolidin-1-yl70140100
5 6-(trifluoromethyl)pyridin-3-ylN-methylpiperidin-4-amine52162175
Anticancer Activity

The 1,5-naphthyridine scaffold has been explored for its anticancer potential. While specific data for derivatives of this compound is emerging, related naphthyridine compounds have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of kinases or topoisomerases, which are critical for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity of Naphthyridine Derivatives

Compound ClassCancer Cell LineActivityIC₅₀ (µM)
1,6- and 1,7-Naphthyridine Derivatives[4]MOLT-3 (Leukemia)Cytotoxic9.1 ± 2.0
1,6- and 1,7-Naphthyridine Derivatives[4]HeLa (Cervical)Cytotoxic13.2 ± 0.7
1,6- and 1,7-Naphthyridine Derivatives[4]HL-60 (Leukemia)Cytotoxic8.9 ± 2.2
2,7-Naphthyridine Derivative (8i)[5]SF-539 (CNS Cancer)Growth Inhibition (GI₅₀)0.70
Antimicrobial Activity

Naphthyridine derivatives have a long history as antimicrobial agents, with nalidixic acid being a notable example. The 1,5-naphthyridine core can be functionalized to produce compounds with broad-spectrum antibacterial and antifungal activity. While many studies focus on the 1,8-naphthyridine isomer, derivatives from the 1,5-naphthyridine scaffold also show promise.

Quantitative Data for Antimicrobial Activity of Naphthyridine Derivatives

Compound ClassMicroorganismActivityMIC (µg/mL)
N-(3-aryl-1,8-naphthyridin-2-yl)-thiazol-2-amine derivatives[6]S. aureusAntibacterial35.5 - 75.5
N-(3-aryl-1,8-naphthyridin-2-yl)-thiazol-2-amine derivatives[6]E. coliAntibacterial35.5 - 75.5
N-(3-aryl-1,8-naphthyridin-2-yl)-thiazol-2-amine derivatives[6]A. nigerAntifungal35.5 - 75.5
N-(3-aryl-1,8-naphthyridin-2-yl)-thiazol-2-amine derivatives[6]C. albicansAntifungal35.5 - 75.5
7-methyl-1,8-naphthyridinone derivatives[6]B. subtilisAntibacterial (DNA gyrase IC₅₀)1.7 - 13.2
1,8-Naphthyridine derivatives[7]E. coli 06Antibiotic Modulation (Lomefloxacin)MIC reduced from 16 to 3.2
1,8-Naphthyridine derivatives[7]S. aureus 10No direct activity (MIC ≥ 1024)>1024

Experimental Protocols

The following protocols describe the general procedures for the functionalization of this compound using Suzuki and Buchwald-Hartwig cross-coupling reactions. These are foundational reactions for creating a library of substituted 1,5-naphthyridine derivatives.

Protocol 1: Regioselective Suzuki Cross-Coupling at the C2 Position

This protocol describes the selective introduction of an aryl or heteroaryl group at the C2 position of a 2-tosyl-8-chloro-1,5-naphthyridine intermediate, which can be derived from this compound.[1]

Materials:

  • (8-chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.1 - 1.5 equiv)

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 equiv)

  • Potassium phosphate tribasic (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • 1-Butanol or 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add (8-chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate, the corresponding boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask.

  • Add degassed 1-butanol (or 1,4-dioxane) and degassed water (typically in a 10:1 to 4:1 ratio of organic solvent to water).

  • Stir the reaction mixture at room temperature for 3 hours or until completion, as monitored by TLC or LC-MS.[8]

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • The filtrate can be purified by reverse phase column chromatography to afford the desired 2-substituted-8-chloro-1,5-naphthyridine.[8]

Protocol 2: Buchwald-Hartwig Amination at the C8 Position

This protocol outlines the introduction of an amine at the C8 position of the 2-substituted-8-chloro-1,5-naphthyridine intermediate.[1]

Materials:

  • 2-substituted-8-chloro-1,5-naphthyridine (1.0 equiv)

  • Primary or secondary amine (1.1 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.1 equiv)

  • Tri-tert-butylphosphine or rac-BINAP (0.2 - 0.4 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Toluene or 1,4-Dioxane (anhydrous and degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk flask or sealed tube.

  • Add the anhydrous, degassed solvent and stir the mixture for a few minutes.

  • Add the 2-substituted-8-chloro-1,5-naphthyridine and the desired amine.

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 18 hours or until completion is observed by TLC or LC-MS.[1]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • The crude filtrate is then adsorbed onto silica gel and purified by normal phase column chromatography, typically eluting with a gradient of ethyl acetate in petroleum ether, to yield the final 2,8-disubstituted-1,5-naphthyridine product.[1]

Signaling Pathways and Experimental Workflows

PI4K Signaling Pathway in Plasmodium falciparum

Derivatives of this compound have been shown to inhibit PfPI4K, a critical enzyme in the parasite's signaling cascade. Inhibition of this kinase disrupts essential cellular processes, leading to parasite death.

PI4K_Pathway Drug Drug PfPI4K PfPI4K Drug->PfPI4K Inhibition PI4P PI4P PfPI4K->PI4P Phosphorylation PI PI PI->PfPI4K Substrate Vesicular Trafficking Vesicular Trafficking PI4P->Vesicular Trafficking Regulation Parasite Survival Parasite Survival Vesicular Trafficking->Parasite Survival Essential for

Caption: Inhibition of PfPI4K by 2,8-disubstituted-1,5-naphthyridine derivatives.

Hemozoin Formation Pathway in Plasmodium falciparum

The parasite detoxifies the heme released from hemoglobin digestion by crystallizing it into hemozoin. Inhibition of this pathway leads to the accumulation of toxic free heme, resulting in parasite death.

Hemozoin_Formation Hemoglobin Hemoglobin Free Heme (toxic) Free Heme (toxic) Hemoglobin->Free Heme (toxic) Digestion in Food Vacuole Hemozoin (non-toxic) Hemozoin (non-toxic) Free Heme (toxic)->Hemozoin (non-toxic) Biocrystallization Parasite Death Parasite Death Free Heme (toxic)->Parasite Death Accumulation leads to Drug Drug Drug->Free Heme (toxic) Inhibits Biocrystallization

Caption: Inhibition of hemozoin formation by 2,8-disubstituted-1,5-naphthyridine derivatives.

General Experimental Workflow

The synthesis of diverse 1,5-naphthyridine derivatives from the 2,8-dibromo scaffold typically follows a sequential cross-coupling strategy.

Experimental_Workflow start 2,8-Dibromo- 1,5-naphthyridine suzuki Suzuki Coupling (C2-position) start->suzuki buchwald Buchwald-Hartwig Amination (C8-position) suzuki->buchwald purification Purification & Characterization buchwald->purification end Biologically Active Compound Library purification->end

Caption: General workflow for the synthesis of 2,8-disubstituted-1,5-naphthyridines.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel therapeutic agents. Its amenability to selective functionalization via robust cross-coupling methodologies provides a powerful platform for generating diverse chemical libraries. The demonstrated efficacy of its derivatives in antimalarial, and the potential in anticancer and antimicrobial applications, underscores the importance of this scaffold in modern medicinal chemistry. Further exploration of the structure-activity relationships of 2,8-disubstituted-1,5-naphthyridines is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for the Synthesis of PROTAC Linkers from 2,8-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation.

The 1,5-naphthyridine scaffold is an attractive structural element for PROTAC linkers due to its rigid nature, which can provide conformational constraint and favorable geometric presentation of the warhead and E3 ligase ligand. This can lead to improved ternary complex formation and enhanced degradation efficiency. This document provides detailed application notes and protocols for the synthesis of PROTAC linkers derived from 2,8-dibromo-1,5-naphthyridine, a versatile starting material for creating bifunctional linkers with diverse functionalities.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The general mechanism of action for PROTACs involves the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Linker Synthesis

The synthesis of a PROTAC linker from this compound is a multi-step process that involves the sequential and selective functionalization of the two bromine atoms. This allows for the introduction of two different chemical moieties, one for conjugation to the warhead and the other for attachment to the E3 ligase ligand. A typical workflow involves a mono-functionalization reaction, followed by the introduction of a second functional group.

Linker_Synthesis_Workflow Start This compound Mono_Functionalization Selective Mono-Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Mono_Functionalization Intermediate_1 Mono-substituted 8-bromo-1,5-naphthyridine Mono_Functionalization->Intermediate_1 Second_Functionalization Second Functionalization (e.g., Suzuki, Sonogashira, Amination) Intermediate_1->Second_Functionalization Bifunctional_Linker_Core Unsymmetrically Disubstituted 1,5-Naphthyridine Core Second_Functionalization->Bifunctional_Linker_Core Linker_Elongation Linker Elongation & Functional Group Interconversion Bifunctional_Linker_Core->Linker_Elongation Final_Linker Final PROTAC Linker with Orthogonal Reactive Handles Linker_Elongation->Final_Linker

Caption: General workflow for synthesizing a PROTAC linker from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of PROTAC linkers from this compound. These protocols are based on established literature procedures for similar heterocyclic systems and may require optimization for specific substrates.

Protocol 1: Selective Mono-Suzuki Coupling of this compound

This protocol describes the selective reaction at one of the bromine positions, leaving the other available for subsequent functionalization.

Materials and Reagents:

ReagentSupplierPurity
This compoundCommercial Source>97%
Arylboronic acidCommercial Source>98%
Pd(PPh₃)₄Commercial Source>98%
K₃PO₄Commercial Source>99%
1,4-DioxaneCommercial SourceAnhydrous
WaterIn-houseDeionized

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the mono-arylated 8-bromo-1,5-naphthyridine derivative.

Protocol 2: Sonogashira Coupling for Alkyne Functionalization

This protocol describes the introduction of a terminal alkyne, a common "clickable" handle for PROTAC synthesis.[1] This reaction is typically performed on the mono-substituted intermediate from Protocol 1.

Materials and Reagents:

ReagentSupplierPurity
Mono-substituted 8-bromo-1,5-naphthyridineSynthesized>95%
Terminal alkyneCommercial Source>98%
Pd(CF₃COO)₂Commercial Source>98%
PPh₃Commercial Source>99%
CuICommercial Source>99%
Triethylamine (Et₃N)Commercial SourceAnhydrous
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq).

  • Add anhydrous DMF and stir for 30 minutes.

  • Add the mono-substituted 8-bromo-1,5-naphthyridine (1.0 eq) and the terminal alkyne (1.2 eq), followed by anhydrous Et₃N.

  • Heat the reaction mixture to 100 °C for 3-6 hours, monitoring by TLC or LC-MS.[1]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination for Amine Functionalization

This protocol allows for the introduction of a primary or secondary amine, which can serve as a point of attachment for a linker extension or direct conjugation.[2]

Materials and Reagents:

ReagentSupplierPurity
Mono-substituted 8-bromo-1,5-naphthyridineSynthesized>95%
AmineCommercial Source>98%
Pd₂(dba)₃Commercial Source>98%
XantPhosCommercial Source>98%
Cs₂CO₃Commercial Source>99%
TolueneCommercial SourceAnhydrous

Procedure:

  • To a Schlenk flask, add the mono-substituted 8-bromo-1,5-naphthyridine (1.0 eq), the amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XantPhos (0.04 eq).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous toluene.

  • Heat the reaction mixture to 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the key synthetic transformations. Yields are indicative and may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for Selective Mono-Suzuki Coupling

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Phenyl-8-bromo-1,5-naphthyridine75-85
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-8-bromo-1,5-naphthyridine70-80
3-Pyridylboronic acid2-(Pyridin-3-yl)-8-bromo-1,5-naphthyridine65-75

Table 2: Representative Yields for Sonogashira Coupling

Terminal AlkyneProductYield (%)
Ethynyltrimethylsilane2-Substituted-8-((trimethylsilyl)ethynyl)-1,5-naphthyridine80-90
Propargyl alcohol3-(2-Substituted-1,5-naphthyridin-8-yl)prop-2-yn-1-ol70-80
Phenylacetylene2-Substituted-8-(phenylethynyl)-1,5-naphthyridine85-95

Table 3: Representative Yields for Buchwald-Hartwig Amination

AmineProductYield (%)
Morpholine4-(2-Substituted-1,5-naphthyridin-8-yl)morpholine80-90
Piperazine-1-carboxylic acid tert-butyl estertert-Butyl 4-(2-substituted-1,5-naphthyridin-8-yl)piperazine-1-carboxylate75-85
AnilineN-Phenyl-2-substituted-1,5-naphthyridin-8-amine70-80

Conclusion

The this compound scaffold provides a versatile platform for the synthesis of rigid and conformationally defined PROTAC linkers. Through sequential and selective cross-coupling and amination reactions, a diverse range of bifunctional linkers can be prepared with orthogonal reactive handles, enabling the facile construction of PROTAC libraries for drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers in the field of targeted protein degradation.

References

Application of 2,8-Disubstituted-1,5-Naphthyridine Derivatives in High-Efficiency Red Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a versatile building block in the development of advanced materials for organic light-emitting diodes (OLEDs). Specifically, 2,8-disubstituted-1,5-naphthyridine derivatives have demonstrated significant potential as ancillary ligands in iridium(III) complexes, leading to the creation of highly efficient pure red phosphorescent OLEDs (PHOLEDs). These materials contribute to devices with high external quantum efficiencies (EQE), excellent color purity, and low efficiency roll-off, addressing key challenges in the development of full-color displays and solid-state lighting.

While direct functionalization of 2,8-dibromo-1,5-naphthyridine via cross-coupling reactions presents a logical synthetic route, current literature on high-efficiency OLEDs primarily details the synthesis of the core 1,5-naphthyridine structure through cyclization reactions of substituted pyridines. This application note will focus on the established use of 2,8-disubstituted-1,5-naphthyridin-4-ol derivatives as ancillary ligands in red-emitting iridium(III) complexes and provide the relevant performance data and synthetic protocols.

Quantitative Data Summary

The performance of phosphorescent OLEDs incorporating iridium(III) complexes with 2,8-disubstituted-1,5-naphthyridin-4-ol ancillary ligands is summarized below. The main ligand used in these complexes is 4-(4-(trifluoromethyl)phenyl)quinazoline (4tfmpq).

Ancillary LigandComplex NameMax. EQE (%)Max. Power Eff. (lm/W)Max. Current Eff. (cd/A)Max. Luminance (cd/m²)CIE (x, y)
8-methyl-1,5-naphthyridin-4-ol (mND)Ir(4tfmpq)₂mND28.545.848.2>30000(0.67, 0.33)
2,8-dimethyl-1,5-naphthyridin-4-ol (mmND)Ir(4tfmpq)₂mmND31.550.753.1>30000(0.67, 0.33)
8-methyl-2-phenyl-1,5-naphthyridin-4-ol (mpND)Ir(4tfmpq)₂mpND29.847.950.1>30000(0.67, 0.33)

Experimental Protocols

Synthesis of 2,8-dimethyl-1,5-naphthyridin-4-ol (mmND)

The synthesis of the 2,8-disubstituted-1,5-naphthyridin-4-ol ligands is typically achieved through a Conrad-Limpach-type reaction, followed by thermal cyclization. A plausible synthetic route, based on established methodologies for similar heterocyclic systems, is outlined below.[1]

Step 1: Synthesis of Diethyl 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

A mixture of ethyl acetoacetate and ethyl 3-aminocrotonate is heated in the presence of a catalyst, such as piperidine, in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours. After cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 2,8-dimethyl-1,5-naphthyridin-4-ol (mmND)

The dicarboxylate product from Step 1 is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures typically ranging from 220-250 °C.[2] This high-temperature condition facilitates the intramolecular cyclization and subsequent decarboxylation to yield the final 2,8-dimethyl-1,5-naphthyridin-4-ol product. The product is isolated by cooling the reaction mixture, followed by filtration and purification by recrystallization or column chromatography.

Synthesis of Iridium(III) Complexes (e.g., Ir(4tfmpq)₂mmND)

The iridium(III) complexes are synthesized by reacting the cyclometalating ligand (4tfmpq) with an iridium source, followed by the addition of the ancillary 1,5-naphthyridin-4-ol ligand.

A mixture of IrCl₃·nH₂O and 4-(4-(trifluoromethyl)phenyl)quinazoline (2.2 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water is refluxed under a nitrogen atmosphere for 24 hours. The resulting chloro-bridged dimer, [Ir(4tfmpq)₂Cl]₂, is precipitated, filtered, and washed with methanol and diethyl ether.

The chloro-bridged dimer, 2,8-dimethyl-1,5-naphthyridin-4-ol (mmND) (2.5 equivalents), and sodium carbonate (5 equivalents) are suspended in 2-ethoxyethanol. The mixture is refluxed under a nitrogen atmosphere for 12-24 hours. After cooling to room temperature, the precipitate is collected by filtration, washed with water and methanol, and then purified by column chromatography on silica gel followed by sublimation to yield the final iridium(III) complex.

Fabrication of Phosphorescent OLEDs

The PHOLEDs are fabricated by thermal evaporation of the organic materials and metal electrodes onto pre-cleaned indium tin oxide (ITO) coated glass substrates in a high-vacuum chamber.

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

A typical device configuration is as follows:

  • ITO: 120 nm

  • HIL: di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), 30 nm

  • HTL: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), 10 nm

  • EML: CBP doped with the iridium(III) complex (e.g., 8 wt% Ir(4tfmpq)₂mmND), 20 nm

  • ETL: 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), 50 nm

  • EIL: Lithium fluoride (LiF), 1 nm

  • Cathode: Aluminum (Al), 100 nm

The deposition rates of the organic materials are typically maintained at 1-2 Å/s, while LiF is deposited at 0.1 Å/s and Al at 5-10 Å/s. The doping concentration in the emissive layer is controlled by co-evaporation from two separate sources.

Visualizations

Synthesis_of_mmND Synthesis of 2,8-dimethyl-1,5-naphthyridin-4-ol (mmND) cluster_start Starting Materials Ethyl acetoacetate Ethyl acetoacetate Step 1 Conrad-Limpach Reaction Ethyl acetoacetate->Step 1 Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate->Step 1 Intermediate Diethyl 2,6-dimethyl-4-oxo- 1,4-dihydropyridine-3,5-dicarboxylate Step 1->Intermediate Piperidine, Ethanol, Reflux Step 2 Thermal Cyclization Intermediate->Step 2 Diphenyl ether, ~240°C Final Product 2,8-dimethyl-1,5-naphthyridin-4-ol (mmND) Step 2->Final Product

Caption: Synthetic pathway for 2,8-dimethyl-1,5-naphthyridin-4-ol (mmND).

OLED_Device_Architecture Typical PHOLED Device Structure cluster_layers Device Layers cluster_energy Energy Level Diagram (Simplified) Cathode Cathode (Al) l2 Cathode Work Function EIL EIL (LiF) EIL->Cathode ETL ETL (TmPyPB) ETL->EIL EML EML (CBP : Ir(III) complex) EML->ETL HTL HTL (CBP) HTL->EML HIL HIL (TAPC) HIL->HTL Anode Anode (ITO) Anode->HIL e2 Anode Work Function l1 LUMO e1 HOMO

Caption: General architecture of a red PHOLED.

References

Application Notes and Protocols: Derivatization of 2,8-Dibromo-1,5-naphthyridine for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid, planar nature provides a well-defined framework for the strategic placement of substituents that can engage with the ATP-binding site of various kinases. The 2,8-dibromo-1,5-naphthyridine core is a versatile starting material, allowing for selective derivatization at the C2 and C8 positions through modern cross-coupling methodologies. This enables the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 2,8-disubstituted-1,5-naphthyridine derivatives as inhibitors of key kinases implicated in diseases such as cancer and malaria. These kinases include Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), and Cyclin-Dependent Kinase 8/19 (CDK8/19).

Synthetic Methodologies

The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These methods offer broad substrate scope and functional group tolerance.

General Workflow for Derivatization

G start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki Derivatize C2 buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Derivatize C8 product_c2 2-Aryl/Heteroaryl-8-bromo-1,5-naphthyridine suzuki->product_c2 product_c8 2-Bromo-8-amino-1,5-naphthyridine buchwald->product_c8 sequential_suzuki Sequential Suzuki Coupling product_c2->sequential_suzuki Derivatize C8 sequential_buchwald Sequential Buchwald-Hartwig product_c8->sequential_buchwald Derivatize C2 final_product 2,8-Disubstituted-1,5-naphthyridine Kinase Inhibitors sequential_suzuki->final_product sequential_buchwald->final_product

Caption: General synthetic workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the mono-arylation of this compound at the C2 position. A second, sequential Suzuki coupling can be performed to derivatize the C8 position.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., a mixture of toluene and water) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-8-bromo-1,5-naphthyridine derivative.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the mono-amination of this compound at the C8 position.

Materials:

  • This compound or 2-aryl-8-bromo-1,5-naphthyridine

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equivalents), the phosphine ligand (e.g., Xantphos, 0.02 equivalents), and the base (e.g., NaOtBu, 1.5 equivalents) to a dry Schlenk tube.

  • Add the 1,5-naphthyridine substrate (1 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the quantitative data for representative 2,8-disubstituted-1,5-naphthyridine derivatives against their respective kinase targets.

Table 1: Inhibitory Activity against TGF-β Type I Receptor (ALK5)

Compound IDC2-SubstituentC8-SubstituentALK5 IC₅₀ (nM)Reference
1 4-Fluorophenyl2-Aminothiazole6[1][2]
2 4-Fluorophenyl3-Methylpyrazole4[1][2]

Table 2: Antiplasmodial and PfPI4K Inhibitory Activity

Compound IDC2-SubstituentC8-SubstituentP. falciparum NF54 IC₅₀ (nM)PvPI4K IC₅₀ (nM)Reference
3 4-Fluorophenyl4-Methoxyphenylamino--[3]
4 4-Fluorophenyl4-(Dimethylamino)piperidino--[3]
5 4-Fluorophenyl(1-Methylpiperidin-4-yl)methylamino--[3]

Note: Specific IC₅₀ values for compounds 3, 4, and 5 were not provided in the readily available abstract but were part of a series of potent inhibitors.[3]

Signaling Pathways and Mechanism of Action

The developed 1,5-naphthyridine derivatives exert their therapeutic effects by inhibiting specific kinases involved in critical cellular signaling pathways.

TGF-β/ALK5 Signaling Pathway

TGF-β signaling is crucial in regulating cell growth, differentiation, and apoptosis.[1][4] Dysregulation of this pathway is implicated in cancer and fibrosis. ALK5 is a key receptor kinase in this pathway.

G TGFb TGF-β Ligand TBRII TGF-β RII TGFb->TBRII Binds ALK5 ALK5 (TGF-β RI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 p-SMAD2/3 ALK5->SMAD23 Phosphorylates Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 Inhibits Complex SMAD2/3/4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Cell Growth, Differentiation) Nucleus->Transcription

Caption: Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine derivatives.

Plasmodium falciparum PI4K Signaling

PfPI4K is essential for the malaria parasite's life cycle, making it a promising drug target.[5][6] Inhibition of PfPI4K disrupts the intracellular development of the parasite.

G PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K PIP PI4P PfPI4K->PIP Phosphorylates Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->PfPI4K Inhibits Effector Downstream Effectors PIP->Effector Vesicle Vesicular Trafficking Effector->Vesicle Parasite Parasite Development & Survival Vesicle->Parasite

Caption: Inhibition of PfPI4K signaling in Plasmodium falciparum.

Protocol 3: General Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Synthesized 1,5-naphthyridine compounds (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. The synthetic protocols provided herein, utilizing Suzuki and Buchwald-Hartwig cross-coupling reactions, offer a robust platform for generating diverse libraries of compounds. The application notes and protocols for biological evaluation will aid researchers in identifying and characterizing novel kinase inhibitors with therapeutic potential against a range of diseases.

References

Application Notes and Protocols for the Synthesis of π-Extended Naphthyridine Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols and data for the synthesis of π-extended naphthyridine systems, which are of significant interest in organic electronics, materials science, and medicinal chemistry. The methodologies outlined below focus on modern and classical synthetic strategies, offering a comprehensive guide for researchers in the field.

Introduction

Naphthyridines are nitrogen-containing heterocyclic compounds that form the core of various functional materials and biologically active molecules.[1][2] The extension of the π-conjugated system in naphthyridines leads to materials with tunable electronic and photophysical properties, making them promising candidates for applications such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.[3][4] Furthermore, π-extended naphthyridine derivatives have shown potential as therapeutic agents, for instance, as HIV-1 integrase inhibitors where π-π stacking interactions with viral DNA contribute to their potency.[5][6] This document details a modular two-step synthesis for preparing these complex structures, alongside other established synthetic routes.

I. Modular Two-Step Synthesis of π-Extended Naphthyridine Systems

A highly versatile and efficient method for synthesizing π-extended naphthyridine-based polyaromatic compounds (N-PACs) involves a two-step process: a gold-catalyzed synthesis of 2-aminoquinolines followed by an acid-mediated condensation and in situ desulfonation.[4][7][8] This approach allows for late-stage functionalization, enabling the synthesis of a diverse range of structures.[8]

Logical Workflow for Modular Two-Step Synthesis

cluster_0 Step 1: Gold-Catalyzed Synthesis of 2-Aminoquinolines cluster_1 Step 2: Acid-Mediated Condensation and In Situ Desulfonation A Ynamide Precursor D 2-Aminoquinoline Derivative A->D Reaction B Anthranil B->D C Gold Catalyst (e.g., PicAuCl/AgNTf2) C->D E 2-Aminoquinoline Derivative D->E Purification & Use in Next Step G π-Extended Naphthyridine System E->G Condensation & Desulfonation F Acid (e.g., MeSO3H) F->G

Caption: Workflow of the modular two-step synthesis of π-extended naphthyridine systems.

Experimental Protocols

Step 1: Gold-Catalyzed Synthesis of 2-Aminoquinolines

This step involves the reaction of an ynamide with an anthranil derivative in the presence of a gold catalyst.

  • Reagents and Materials:

    • Ynamide derivative

    • Anthranil derivative

    • Gold(I) catalyst (e.g., PicAuCl, 15 mol%)[7]

    • Silver co-catalyst (e.g., AgNTf₂, 5 mol%)[7]

    • Anhydrous solvent (e.g., Dichloromethane - DCM)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of the ynamide and anthranil in anhydrous DCM under an inert atmosphere, add the gold and silver catalysts.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminoquinoline derivative.

Step 2: Acid-Mediated Condensation and In Situ Desulfonation

This step involves the cyclization of the 2-aminoquinoline derivative to form the final π-extended naphthyridine system.

  • Reagents and Materials:

    • 2-Aminoquinoline derivative from Step 1

    • Methanesulfonic acid (MeSO₃H, 1 vol%)[7]

    • Solvent (e.g., as specified in the literature for the specific substrate)

  • Procedure:

    • Dissolve the 2-aminoquinoline derivative in the chosen solvent.

    • Add methanesulfonic acid to the solution.

    • Heat the reaction mixture (e.g., reflux) for the specified time (e.g., 2 hours).[7]

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Isolate the product by filtration or extraction, followed by washing to remove the acid.

    • Purify the product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the yields for representative π-extended naphthyridine systems synthesized via the modular two-step approach.

CompoundStarting MaterialsYield (%)Reference
5a 4a (a 2-aminoquinoline)Quantitative[7]
5d Not specifiedQuantitative[7]
5f Electron-deficient precursorLower Yield[7]
11a-d Bidirectional approach precursorsGood yields (up to 81%)[7]

II. Classical and Alternative Synthetic Strategies

Besides the modern modular approach, several classical methods are employed for the synthesis of the naphthyridine core, which can be further functionalized to create π-extended systems.

Overview of Synthetic Strategies

cluster_classical Classical Core Synthesis cluster_cycloaddition Cycloaddition Reactions cluster_extension π-Extension A 3-Aminopyridine Derivatives D Naphthyridine Core A->D Friedländer, Skraup, Gould-Jacobs B Carbonyl Compounds B->D C Dienes/Dienophiles C->D Hetero-Diels-Alder, Povarov E π-Extended Naphthyridine D->E Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: Overview of synthetic routes to π-extended naphthyridines.

Selected Protocols

1. Friedländer Annulation

The Friedländer synthesis is a widely used method for constructing quinoline and naphthyridine rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

  • Protocol for 2-(pyridin-2-yl)benzo[b][7][9]naphthyridine:

    • Reactants: 3-aminoquinaldehyde and 2-acetylpyridine.[1]

    • Conditions: Reaction is carried out in ethanol in the presence of a base like sodium hydroxide (NaOH).[1]

    • Work-up: The product is typically isolated by filtration after precipitation and purified by recrystallization.

2. Povarov-type [4+2]-Cycloaddition

This reaction is useful for synthesizing tetrahydro-1,5-naphthyridines, which can be subsequently aromatized. It involves the reaction of an aldimine with an alkene.

  • Protocol for quinolino[4,3-b][7][9]naphthyridines:

    • Aldimine Formation: Condense a 3-aminopyridine with an unsaturated aldehyde.[1]

    • Cycloaddition: The resulting aldimine undergoes an intramolecular [4+2]-cycloaddition in refluxing chloroform in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O).[1]

    • Aromatization: The tetrahydro-naphthyridine intermediate can be dehydrogenated to the fully aromatic system.

3. Cross-Coupling Reactions for π-Extension

Starting from a halogenated naphthyridine core, π-extension can be achieved through various palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling:

    • Reactants: A bromo-naphthyridine derivative and a boronic acid or ester.

    • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

    • Solvent: A mixture of solvents like toluene, ethanol, and water.

    • Procedure: The reactants and catalyst system are heated under an inert atmosphere until the reaction is complete. The product is then isolated via extraction and purified by chromatography.

  • Buchwald-Hartwig Amination:

    • Reactants: A triflate or tosyl-substituted 1,5-naphthyridine and an amine.[2]

    • Catalyst System: A palladium catalyst and a phosphine ligand (e.g., XantPhos).[2]

    • Procedure: The reaction is typically carried out in the presence of a base to yield the aminated naphthyridine derivative.[2]

III. Properties and Applications

The synthesized π-extended naphthyridine systems exhibit interesting photophysical and electronic properties.

Photophysical Properties

The extension of the π-system generally leads to a red-shift in the absorption and emission spectra. The specific properties are highly dependent on the nature and position of the substituents.

PropertyObservationPotential ApplicationReference
Halochromism Naphthyridine-based PACs show changes in absorption spectra upon addition of acid.Highly sensitive proton sensors in non-protic solvents.[4][7][8]
Fluorescence Some π-conjugated naphthalimide derivatives exhibit high fluorescence quantum yields.Emitters in OLEDs.[10]
Triplet Excited States Platinum(II) complexes with extended π-conjugation show long-lived triplet excited states.Optical power limiting materials.[11]
Applications in Drug Development

The naphthyridine scaffold is a key component in several approved drugs. In the context of HIV-1 treatment, π-extended naphthyridine-based integrase inhibitors have been developed. The extended aromatic system engages in crucial π-π stacking interactions with the viral DNA, enhancing the binding affinity and potency of the inhibitor.[5][6] The design of new derivatives often focuses on optimizing these non-covalent interactions to overcome drug resistance.[6]

Conclusion

The synthesis of π-extended naphthyridine systems is a dynamic area of research with significant implications for materials science and medicine. The modular two-step synthesis offers a powerful and flexible platform for creating novel N-PACs with tailored properties. Coupled with classical synthetic methods and modern cross-coupling techniques, researchers have a rich toolbox for exploring this important class of compounds. The detailed protocols and compiled data herein serve as a valuable resource for the design and synthesis of next-generation π-extended naphthyridine systems.

References

Application Notes and Protocols: Povarov Reaction for Synthesizing Fused Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Povarov reaction as a powerful tool for the synthesis of fused naphthyridine scaffolds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document includes detailed experimental protocols, quantitative data for representative reactions, and visualizations of the reaction mechanism and relevant biological signaling pathways.

Introduction to the Povarov Reaction and Fused Naphthyridines

The Povarov reaction is a versatile and efficient method for the construction of nitrogen-containing heterocyclic compounds. It is a formal [4+2] cycloaddition reaction involving an aromatic imine and an electron-rich alkene. This reaction can be performed as a one-pot, multi-component reaction, making it an attractive strategy for generating molecular diversity. Fused naphthyridines, a class of polycyclic aromatic compounds containing two fused pyridine rings, are prevalent scaffolds in numerous biologically active compounds, exhibiting activities such as anticancer, antiviral, and antiparasitic properties.[1] Their planar structure allows them to intercalate with DNA or interact with enzyme active sites, making them promising candidates for drug discovery. Notably, certain fused naphthyridines have been identified as potent inhibitors of key cellular targets like topoisomerase II and receptor tyrosine kinases.[1]

Povarov Reaction for the Synthesis of Fused Naphthyridines

The synthesis of fused naphthyridines via the Povarov reaction typically involves the reaction of a 3-aminopyridine derivative with an aldehyde to form an in situ N-(3-pyridyl)aldimine. This imine then undergoes a Lewis acid-catalyzed cycloaddition with a suitable dienophile, such as a cyclic alkene or an alkyne-containing moiety, to construct the fused ring system. The use of different aminopyridines, aldehydes, and dienophiles allows for the synthesis of a wide variety of fused naphthyridine cores, including indeno[2,1-c][2][3]naphthyridines and quinolino[4,3-b][2][3]naphthyridines.[4]

Quantitative Data from Representative Povarov Reactions

The following tables summarize the yields of various fused naphthyridines synthesized via the Povarov reaction under different conditions.

Table 1: Synthesis of Chromeno[4,3-b][2][3]naphthyridine Derivatives

EntryAldehyde (R)Time (h)Yield (%)
1H784
24-Me686
32-MeO681
43-MeO785
54-MeO691
63,4-(MeO)₂590
73,4,5-(MeO)₃592
84-HO888
92-F982
104-F885
114-Cl985
124-NO₂978

Table 2: Mechanochemical Synthesis of Functionalized 1,2,3,4-Tetrahydro-1,5-Naphthyridines

EntryAmineGlyoxal DerivativeHydrazoneProductYield (%)Diastereomeric Ratio (cis:trans)
1p-AnisidinePhenylglyoxalMethacrolein dimethylhydrazone2a9070:30
2AnilinePhenylglyoxalMethacrolein dimethylhydrazone2b8575:25
33-AminopyridinePhenylglyoxalMethacrolein dimethylhydrazone2c7880:20
4p-ToluidineMethylglyoxalCrotonaldehyde dimethylhydrazone2d8265:35
5p-ChloroanilinePhenylglyoxalMethacrolein dimethylhydrazone2e8872:28

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 7H-indeno[2,1-c][2][3]naphthyridines via Intermolecular Povarov Reaction

This protocol describes the synthesis of substituted 7H-indeno[2,1-c][2][3]naphthyridines through a three-component Povarov reaction.[4]

Materials:

  • 3-Aminopyridine

  • Substituted aromatic aldehyde

  • Indene

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Chloroform (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-aminopyridine (1.0 mmol) and the corresponding aromatic aldehyde (1.0 mmol) in anhydrous chloroform (20 mL) under a nitrogen atmosphere, add indene (1.2 mmol).

  • Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (2.0 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 7H-indeno[2,1-c][2][3]naphthyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of Tetrahydro-6H-quinolino[4,3-b][2][3]naphthyridines via Intramolecular Povarov Reaction

This protocol details the synthesis of the fused quinolino[4,3-b][2][3]naphthyridine scaffold through an intramolecular Povarov reaction.[5]

Materials:

  • 3-Aminopyridine

  • Appropriately substituted unsaturated aldehyde (e.g., a derivative of 2-(allyloxy)benzaldehyde)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 3-aminopyridine (1.0 mmol) and the unsaturated aldehyde (1.0 mmol) in anhydrous dichloromethane (20 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the aldimine intermediate.

  • Cool the reaction mixture to 0 °C and add boron trifluoride diethyl etherate (1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tetrahydro-6H-quinolino[4,3-b][2][3]naphthyridine.

  • Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.

Visualizations

Povarov Reaction Mechanism

Povarov_Mechanism Povarov Reaction Mechanism for Fused Naphthyridine Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 3-Aminopyridine 3-Aminopyridine Aldimine Aldimine 3-Aminopyridine->Aldimine + Aldehyde Aldehyde Aldehyde->Aldimine + Dienophile Dienophile Lewis_Acid_Complex Lewis Acid-Imine Complex Aldimine->Lewis_Acid_Complex + Lewis Acid (e.g., BF3.Et2O) Cycloadduct Cycloadduct Lewis_Acid_Complex->Cycloadduct + Dienophile [4+2] Cycloaddition Fused_Naphthyridine Fused Naphthyridine Cycloadduct->Fused_Naphthyridine Aromatization

Caption: General mechanism of the Povarov reaction for synthesizing fused naphthyridines.

Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start Reactant_Mixing Mix 3-Aminopyridine, Aldehyde, and Dienophile Start->Reactant_Mixing Lewis_Acid_Addition Add Lewis Acid (e.g., BF3.Et2O) at 0 C Reactant_Mixing->Lewis_Acid_Addition Reaction Reflux or Stir at RT (8-24 h) Lewis_Acid_Addition->Reaction Workup Aqueous Workup (Quench with NaHCO3) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the Povarov synthesis of fused naphthyridines.

Signaling Pathway: Topoisomerase II Inhibition

TopoII_Inhibition Fused Naphthyridine as a Topoisomerase II Inhibitor Fused_Naphthyridine Fused Naphthyridine (Topoisomerase II Poison) Topo_II Topoisomerase II Fused_Naphthyridine->Topo_II inhibits Cleavage_Complex Stabilized Topo II- DNA Cleavage Complex Topo_II->Cleavage_Complex forms DNA_Replication DNA Replication & Transcription DNA_Replication->Topo_II relieves torsional stress DSBs DNA Double-Strand Breaks (DSBs) Cleavage_Complex->DSBs leads to DNA_Damage_Response DNA Damage Response (ATM/ATR) DSBs->DNA_Damage_Response activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DNA_Damage_Response->Cell_Cycle_Arrest induces Apoptosis Apoptosis DNA_Damage_Response->Apoptosis triggers

Caption: Inhibition of Topoisomerase II by fused naphthyridines leading to apoptosis.[6]

Signaling Pathway: c-Kit Receptor Tyrosine Kinase Inhibition

cKit_Inhibition Fused Naphthyridine as a c-Kit Inhibitor SCF Stem Cell Factor (SCF) cKit c-Kit Receptor Tyrosine Kinase SCF->cKit binds Dimerization Receptor Dimerization & Autophosphorylation cKit->Dimerization activates Fused_Naphthyridine Fused Naphthyridine Fused_Naphthyridine->cKit inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Inhibition of the c-Kit signaling pathway by fused naphthyridines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for 2,8-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2,8-Dibromo-1,5-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki reaction with this compound?

A1: The main challenges include:

  • Selectivity: Controlling the reaction to achieve mono- or di-substitution. The two bromine atoms at the 2 and 8 positions can have different reactivities.

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the 1,5-naphthyridine ring can coordinate with the palladium catalyst, potentially forming inactive species and slowing down or halting the catalytic cycle.

  • Low Yields: Due to the electron-deficient nature of the naphthyridine ring, oxidative addition of the C-Br bond to the Pd(0) catalyst can be challenging, leading to low conversion rates.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that can reduce the yield of the desired product.

Q2: How can I selectively achieve mono-arylation of this compound?

A2: Regioselective mono-arylation can be achieved by carefully controlling the reaction stoichiometry and conditions. Using a slight excess (typically 1.1 to 1.5 equivalents) of the arylboronic acid can favor substitution at one position. For dihalo-heterocycles, the more electron-deficient position is often more reactive. In some cases, modifying the leaving group at one position can direct the initial coupling. For instance, converting one of the bromo groups to a more reactive tosylate has been used to achieve selective coupling at that position.

Q3: How can I promote double (di-arylation) Suzuki coupling on this compound?

A3: To favor the formation of the 2,8-diaryl-1,5-naphthyridine product, a larger excess of the arylboronic acid (typically 2.2 to 3.0 equivalents) should be used. Higher catalyst loading and longer reaction times may also be necessary to drive the reaction to completion.

Q4: What are the recommended starting conditions for a Suzuki reaction with this compound?

A4: A good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a ligand like XPhos or SPhos. A moderately strong base like K₃PO₄ or K₂CO₃ is often effective. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures (e.g., 90-110 °C).

Q5: My reaction is not working or giving very low yields. What should I troubleshoot first?

A5: When encountering low to no yield, consider the following troubleshooting steps in order:

  • Inert Atmosphere: Ensure that the reaction setup is free of oxygen, as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. Degas your solvents thoroughly.

  • Catalyst and Ligand: Use a fresh, active catalyst and ligand. Consider switching to a more robust pre-catalyst or a more electron-rich and bulky ligand (e.g., Buchwald ligands).

  • Base: The choice of base is critical. If a weaker base like Na₂CO₃ is failing, try a stronger base such as K₃PO₄ or Cs₂CO₃.

  • Temperature: Increasing the reaction temperature can help overcome a high activation energy barrier for the oxidative addition step.

  • Solvent: Ensure all substrates are well-dissolved. If solubility is an issue, consider a different solvent system, such as DMF or toluene/water.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst or ligand.2. Insufficiently strong base.3. Reaction temperature is too low.4. Poor solubility of reactants.1. Use a fresh catalyst/ligand. Consider using a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand like XPhos).2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments.4. Change the solvent system (e.g., try 1,4-dioxane/water or DMF).
Formation of Protodeboronation Byproduct 1. The boronic acid is unstable under the reaction conditions.2. Presence of excess water or prolonged reaction times at high temperatures.1. Use the corresponding boronic acid pinacol ester (Bpin) or trifluoroborate salt, which are generally more stable.2. Minimize the amount of water in the reaction or use anhydrous conditions if possible. Reduce the reaction time.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Inefficient catalyst system.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).2. Use a more efficient catalyst/ligand combination that promotes the cross-coupling pathway over homocoupling.
Mixture of Mono- and Di-substituted Products 1. Incorrect stoichiometry of the boronic acid.2. Reaction time is too long for selective mono-substitution.1. For mono-substitution, use 1.1-1.2 equivalents of boronic acid. For di-substitution, use at least 2.2 equivalents.2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.
Difficulty in Product Purification 1. Co-elution with byproducts.2. Residual palladium in the final product.1. Optimize chromatography conditions (e.g., different solvent systems, gradient elution). Consider recrystallization.2. Use a palladium scavenger or perform an aqueous wash with a solution of thiourea or L-cysteine.

Data Presentation

Table 1: Conditions for Selective Mono- vs. Di-Suzuki Coupling of Dihalo-heterocycles.

SubstrateBoronic Acid (Equivalents)Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemp (°C)Time (h)Product (Yield %)
2,5-Dibromo-3-methylthiophene4-Methylphenylboronic acid (1.1)Pd(PPh₃)₄ (2.5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012Mono-substituted (Yield not specified)[1][2]
2,5-Dibromo-3-methylthiophene4-Methylphenylboronic acid (2.5)Pd(PPh₃)₄ (6)-K₃PO₄ (4)1,4-Dioxane/H₂O (4:1)9012Di-substituted (Yield not specified)[1][2]
2,5-Dibromo-3-hexylthiopheneArylboronic acid (1.0)Pd(PPh₃)₄ (4)-K₃PO₄ (1.75)1,4-Dioxane/H₂O (4:1)9012Mono-substituted (Moderate to good yields)
2,5-Dibromo-3-hexylthiopheneArylboronic acid (2.5)Pd(PPh₃)₄ (not specified)-K₃PO₄1,4-Dioxane/H₂O90not specifiedDi-substituted (Moderate to good yields)[3][4]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-arylation of this compound

This protocol is adapted from procedures used for similar heteroaromatic systems.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid or boronic acid pinacol ester (1.1-1.2 mmol, 1.1-1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and a ligand (e.g., XPhos, 0.06 mmol, 6 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio, to a total volume of 10 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Di-arylation of this compound

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (2.5 mmol, 2.5 equiv.), and K₃PO₄ (4.0 mmol, 4.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.06 mmol, 6 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) and water (2.5 mL).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction for the disappearance of the mono-substituted intermediate and starting material by TLC or LC-MS. This may take 12-24 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrates: This compound Arylboronic Acid Base (e.g., K3PO4) catalyst Add Catalyst System: Pd Source (e.g., Pd2(dba)3) Ligand (e.g., XPhos) reagents->catalyst solvent Add Degassed Solvent: (e.g., Dioxane/Water) catalyst->solvent heat Heat under Inert Atmosphere (e.g., 90-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic start Low or No Yield check_inert Is the system fully inert? start->check_inert degas Degas solvents and re-purge with Ar/N2 check_inert->degas No check_catalyst Is the catalyst/ligand active and appropriate? check_inert->check_catalyst Yes degas->check_catalyst change_catalyst Use fresh catalyst. Switch to a more active ligand (e.g., Buchwald). check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Switch to a stronger base (K3PO4, Cs2CO3). check_base->change_base No check_temp Is the temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature. check_temp->increase_temp No success Improved Yield check_temp->success Yes increase_temp->success

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

Navigating 1,5-Naphthyridine Synthesis: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,5-naphthyridines. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to a 1,5-naphthyridine core?

A1: The most frequently employed methods for constructing the 1,5-naphthyridine skeleton include the Skraup synthesis, the Gould-Jacobs reaction, the Friedländer annulation, and the Povarov reaction for tetrahydro-1,5-naphthyridines. Each method offers distinct advantages and is suited for different starting materials and desired substitution patterns.

Q2: I'm getting a very low yield in my Skraup synthesis of a 1,5-naphthyridine. What are the likely causes?

A2: Low yields in the Skraup synthesis are a common issue and can often be attributed to the reaction's highly exothermic nature, leading to tar formation. Key factors to investigate include the choice of oxidizing agent, reaction temperature control, and the purity of the starting 3-aminopyridine. The use of a moderator, such as ferrous sulfate, is often crucial to control the reaction's vigor.

Q3: My Gould-Jacobs cyclization to form a 4-hydroxy-1,5-naphthyridine requires very high temperatures, leading to decomposition. Are there any alternatives?

A3: Yes, the high-temperature thermal cyclization (often >250 °C in solvents like Dowtherm A) is a known drawback of the Gould-Jacobs reaction, which can lead to product decomposition and reduced yields.[1] A common and effective alternative is to use microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times and often leads to cleaner reactions and improved yields by minimizing thermal decomposition.

Q4: Can I use the Friedländer synthesis for substituted 1,5-naphthyridines?

A4: The Friedländer synthesis is a versatile method for preparing substituted quinolines and can be adapted for 1,5-naphthyridines, typically by reacting a 3-amino-4-formylpyridine (or a ketone derivative) with a compound containing a reactive α-methylene group. Catalyst choice is critical for managing regioselectivity when using unsymmetrical ketones.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the synthesis of 1,5-naphthyridines.

The Skraup Synthesis

The Skraup synthesis involves the reaction of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent to form the 1,5-naphthyridine ring.[2]

Issue 1: The reaction is excessively violent and difficult to control, resulting in significant tar formation.

  • Cause: The reaction between glycerol and sulfuric acid is highly exothermic, and the subsequent cyclization and oxidation are also vigorous.[3] This can lead to uncontrolled temperature increases and polymerization of intermediates, forming tar.

  • Solution:

    • Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a standard and effective method to moderate the reaction's exothermicity.

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling. Ensure the 3-aminopyridine is well-dispersed in the glycerol before adding the acid.

    • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by a color change and bubbling), remove the heat source. The exotherm should sustain the reaction for a period. Re-apply heat only after the initial vigorous phase has subsided.

Issue 2: Low yield of the desired 1,5-naphthyridine.

  • Cause: Incomplete reaction, suboptimal oxidizing agent, or loss of product during workup.

  • Solution:

    • Choice of Oxidizing Agent: While nitrobenzene is traditionally used, other oxidizing agents can offer better yields and reproducibility. For instance, using sodium m-nitrobenzenesulfonate has been reported to provide higher and more reproducible yields (45-50%) compared to iodine.[4]

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration after the initial exotherm. Monitoring the reaction by TLC is recommended.

    • Workup Procedure: The workup often involves neutralization and steam distillation or extraction. Ensure complete neutralization and efficient extraction to minimize product loss.

Oxidizing AgentTypical YieldReference
Iodine (I₂)Lower, less reproducible[4]
Sodium m-nitrobenzenesulfonate45-50%[4]
Arsenic pentoxide (As₂O₅)Good yields, but highly toxic[3]
The Gould-Jacobs Reaction

This reaction is a reliable method for synthesizing 4-hydroxy-1,5-naphthyridines, which are valuable intermediates. It involves the condensation of a 3-aminopyridine with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5]

Issue 1: The thermal cyclization step gives a low yield and byproducts due to high temperatures.

  • Cause: The high temperatures required for cyclization (typically 240-250 °C) can cause thermal decomposition of the intermediate and the product.[1]

  • Solution:

    • Microwave-Assisted Synthesis: Employing a microwave reactor can significantly reduce the reaction time and temperature required for cyclization, often leading to cleaner reactions and higher yields.

    • High-Boiling Point Solvents: Using high-boiling, inert solvents like diphenyl ether or Dowtherm A can help maintain a consistent high temperature and improve heat transfer, though care must be taken to remove them during workup.

Issue 2: The final product is difficult to purify from the high-boiling point solvent.

  • Cause: The high boiling points of solvents like Dowtherm A make them difficult to remove by standard rotary evaporation.

  • Solution:

    • Precipitation: After cooling the reaction mixture, add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.

    • Filtration and Washing: Collect the solid product by filtration and wash it thoroughly with the non-polar solvent to remove the residual high-boiling solvent.

    • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.

Cyclization MethodTemperatureTypical OutcomeReference
Conventional Heating (Dowtherm A)240-250 °CEffective but can lead to decomposition[6]
Microwave IrradiationOften lower temperature and shorter timeFaster reaction, often higher yield and purity[6]

Experimental Protocols

Protocol 1: Skraup Synthesis of 1,5-Naphthyridine

This protocol describes a general procedure for the Skraup synthesis.

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Sodium m-nitrobenzenesulfonate (oxidizing agent)

  • Ferrous sulfate (moderator, optional but recommended)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling.

  • Add 3-aminopyridine and ferrous sulfate (if used) to the mixture.

  • Add the oxidizing agent, sodium m-nitrobenzenesulfonate.

  • Heat the mixture gently. Once the reaction begins, control the heating to maintain a steady reflux.

  • After the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the solution with a concentrated base (e.g., NaOH solution) with cooling.

  • Isolate the crude 1,5-naphthyridine by steam distillation or solvent extraction.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine

This protocol outlines the synthesis of a key 1,5-naphthyridine intermediate.

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether or Dowtherm A

Procedure:

  • Condensation: Mix 3-aminopyridine with a slight excess of diethyl ethoxymethylenemalonate. Heat the mixture at 100-120 °C for 1-2 hours. Ethanol is eliminated during this step. The reaction can be monitored by TLC until the 3-aminopyridine is consumed.

  • Cyclization: In a separate flask, preheat diphenyl ether or Dowtherm A to 240-250 °C. Add the crude intermediate from the previous step portion-wise to the hot solvent. Maintain the temperature for 30-60 minutes to effect cyclization.

  • Workup: Cool the reaction mixture to room temperature. Add hexane or petroleum ether to precipitate the crude 4-hydroxy-1,5-naphthyridine derivative.

  • Purification: Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol).

Visualizing Workflows and Mechanisms

To aid in understanding the experimental processes and underlying chemical transformations, the following diagrams are provided.

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Workup & Purification start 3-Aminopyridine + Diethyl ethoxymethylenemalonate heat1 Heat (100-120°C) start->heat1 Mix intermediate Vinylogous Amide Intermediate heat1->intermediate Condensation solvent High-boiling solvent (e.g., Dowtherm A) heat2 Heat (240-250°C) intermediate->heat2 Add portion-wise solvent->heat2 Preheat cyclized_product Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate heat2->cyclized_product workup Cool & Precipitate with Hexane cyclized_product->workup purification Filter & Recrystallize workup->purification final_product Pure Product purification->final_product

Caption: Workflow for the Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine.

Skraup_Reaction_Mechanism cluster_acrolein Acrolein Formation cluster_cyclization Cyclization & Aromatization glycerol Glycerol h2so4 H₂SO₄ glycerol->h2so4 Dehydration acrolein Acrolein h2so4->acrolein michael_adduct Michael Adduct acrolein->michael_adduct Michael Addition aminopyridine 3-Aminopyridine aminopyridine->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Electrophilic Attack dihydro Dihydro-1,5-naphthyridine cyclized_intermediate->dihydro Dehydration oxidant Oxidizing Agent dihydro->oxidant Oxidation naphthyridine 1,5-Naphthyridine oxidant->naphthyridine

References

Technical Support Center: Purification of 2,8-Diaryl-1,5-Naphthyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,8-diaryl-1,5-naphthyridine products.

Frequently Asked Questions (FAQs)

Q1: My crude 2,8-diaryl-1,5-naphthyridine product is a discolored solid or oil. Which purification method should I try first?

For a solid crude product, recrystallization is often a good first choice as it can be highly effective for removing impurities from a crystalline solid.[1] If the product is an oil or if recrystallization fails to yield a pure product, column chromatography is the next logical step.

Q2: How do I choose between recrystallization and column chromatography for purifying my product?

The choice depends on the nature of the impurities and the physical state of your crude product.

  • Recrystallization is ideal when your desired compound is a solid and the impurities have different solubility profiles in a chosen solvent system. It is particularly effective for removing small amounts of impurities from a large amount of solid material.

  • Column chromatography is more versatile and can separate compounds with similar polarities. It is the preferred method for purifying oils, non-crystalline solids, and complex mixtures where recrystallization is ineffective.[1]

Q3: My NMR and LC-MS data show unreacted 2-aminopyridine starting material. What is the most efficient way to remove it?

Due to the basic nature of 2-aminopyridine derivatives, the most effective method for removal is an acidic wash during the aqueous workup.[1] By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic starting material will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[1] This is generally more efficient than chromatography for removing large amounts of this specific impurity.[1]

Q4: How can I remove residual high-boiling point solvents like DMSO or pyridine?

  • For Pyridine: Similar to other basic impurities, an acidic wash during the workup is highly effective.[1]

  • For DMSO: Multiple aqueous washes are typically required to extract DMSO from the organic phase.[1]

  • For Trace Amounts: Co-evaporation (azeotroping) with a lower-boiling solvent like toluene can be effective for removing trace amounts of high-boiling organic solvents. This involves adding toluene to the product and evaporating under reduced pressure.[1]

Q5: When is preparative HPLC the best choice for purification?

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is ideal for separating complex mixtures or for final purification when high purity is required, especially when other methods like recrystallization and column chromatography have failed to provide the desired purity.[2][3] It is also the method of choice for separating compounds with very similar polarities, such as diastereomers. Mass-directed prep-HPLC can be particularly useful for isolating the target compound from a complex crude mixture.[2]

Troubleshooting Guides

This section provides guidance on common issues encountered during the purification of 2,8-diaryl-1,5-naphthyridine products.

Guide 1: Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Incorrect solvent system (eluent). 2. Column overloading. 3. Column channeling or improper packing.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound. 2. Reduce the amount of crude material loaded onto the column. A general rule is 1g of crude material per 20-100g of silica gel. 3. Ensure the column is packed uniformly without air bubbles or cracks. Pack the column as a slurry in the initial, least polar eluent.[1]
Product Elutes Too Quickly The eluent is too polar.Decrease the polarity of the solvent system. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane.
Product Does Not Elute 1. The eluent is not polar enough. 2. The compound may be insoluble or strongly adsorbed to the silica gel.1. Gradually increase the polarity of the eluent. 2. If the compound is stuck at the top of the column, it may be necessary to flush the column with a very polar solvent (e.g., methanol) to recover the material, although purity may be compromised. Consider using a different stationary phase (e.g., alumina) for future attempts.
Streaking or Tailing of Bands on the Column 1. Compound is sparingly soluble in the eluent. 2. Sample was loaded in too strong a solvent. 3. Acidic or basic nature of the compound interacting with silica.1. Choose an eluent system where the compound is more soluble. 2. Dissolve the crude product in a minimum amount of the initial eluent or a slightly stronger solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[1] 3. For basic compounds like naphthyridines, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent can improve peak shape.
Guide 2: Preparative HPLC Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing 1. Blocked column frit. 2. Void volume in tubing connections or at the column head. 3. Secondary interactions between the basic naphthyridine and residual silanols on the C18 column.1. Reverse flush the column (if allowed by the manufacturer) or replace the inlet frit. 2. Check all fittings to ensure they are tight and properly seated. Use fittings from the same manufacturer to avoid mismatches.[4] 3. Add a modifier to the mobile phase. For reverse-phase HPLC, adding 0.1% formic acid or trifluoroacetic acid (TFA) can protonate the basic nitrogens, improving peak shape.
Peak Splitting 1. Sample solvent is incompatible with the mobile phase (too strong). 2. Column is contaminated or damaged. 3. Void in the column packing or a partially blocked frit.1. Whenever possible, dissolve the sample in the initial mobile phase. 2. Develop a column cleaning protocol or replace the column. 3. Check for a pressure increase, which could indicate a blockage. If a void is suspected, the column may need to be replaced.[4]
Fluctuating Baseline / Ghost Peaks 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or improperly degassed solvents. 3. Sample carryover from a previous injection.1. Purge the pump to remove air bubbles.[5] 2. Use high-purity HPLC-grade solvents and ensure they are adequately degassed before use. 3. Run several blank injections (injecting only the mobile phase) to see if the ghost peaks persist. If so, contamination is likely in the injector or sample loop, which may need cleaning.[4]
High Backpressure 1. Blockage in the system (e.g., tubing, in-line filter, guard column, or column frit). 2. Mobile phase precipitation. 3. Worn pump seals or faulty check valve.1. Systematically disconnect components starting from the detector backwards to identify the source of the blockage. Replace any blocked filters or columns.[5] 2. Ensure all mobile phase components are fully miscible and that buffers do not precipitate in high organic concentrations. 3. Consult the instrument manual for maintenance procedures for pump seals and check valves.

Data Summary

The following table summarizes common purification techniques and their general applicability for 2,8-diaryl-1,5-naphthyridine synthesis.

Purification Technique Commonly Targeted Impurities Typical Purity Achieved Advantages Limitations
Acidic Wash Basic starting materials (e.g., aminopyridines), basic reagents (e.g., pyridine).[1]N/A (Workup step)Highly efficient for removing basic impurities; simple and fast.[1]Only effective for impurities that can be protonated to form water-soluble salts.
Recrystallization Side products and starting materials with different solubility profiles.>98% (if successful)Cost-effective, scalable, can yield very high purity material.Compound must be a solid; requires finding a suitable solvent system; can have lower yields.
Column Chromatography A wide range of impurities, including non-polar and moderately polar side products.95-99%Versatile, applicable to both solids and oils, good for large-scale purification.Can be time-consuming and solvent-intensive; may not separate compounds with very similar Rf values.
Preparative HPLC Isomers, diastereomers, and impurities with very similar polarity to the product.[2]>99%High resolution and separation power; can be automated.[6]Expensive, limited sample loading capacity, requires specialized equipment, uses large volumes of high-purity solvents.

Experimental Protocols

Protocol 1: Acidic Wash for Removal of Basic Impurities

This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.[1]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of acidic solution that is 1-2 times the volume of the organic layer. Shake the funnel, venting frequently, and then allow the layers to separate. Drain the lower aqueous layer. Repeat the wash if significant basic impurities are present.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water and dissolved salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, now free of basic impurities.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for purifying 2,8-diaryl-1,5-naphthyridines using silica gel chromatography.[1]

  • Eluent Selection: Using TLC, determine an appropriate solvent system (eluent) that provides good separation of the target compound from impurities. A good starting point for many naphthyridine derivatives is a mixture of hexanes and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this dry silica onto the top of the packed column. This "dry loading" method often results in better separation than loading the sample as a concentrated liquid band.[1]

  • Elution: Begin eluting the column with the solvent system determined in step 1. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,8-diaryl-1,5-naphthyridine derivative.[1]

Protocol 3: General Method Development for Preparative HPLC

This protocol outlines the steps to develop a purification method using reverse-phase (C18) preparative HPLC.

  • Analytical Method Development: First, develop an analytical HPLC method using a C18 column.

    • Solvents: Use HPLC-grade solvents. A common system is Water (Solvent A) and Acetonitrile or Methanol (Solvent B).[6]

    • Modifier: Add 0.1% formic acid or TFA to both solvents to improve peak shape for the basic naphthyridine compounds.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 10-15 minutes) to determine the approximate retention time of your compound.

    • Optimization: Optimize the gradient to achieve good separation between your target compound and the closest impurities. A shallower gradient around the elution time of your compound will improve resolution.[4]

  • Method Scaling: Scale the analytical method to your preparative column.

    • Flow Rate: Adjust the flow rate based on the diameter of the preparative column. (e.g., if scaling from a 4.6 mm ID analytical column to a 19 mm ID prep column, the flow rate should be increased by a factor of (19/4.6)² ≈ 17).

    • Injection Volume: The injection volume can also be scaled up. Dissolve the crude sample in a solvent compatible with the initial mobile phase, ensuring it is fully dissolved and filtered to prevent column blockage.

  • Purification Run: Perform the preparative run, collecting fractions based on UV detection or mass spectrometry (for mass-directed purification).

  • Purity Analysis and Pooling: Analyze the collected fractions using the analytical HPLC method to confirm purity. Pool the pure fractions.

  • Solvent Removal: Remove the HPLC solvents, typically by lyophilization (freeze-drying) if using a volatile buffer like formic acid, or by rotary evaporation.

Visualized Workflows

PurificationWorkflow cluster_start Initial State cluster_workup Workup & Initial Cleanup cluster_purification Primary Purification cluster_final Final Steps Crude Crude 2,8-Diaryl-1,5-Naphthyridine (Solid or Oil) Workup Aqueous Workup Crude->Workup AcidWash Perform Acidic Wash? (e.g., 1M HCl) Workup->AcidWash WashDone Product in Organic Layer AcidWash->WashDone Yes AcidWash->WashDone No (if no basic impurities) IsSolid Is Product a Solid? WashDone->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (Oil) CheckPurity1 Check Purity (TLC, LC-MS, NMR) Recrystallize->CheckPurity1 CheckPurity2 Check Purity (TLC, LC-MS, NMR) ColumnChrom->CheckPurity2 IsPure Is Purity >95%? CheckPurity1->IsPure CheckPurity2->IsPure IsPure->ColumnChrom No, from Recrystallization PrepHPLC Consider Preparative HPLC for High Purity IsPure->PrepHPLC No, requires higher purity PureProduct Pure Product IsPure->PureProduct Yes PrepHPLC->PureProduct

Caption: General purification workflow for 2,8-diaryl-1,5-naphthyridine products.

HPLCTroubleshooting cluster_problem Problem Identification cluster_investigation Investigation Path cluster_solution Solutions Problem HPLC Analysis Shows Peak Tailing CheckFittings Check Tubing & Column Fittings for Voids/Leaks Problem->CheckFittings CheckSolvent Is Sample Solvent Stronger than Mobile Phase? CheckFittings->CheckSolvent No, fittings are good Solution1 Tighten/Replace Fittings CheckFittings->Solution1 Yes, void found CheckModifier Is a pH Modifier Used? (e.g., 0.1% Formic Acid) CheckSolvent->CheckModifier No Solution2 Re-dissolve Sample in Initial Mobile Phase CheckSolvent->Solution2 Yes Solution3 Add Modifier to Mobile Phase to Protonate Basic Compound CheckModifier->Solution3 No, modifier absent Solution4 Consider Column Contamination. Flush or Replace Column. CheckModifier->Solution4 Yes, modifier present

Caption: Troubleshooting guide for peak tailing in HPLC analysis.

References

Technical Support Center: Bromination of 1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1,5-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and common side products in the bromination of 1,5-naphthyridine?

When performing an electrophilic bromination on 1,5-naphthyridine, the primary product is typically 3-bromo-1,5-naphthyridine . Due to the electron-withdrawing nature of the nitrogen atoms, the pyridine rings are deactivated, directing the substitution to the 3- and 7-positions, which are beta to the ring nitrogens.

The most common side product is the result of over-bromination, leading to the formation of 3,7-dibromo-1,5-naphthyridine . Depending on the reaction conditions, other side reactions can occur, including the formation of N-oxides and subsequent reaction products, as well as the generation of tarry byproducts due to polymerization or degradation, especially under harsh acidic conditions.[1]

Q2: How can I control the selectivity between mono- and di-bromination?

Controlling the stoichiometry of the brominating agent is the most critical factor. For selective mono-bromination, it is crucial to use a slight excess (typically 1.0 to 1.2 equivalents) of the brominating agent. The reaction should be carefully monitored, and upon consumption of the starting material, it should be promptly quenched to prevent further bromination.

To favor the formation of the di-brominated product, a larger excess of the brominating agent (2.2 equivalents or more) is required, often with longer reaction times or higher temperatures.

Q3: Which brominating agent is better, N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

Both NBS and Br₂ are effective for the bromination of 1,5-naphthyridine.

  • N-Bromosuccinimide (NBS): Often preferred for its ease of handling as a solid and for providing a low, steady concentration of bromine, which can help in controlling selectivity and reducing the formation of byproducts. It is typically used in conjunction with a strong acid like sulfuric acid.

  • Molecular Bromine (Br₂): A powerful brominating agent, usually dissolved in a solvent like acetic acid. While effective, it is more hazardous to handle than NBS.

The choice between NBS and Br₂ may depend on the desired selectivity, reaction scale, and safety considerations. For controlled mono-bromination, NBS is often the preferred reagent.

Q4: My reaction mixture has turned into a dark, tarry mess. What happened and how can I avoid it?

The formation of tar is a common issue in the halogenation of nitrogen-containing heterocycles, often due to polymerization or degradation of the starting material or product under strong acidic conditions.

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction temperature is carefully controlled. Exothermic reactions can lead to a rapid increase in temperature, promoting side reactions.

  • Acid Concentration: While acid is often necessary to activate the brominating agent, excessively harsh conditions can lead to degradation. Consider using a milder acidic medium if possible.

  • Reaction Time: Over-extending the reaction time can contribute to byproduct formation. Monitor the reaction progress and work it up as soon as the starting material is consumed.

  • Purification: If tar has formed, it can often be removed during the workup. After neutralizing the reaction mixture, the desired product can be extracted into an organic solvent, leaving the polar, tarry materials in the aqueous phase. Further purification by column chromatography may be necessary.

Q5: How do I separate the mono- and di-brominated products?

Separation of 3-bromo-1,5-naphthyridine and 3,7-dibromo-1,5-naphthyridine can typically be achieved by silica gel column chromatography. The polarity of the two compounds is different enough to allow for separation. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing the column.

Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative separations. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is a good starting point for method development.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Insufficiently activated brominating agent.2. Reaction temperature is too low.3. Deactivated starting material due to impurities.1. Ensure the use of a strong acid catalyst (e.g., concentrated sulfuric acid) with NBS.2. Gradually increase the reaction temperature and monitor the progress by TLC.3. Purify the 1,5-naphthyridine starting material before use.
Formation of a significant amount of di-brominated product when mono-bromination is desired 1. Excess of brominating agent.2. Reaction time is too long.3. Reaction temperature is too high.1. Use no more than 1.2 equivalents of the brominating agent.2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.3. Perform the reaction at a lower temperature.
Difficulty in isolating the product from the reaction mixture 1. Product is soluble in the aqueous phase after neutralization.2. Formation of emulsions during extraction.1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).2. Add brine to the aqueous layer to break up emulsions.
Product appears to be a mixture of isomers by ¹H NMR 1. Unexpected regioselectivity.2. Presence of unreacted starting material and/or di-brominated product.1. Confirm the structure by 2D NMR techniques (COSY, HMBC). The primary bromination sites are expected to be C3 and C7.2. Purify the product using column chromatography or HPLC.

Experimental Protocols

Protocol 1: Selective Synthesis of 3-bromo-1,5-naphthyridine

Materials:

  • 1,5-Naphthyridine

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • In a round-bottom flask, dissolve 1,5-naphthyridine (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Slowly add N-Bromosuccinimide (1.1 eq.) in portions, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically 2-4 hours), carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield 3-bromo-1,5-naphthyridine.

Protocol 2: Synthesis of 3,7-dibromo-1,5-naphthyridine

Materials:

  • 1,5-Naphthyridine

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • In a round-bottom flask, dissolve 1,5-naphthyridine (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Slowly add N-Bromosuccinimide (2.2 eq.) in portions, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by TLC until the mono-brominated intermediate is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3,7-dibromo-1,5-naphthyridine.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Position 1,5-Naphthyridine (approx.) 3-bromo-1,5-naphthyridine (predicted) 3,7-dibromo-1,5-naphthyridine (predicted)
H-2 8.99.09.1
H-3 7.5--
H-4 8.28.48.5
H-6 8.98.99.1
H-7 7.57.6-
H-8 8.28.28.5

Note: These are predicted chemical shifts based on the parent compound and known substituent effects. Actual values may vary.

Visualizations

Bromination_Pathway 1,5-Naphthyridine 1,5-Naphthyridine 3-bromo-1,5-naphthyridine 3-bromo-1,5-naphthyridine 1,5-Naphthyridine->3-bromo-1,5-naphthyridine 1.1 eq. NBS, H₂SO₄ Tarry Byproducts Tarry Byproducts 1,5-Naphthyridine->Tarry Byproducts Harsh Conditions 3,7-dibromo-1,5-naphthyridine 3,7-dibromo-1,5-naphthyridine 3-bromo-1,5-naphthyridine->3,7-dibromo-1,5-naphthyridine >2.2 eq. NBS, H₂SO₄, Δ

Caption: Reaction pathway for the bromination of 1,5-naphthyridine.

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_actions Corrective Actions Start Bromination Reaction of 1,5-Naphthyridine Problem Analyze Crude Reaction Mixture (TLC, NMR) Start->Problem Low_Conversion Low Conversion Problem->Low_Conversion Incomplete Reaction Over_Bromination Over-bromination Problem->Over_Bromination Multiple Spots on TLC Tar_Formation Tar Formation Problem->Tar_Formation Dark, Insoluble Material Action_Temp Increase Temperature / Time Low_Conversion->Action_Temp Action_Reagent Check Reagent Stoichiometry Over_Bromination->Action_Reagent Action_Conditions Use Milder Conditions Tar_Formation->Action_Conditions

Caption: Troubleshooting workflow for bromination side reactions.

References

Technical Support Center: Functionalization of Dibromonaphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of dibromonaphthyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the functionalization of dibromonaphthyridines?

A1: The regioselectivity is primarily governed by a combination of electronic and steric factors. Generally, the position of the nitrogen atom(s) in the naphthyridine ring plays a crucial role. Halogen atoms at positions alpha to a nitrogen atom are typically more electron-deficient and, therefore, more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions.[1][2] Steric hindrance from bulky ligands or substituents on the naphthyridine core can also direct the reaction to the less sterically encumbered position.[3][4]

Q2: In a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) of a dibromonaphthyridine, which bromine is expected to react first?

A2: In most cases, the bromine atom at the position alpha to a ring nitrogen (e.g., C2 or C7 in 1,8-naphthyridine, C2 or C6 in 1,5-naphthyridine) will react preferentially.[5] This is attributed to the electron-withdrawing nature of the nitrogen, which makes the adjacent carbon more electrophilic and the C-Br bond more polarized, facilitating oxidative addition of the palladium catalyst.[1][2]

Q3: How can I confirm the regioselectivity of my reaction and distinguish between the possible mono-substituted isomers?

A3: The most reliable method for determining regioselectivity is through nuclear magnetic resonance (NMR) spectroscopy.[6][7] 1H NMR will show distinct coupling patterns and chemical shifts for the aromatic protons depending on the substitution pattern. For unambiguous structure elucidation, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable. In some cases, single-crystal X-ray diffraction can provide definitive structural proof.

Q4: What is "halogen dance" and how can it affect my reaction?

A4: Halogen dance is an isomerization reaction where a halogen atom migrates to a different position on the aromatic ring, typically under the influence of a strong base like an organolithium reagent. This can lead to a mixture of regioisomers, complicating the purification and characterization of your desired product. Careful control of temperature and reaction time is crucial when using organolithium reagents for functionalization.

Q5: Can I achieve selective di-functionalization with two different nucleophiles?

A5: Yes, this is a common strategy. It typically involves a sequential approach where the first functionalization is performed under conditions that favor mono-substitution of the more reactive halogen. After purification of the mono-substituted intermediate, a second, often more forcing, reaction condition is applied to substitute the remaining halogen with a different nucleophile.

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in Mono-functionalization
Possible Cause Suggested Solution
High Reaction Temperature High temperatures can provide enough energy to overcome the activation barrier for the reaction at the less reactive position, leading to a mixture of isomers. Try lowering the reaction temperature.
Prolonged Reaction Time Similar to high temperature, extended reaction times can lead to the formation of the undesired isomer. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed and the desired mono-substituted product is maximized.
Inappropriate Ligand The choice of ligand is critical for controlling regioselectivity. For some substrates, sterically bulky ligands can enhance selectivity by favoring reaction at the less hindered position. Conversely, for electronically controlled reactions, a less bulky ligand might be preferable. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
Catalyst System The palladium precursor and its oxidation state can influence selectivity. Try different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts).
Base and Solvent Effects The nature of the base and solvent can impact the reaction kinetics and selectivity. Experiment with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane, toluene, DMF, with or without water).
Issue 2: Low Yield of the Desired Product
Possible Cause Suggested Solution
Catalyst Deactivation The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[8] Using more electron-rich and sterically hindered ligands can sometimes mitigate this issue. An increase in catalyst loading might also be necessary.
Poor Quality of Reagents Ensure that all reagents, especially the boronic acid/ester in Suzuki couplings and the amine in Buchwald-Hartwig aminations, are pure. Solvents should be anhydrous and degassed.
Homocoupling of Boronic Acids (Suzuki Reaction) This side reaction can be promoted by the presence of oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.
Protodeboronation of Boronic Acid (Suzuki Reaction) The boronic acid can be cleaved by residual water or base before transmetalation. Use anhydrous conditions and a suitable base. Sometimes, using a boronic ester (e.g., pinacol ester) can improve stability.
Issue 3: Formation of Di-substituted Byproduct in a Mono-substitution Reaction
Possible Cause Suggested Solution
Excess of Coupling Partner Using a large excess of the boronic acid or amine can drive the reaction towards di-substitution. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner.
High Catalyst Loading A high concentration of the active catalyst can increase the rate of the second substitution. Reduce the catalyst loading.
Reaction Conditions Too Forcing As with poor regioselectivity, high temperatures and long reaction times can promote the second substitution. Employ milder conditions.

Data Presentation: Regioselectivity in Suzuki-Miyaura Coupling

The following tables summarize representative data on the regioselective Suzuki-Miyaura coupling of dibromonaphthyridines. Note that yields and selectivity are highly substrate and condition dependent.

Table 1: Mono-arylation of 2,7-dichloro-1,8-naphthyridine with Phenylboronic Acid [9]

Catalyst Ligand Base Solvent Temp (°C) Yield (%) Selectivity
Pd₂(dba)₃S-PhosK₃PO₄1,4-Dioxane10090Mono-substitution at C2/C7
Pd₂(dba)₃S-PhosCs₂CO₃1,4-Dioxane10085Mono-substitution at C2/C7
Pd₂(dba)₃S-PhosCs₂CO₃Toluene10075Mono-substitution at C2/C7
Pd₂(dba)₃S-PhosCs₂CO₃THF8065Mono-substitution at C2/C7

Table 2: Influence of Boronic Acid on Di-arylation of 2,7-dichloro-1,8-naphthyridine [9]

Arylboronic Acid Catalyst/Ligand Base Solvent Temp (°C) Yield of Di-substituted Product (%)
Phenylboronic acidPd₂(dba)₃ / S-PhosK₃PO₄1,4-Dioxane10090
4-Methoxyphenylboronic acidPd₂(dba)₃ / S-PhosK₃PO₄1,4-Dioxane10092
4-Vinylphenylboronic acidPd₂(dba)₃ / S-PhosK₃PO₄1,4-Dioxane10064
2-Thienylboronic acidPd₂(dba)₃ / S-PhosK₃PO₄1,4-Dioxane10085

Experimental Protocols

Protocol 1: General Procedure for Regioselective Mono-Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Dibromonaphthyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., S-Phos, 10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To a flame-dried Schlenk flask, add the dibromonaphthyridine, arylboronic acid, palladium catalyst, ligand, and base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the amination of a bromo-naphthyridine.

Materials:

  • Bromonaphthyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromonaphthyridine, palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 90-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Dibromonaphthyridine, Coupling Partner, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst heat Heat to Optimized Temperature catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

regioselectivity_logic start Dibromonaphthyridine electronic Electronic Effects Dominant? start->electronic steric Steric Hindrance Significant? electronic->steric No alpha_sub Substitution at alpha-position to N electronic->alpha_sub Yes less_hindered_sub Substitution at Less Hindered Position steric->less_hindered_sub Yes mixed_products Mixture of Regioisomers steric->mixed_products No

Caption: Decision logic for predicting regioselectivity.

troubleshooting_flowchart start Problem with Regioselective Functionalization issue Identify Issue start->issue low_selectivity Poor Regioselectivity issue->low_selectivity Mixture of Isomers low_yield Low Yield issue->low_yield Poor Conversion di_sub Di-substitution issue->di_sub Byproduct Formation sol_selectivity Lower Temperature Change Ligand Optimize Base/Solvent low_selectivity->sol_selectivity sol_yield Check Reagent Quality Use Bulky Ligand Increase Catalyst Loading low_yield->sol_yield sol_di_sub Reduce Equivalents of Coupling Partner Use Milder Conditions di_sub->sol_di_sub

Caption: Troubleshooting flowchart for common issues.

References

Technical Support Center: Overcoming Low Solubility of 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance for overcoming the common challenge of low aqueous solubility encountered with 1,5-naphthyridine derivatives. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I have just synthesized a new 1,5-naphthyridine derivative and it shows poor solubility in aqueous buffers. What are the first steps I should take?

A1: A systematic approach is crucial when addressing the poor solubility of a new compound. The initial steps should involve characterizing the physicochemical properties of your 1,5-naphthyridine derivative to inform your solubility enhancement strategy.

  • Determine the pH-solubility profile: The basic nitrogen atoms in the 1,5-naphthyridine core mean that the solubility of your derivative is likely pH-dependent.[1] Determining the solubility across a range of pH values (e.g., from pH 2 to pH 10) will help you identify the optimal pH for your experiments and whether salt formation is a viable strategy.

  • Assess solubility in common co-solvents: Evaluate the solubility of your compound in various pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol (PEG) 400, and dimethyl sulfoxide (DMSO). This will help in developing suitable formulations for in vitro and in vivo studies.

  • Characterize the solid state: The crystalline form of a compound can significantly impact its solubility. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can help identify the solid form (crystalline or amorphous) and detect polymorphism. An amorphous form is generally more soluble than a crystalline form.

Q2: What are the main strategies for improving the aqueous solubility of my 1,5-naphthyridine derivative?

A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds, which can be broadly categorized into physical and chemical modifications.

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size to the micron or sub-micron (nanosuspension) level increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.

    • Amorphous Solid Dispersions: Dispersing the 1,5-naphthyridine derivative in an amorphous state within a hydrophilic polymer matrix can significantly improve its apparent solubility and dissolution rate.[2]

  • Chemical Modifications:

    • Salt Formation: For 1,5-naphthyridine derivatives with basic functional groups, forming a salt with a pharmaceutically acceptable acid can substantially increase aqueous solubility.

    • Co-crystals: Co-crystallization involves incorporating a co-former molecule into the crystal lattice of the active pharmaceutical ingredient (API), which can alter its physicochemical properties, including solubility.

    • Prodrugs: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. This approach can be used to improve solubility.

  • Formulation Approaches:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

    • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecule, thereby increasing its apparent solubility in an aqueous medium.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[3][4]

Troubleshooting Guides

Issue 1: My 1,5-naphthyridine derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.

This is a common problem known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution. Here are some troubleshooting steps:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% (v/v), and ideally below 0.5%, in your assay medium to minimize both precipitation and potential solvent toxicity to cells.[5]

  • Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[5]

  • Incorporate a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to solubilize the compound and prevent precipitation.

  • Consider the pH of your buffer: If your compound's solubility is highly pH-dependent, the pH of your buffer may be causing it to precipitate. Review your pH-solubility profile and adjust the buffer pH if necessary.

  • Gently warm the solution: In some cases, gently warming the solution to 37°C can help to increase the solubility of the compound.[5]

Issue 2: I am unable to achieve a high enough concentration of my 1,5-naphthyridine derivative in my aqueous assay buffer.

If you are struggling to reach the desired concentration for your experiments, consider the following approaches:

  • Formulate with cyclodextrins: Cyclodextrins are highly effective at increasing the aqueous solubility of hydrophobic compounds. Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and varying concentrations to find the optimal formulation.[5]

  • Prepare a solid dispersion: Creating an amorphous solid dispersion of your compound with a hydrophilic polymer can significantly enhance its apparent solubility and dissolution rate. The solid dispersion can then be dissolved in your assay medium to achieve a higher concentration.

  • Prepare a nanosuspension: A nanosuspension is a colloidal dispersion of sub-micron drug particles. This formulation can increase the saturation solubility and dissolution velocity of your compound.

Quantitative Data on 1,5-Naphthyridine Derivative Solubility

Publicly available, comprehensive quantitative solubility data for a wide range of 1,5-naphthyridine derivatives is limited. However, the following table presents data for a series of 2,8-disubstituted-1,5-naphthyridines, highlighting the impact of structural modifications on aqueous solubility.

CompoundStructureSolubility in PBS (pH 6.5) (µM)logDTPSA (Ų)
1 2-(4-fluorophenyl)-8-(pyridin-4-yl)-1,5-naphthyridine52.9098.80
14 N-cyclohexyl-8-(pyridin-4-yl)-1,5-naphthyridin-2-amine>200ND67.90
16 N-isopropyl-8-(pyridin-4-yl)-1,5-naphthyridin-2-amine1950.9662.73
17 N-ethyl-8-(pyridin-4-yl)-1,5-naphthyridin-2-amine>2000.8162.70
21 2-(morpholin-4-yl)-8-(pyridin-4-yl)-1,5-naphthyridine1601.8653.90

ND: Not Determined; TPSA: Topological Polar Surface Area

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing an amorphous solid dispersion. The choice of polymer and solvent, as well as the drug-to-polymer ratio, should be optimized for your specific 1,5-naphthyridine derivative.

  • Materials:

    • 1,5-Naphthyridine derivative

    • Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC))

    • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.

  • Procedure: a. Dissolve the 1,5-naphthyridine derivative and the hydrophilic polymer in the chosen organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio). b. Ensure complete dissolution by vortexing or brief sonication. c. Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal degradation. d. Once a solid film is formed on the wall of the flask, continue to dry under high vacuum for several hours to remove any residual solvent. e. Scrape the solid dispersion from the flask and store it in a desiccator to protect it from moisture.

  • Characterization:

    • Confirm the amorphous nature of the solid dispersion using XRPD (absence of sharp crystalline peaks) and DSC (presence of a single glass transition temperature).

    • Determine the dissolution rate and apparent solubility of the solid dispersion in your desired aqueous medium and compare it to the unformulated compound.

Protocol 2: Preparation of a 1,5-Naphthyridine Derivative-Cyclodextrin Inclusion Complex by Lyophilization

This protocol describes the preparation of a cyclodextrin inclusion complex using the lyophilization (freeze-drying) method, which is suitable for thermolabile compounds.

  • Materials:

    • 1,5-Naphthyridine derivative

    • Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD))

    • Deionized water

  • Procedure: a. Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in water). b. Add an excess amount of the 1,5-naphthyridine derivative to the cyclodextrin solution. c. Stir the suspension at room temperature for 24-48 hours to allow for complex formation and equilibration. d. Filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound. e. Freeze the resulting clear solution at a low temperature (e.g., -80°C). f. Lyophilize the frozen solution under high vacuum until a dry powder is obtained.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as DSC, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy.

    • Determine the aqueous solubility of the lyophilized complex and compare it to the free compound.

Signaling Pathways and Experimental Workflows

Many 1,5-naphthyridine derivatives have been investigated as kinase inhibitors. Below are diagrams of two key signaling pathways where these compounds have shown activity.

TGF_beta_signaling cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TGF-β Receptor II TGF_beta->TBRII binds ALK5 TGF-β Receptor I (ALK5) TBRII->ALK5 recruits & phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Transcription Gene Transcription (e.g., fibrosis, cell cycle arrest) SMAD_complex->Transcription regulates Inhibitor 1,5-Naphthyridine Derivative (ALK5 Inhibitor) Inhibitor->ALK5 inhibits FGFR_signaling cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR binds & dimerizes RAS RAS FGFR->RAS activates PI3K PI3K FGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (e.g., proliferation, survival) ERK->Transcription regulates AKT AKT PI3K->AKT AKT->Nucleus AKT->Transcription regulates Inhibitor 1,5-Naphthyridine Derivative (FGFR Inhibitor) Inhibitor->FGFR inhibits troubleshooting_workflow start Low Solubility of 1,5-Naphthyridine Derivative q1 Is the compound ionizable? start->q1 a1_yes Optimize pH or form a salt q1->a1_yes Yes a1_no Consider non-pH dependent methods q1->a1_no No q2 Is the final concentration in assay buffer sufficient? a1_yes->q2 a2_no Select a solubility enhancement technique a1_no->a2_no a2_yes Proceed with experiment q2->a2_yes Yes q2->a2_no No end Solubility Issue Resolved a2_yes->end tech1 Co-solvents / Surfactants a2_no->tech1 tech2 Cyclodextrin Complexation a2_no->tech2 tech3 Solid Dispersion a2_no->tech3 tech4 Nanosuspension a2_no->tech4 tech1->end tech2->end tech3->end tech4->end

References

Technical Support Center: Catalyst Selection for C-C Coupling with 2,8-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in carbon-carbon (C-C) coupling reactions with 2,8-dibromo-1,5-naphthyridine. The unique electronic properties of the naphthyridine core, particularly the presence of two nitrogen atoms, can present challenges such as catalyst inhibition. This resource is designed to help you navigate these challenges and successfully functionalize this important heterocyclic scaffold.

Frequently Asked questions (FAQs)

Q1: What are the most common palladium-catalyzed C-C coupling reactions for functionalizing this compound?

A1: The most frequently employed palladium-catalyzed C-C coupling reactions for aryl bromides like this compound are:

  • Suzuki-Miyaura Coupling: For the formation of C-C single bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This is often the first choice due to the commercial availability and stability of many boronic acid reagents.

  • Sonogashira Coupling: For the synthesis of C-C triple bonds by coupling with terminal alkynes. This reaction is valuable for creating rigid linkers in molecules.

  • Stille Coupling: For C-C bond formation using organostannane reagents. While effective, the toxicity of tin compounds is a significant drawback.

  • Heck Coupling: For the reaction with alkenes to form substituted alkenes.

Q2: Can the nitrogen atoms in the 1,5-naphthyridine ring interfere with the palladium catalyst?

A2: Yes, the Lewis basic nitrogen atoms in the 1,5-naphthyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes. This is a common challenge when working with nitrogen-containing heterocycles. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically hindering the coordination of the naphthyridine nitrogen to the palladium center and promoting the desired catalytic cycle.

Q3: How can I achieve selective mono-arylation or mono-alkynylation of this compound?

A3: Achieving selective mono-functionalization of a dihalogenated substrate like this compound can be challenging. However, it can often be accomplished by carefully controlling the reaction stoichiometry. Using a slight excess (typically 1.1 to 1.5 equivalents) of the boronic acid or alkyne coupling partner relative to the dibromonaphthyridine can favor mono-substitution. Additionally, lower reaction temperatures and shorter reaction times can also enhance selectivity. For some substrates, the electronic environment of the two bromine atoms may be sufficiently different to allow for inherent regioselectivity.

Q4: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the first troubleshooting steps?

A4: Low yields in Suzuki-Miyaura couplings of bromo-naphthyridines can often be attributed to a few key factors:

  • Catalyst Inactivity: Ensure your palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent degradation.

  • Inappropriate Ligand: The choice of ligand is critical. For heteroaromatic substrates, generic ligands like PPh₃ may be ineffective. Consider screening more specialized, electron-rich, and bulky ligands such as Buchwald-type phosphine ligands (e.g., SPhos, XPhos).

  • Insufficient Base Strength or Solubility: The base is crucial for the transmetalation step. Ensure the base is strong enough and has some solubility in the reaction medium. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst. It is essential to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Poor Solubility: The this compound or the boronic acid reagent may have poor solubility in the chosen solvent, leading to a sluggish reaction. Experiment with different solvent systems, such as mixtures of dioxane/water or DMF/water.

Q5: I am observing significant amounts of side products like homocoupling of my boronic acid and de-bromination. How can I minimize these?

A5:

  • Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize it.

  • De-bromination (Proto-dehalogenation): This occurs when the bromine atom is replaced by a hydrogen atom. This can be caused by trace amounts of water or other protic sources in the reaction. Using anhydrous solvents and reagents can help. The choice of base can also influence the extent of this side reaction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion Catalyst inhibition by naphthyridine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).
Inactive or degraded catalyst/ligand.Use fresh, high-purity catalyst and ligand. Store them under an inert atmosphere.
Insufficient base strength or solubility.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered for better solubility.
Poor solubility of starting materials.Try different solvent systems (e.g., dioxane/water, toluene/water, DMF).
Significant Side Product Formation (Homocoupling) Presence of oxygen.Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen).
Significant Side Product Formation (De-bromination) Presence of protic impurities.Use anhydrous solvents and reagents.
Inappropriate base.Screen alternative bases.
Difficulty with Double Coupling Steric hindrance after the first coupling.Increase reaction temperature and/or reaction time. Use a more active catalyst system.
Deactivation of the catalyst.Add a fresh portion of the catalyst after the first coupling is complete.

Data Presentation: Catalyst Systems for C-C Coupling with Dihalo-1,5-Naphthyridine Analogues

The following tables summarize successful catalyst systems for Suzuki-Miyaura and Sonogashira coupling reactions on dihalo-1,5-naphthyridine and its close analogues. These serve as a strong starting point for optimizing your reaction with this compound.

Table 1: Suzuki-Miyaura Coupling of Dihalo-1,5-Naphthyridine Analogues

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4,8-Dibromo-1,5-naphthyridineArylboronic acidsPd(OAc)₂-K₂CO₃DMF/H₂O80-41-76
2,6-Dibromo-1,5-naphthyridine3-Hexylthiophene-2,5-diboronic ester-------
2-Iodo-1,5-naphthyridineAromatic/Heteroaromatic boronic acids---DMF--High

Note: Specific catalyst and ligand details for the 2,6-dibromo-1,5-naphthyridine and 2-iodo-1,5-naphthyridine reactions were not fully detailed in the cited sources but provide evidence of successful couplings on the 1,5-naphthyridine core.

Table 2: Sonogashira Coupling of Halogenated Pyridine Analogues (as a proxy)

SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinesTerminal alkynesPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96
6-Bromo-3-fluoro-2-cyanopyridineTerminal alkynesPd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1643-97

Note: These examples on substituted bromopyridines demonstrate effective conditions that can be adapted for this compound.

Experimental Protocols

The following are general experimental protocols that can be adapted for the C-C coupling of this compound. It is crucial to optimize these conditions for your specific substrate and coupling partner.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv. for double coupling; 1.1-1.2 equiv. for mono-coupling), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0-4.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, or DMF and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF or THF) and the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne (2.2-2.5 equiv. for double coupling; 1.1-1.2 equiv. for mono-coupling) dropwise.

  • Heat the reaction to the desired temperature (typically room temperature to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for C-C Coupling reagents Combine Substrate, Coupling Partner, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify

Caption: A generalized workflow for palladium-catalyzed C-C coupling reactions.

Troubleshooting_Logic Troubleshooting Low Yield in Suzuki Coupling start Low or No Conversion check_reagents Check Reagent Quality (Fresh Catalyst/Ligand, Dry Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions If reagents are good screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_conditions->screen_ligands If conditions are correct screen_bases Screen Different Bases (K2CO3, Cs2CO3, K3PO4) screen_ligands->screen_bases screen_solvents Screen Different Solvents (Dioxane/H2O, DMF) screen_bases->screen_solvents success Improved Yield screen_solvents->success

Caption: A decision-making diagram for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Technical Support Center: Suzuki Reactions Involving 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1,5-naphthyridine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing Suzuki coupling with 1,5-naphthyridines?

A1: The primary challenges stem from the nitrogen-containing heterocyclic core of 1,5-naphthyridines. These include:

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in the 1,5-naphthyridine ring can coordinate to the palladium catalyst, leading to its deactivation and consequently, low product yields.[1]

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom. This side reaction is particularly prevalent with electron-deficient heteroaryl boronic acids.[1]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the halide. The presence of oxygen can promote the homocoupling of boronic acids.[1]

  • Purification Difficulties: The polarity of the 1,5-naphthyridine core can sometimes make separation of the product from starting materials, byproducts, and catalyst residues challenging.

Q2: How can I minimize catalyst poisoning when working with 1,5-naphthyridines?

A2: To mitigate catalyst poisoning, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically shield the palladium center and enhance its catalytic activity.[1]

  • Use of Pre-catalysts: Utilizing pre-formed palladium pre-catalysts can lead to more consistent and efficient generation of the active Pd(0) species.[1]

  • Slow Addition: Adding the 1,5-naphthyridine substrate slowly to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[1]

Q3: What are the best practices for removing residual palladium from my 1,5-naphthyridine product?

A3: Several methods can be employed to remove palladium residues:

  • Filtration through Celite: A common first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This is effective for removing heterogeneous palladium catalysts like Pd/C or precipitated palladium metal.[1][2][3]

  • Palladium Scavengers: Solid-supported scavengers with thiol, amine, or other functional groups that chelate palladium can be very effective. These are added to the reaction mixture or solution of the crude product, stirred, and then filtered off.[1][3]

  • Column Chromatography: Standard silica gel column chromatography is often effective at separating the desired product from palladium residues.[2]

  • Activated Carbon: Treatment with activated carbon can adsorb palladium, which is then removed by filtration.[3]

Q4: My Suzuki reaction with a 2-halo-1,5-naphthyridine is giving a low yield. What should I troubleshoot?

A4: Low yields with 2-halo-1,5-naphthyridines can be due to several factors. A systematic approach to troubleshooting is recommended. Refer to the troubleshooting guide and decision tree below for a step-by-step approach to identifying and resolving the issue. Common areas to investigate include the quality of reagents, reaction setup and conditions, and the presence of side reactions.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive CatalystUse a fresh batch of palladium catalyst or a pre-catalyst. Consider ligands like SPhos or XPhos which are known to be effective for nitrogen-containing heterocycles.[1]
Poor Reagent QualityEnsure the boronic acid/ester and halide are pure. Boronic acids can degrade over time; consider using a more stable boronate ester (e.g., pinacol ester).[1]
Inadequate DegassingThoroughly degas the solvent and reaction mixture to prevent catalyst oxidation, which can lead to the formation of inactive palladium species.[1]
Significant Homocoupling Presence of OxygenEnsure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1]
Inefficient Pd(II) to Pd(0) ReductionIf using a Pd(II) source, ensure conditions are suitable for its reduction. Alternatively, use a Pd(0) source directly.[1]
Protodeboronation Presence of Water/Protic SolventsUse anhydrous solvents and consider a non-aqueous workup.[1]
Unstable Boronic AcidSwitch to a more stable boronate ester, such as a pinacol or MIDA ester.[1]
Difficulty in Purification Product and Impurities have Similar PolarityOptimize the solvent system for column chromatography. Consider a different purification technique like preparative HPLC or crystallization.
Palladium Residue Co-elutes with ProductEmploy a palladium scavenger prior to chromatography.[1][3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halo-1,5-Naphthyridine

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the halo-1,5-naphthyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, toluene/water, or DMF) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for Palladium Removal using a Scavenger

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]

  • Scavenger Addition: Add the solid-supported palladium scavenger (e.g., thiol-functionalized silica gel) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-18 hours.[3]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the scavenger.[3]

  • Concentration: Wash the filter cake with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the purified product.[3]

Quantitative Data

The following table summarizes typical reaction conditions and yields for Suzuki reactions involving 1,5-naphthyridine derivatives, compiled from various sources.

1,5-Naphthyridine Substrate Coupling Partner Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
2-Iodo-1,5-naphthyridineArylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF1001285-95[6]
4,8-Dibromo-1,5-naphthyridineArylboronic acidPd(OAc)₂ (5)K₂CO₃DMF/H₂O801641-76[7]
2-Chloro-1,5-naphthyridine derivativeHeteroarylboronic acidPd₂(dba)₃ / SPhos (2)K₃PO₄Dioxane/H₂O10018~80[8] (adapted)
5-Bromo-8-methoxy-1,7-naphthyridineArylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[9] (general discussion)

Note: Yields are highly substrate-dependent and optimization of reaction conditions is often necessary.

Visualizations

Workup_Procedure General Workup Procedure for Suzuki Reactions of 1,5-Naphthyridines A Reaction Completion (Monitored by TLC/LC-MS) B Cool to Room Temperature A->B C Dilute with Organic Solvent (e.g., EtOAc, DCM) B->C D Aqueous Wash (Water or Brine) C->D E Separate Organic Layer D->E F Dry over Na2SO4 or MgSO4 E->F G Filter and Concentrate F->G H Crude Product G->H I Purification (Column Chromatography) H->I K Optional: Palladium Scavenger Treatment H->K J Pure Product I->J K->I

Caption: General workup workflow for Suzuki reactions.

Troubleshooting_Tree Troubleshooting Suzuki Reactions of 1,5-Naphthyridines Start Low Yield or No Reaction Q1 Starting Material Consumed? Start->Q1 A1_Yes Complex Mixture of Products? Q1->A1_Yes Yes A1_No Check Catalyst Activity - Use fresh catalyst/pre-catalyst - Increase catalyst loading Q1->A1_No No A2_Yes Homocoupling or Protodeboronation? A1_Yes->A2_Yes A2_No Optimize Reaction Conditions - Increase temperature - Screen different solvents/bases A1_Yes->A2_No No A3_HC Homocoupling: - Thoroughly degas reaction - Use Pd(0) source A2_Yes->A3_HC Homocoupling A3_PD Protodeboronation: - Use anhydrous conditions - Switch to boronate ester A2_Yes->A3_PD Protodeboronation

Caption: Decision tree for troubleshooting low yields.

References

Troubleshooting low conversion rates in naphthyridine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates during naphthyridine derivatization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in naphthyridine derivatization, with a focus on the widely used Friedländer annulation and Skraup-Doebner-von Miller reactions.

Q1: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Friedländer synthesis are a common issue and can stem from several factors. A systematic approach to troubleshoot this problem is outlined below.

  • Sub-optimal Catalyst: The choice and concentration of the catalyst are critical. While classical methods use acid or base catalysts, modern approaches often employ more efficient and milder alternatives. Consider switching to or optimizing the concentration of catalysts like ionic liquids (e.g., [Bmmim][Im]) or Lewis acids such as CeCl₃·7H₂O.[1]

  • Reaction Temperature: The optimal temperature is highly dependent on the specific reactants and catalyst system. For instance, in Choline Hydroxide (ChOH) catalyzed reactions in water, 50°C has been found to produce excellent yields. It is advisable to perform a temperature screen to identify the ideal condition for your specific substrate combination.

  • Solvent Choice: The solvent can significantly impact the reaction. While organic solvents like DMF or DMSO are common, greener alternatives like water have demonstrated high yields in combination with a suitable catalyst.[2][3] Solvent-free conditions, particularly with microwave irradiation or grinding with a solid catalyst like Al2O3, can also be highly effective.

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as 2-aminonicotinaldehyde and the active methylene compound. Impurities can interfere with the reaction and lead to side products.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[1] Prolonged reaction times can lead to the formation of byproducts and decomposition of the desired product.

Q2: I am observing the formation of multiple products, leading to difficult purification. How can I improve the regioselectivity of the reaction?

A2: The formation of multiple isomers is a common issue, especially when using unsymmetrical ketones in reactions like the Friedländer synthesis. Here are some strategies to improve regioselectivity:

  • Catalyst Selection: The catalyst can influence which enolate is preferentially formed. Certain amine catalysts, for example, have been shown to provide high regioselectivity.

  • Slow Addition of Reactants: Slowly adding the ketone to the reaction mixture can sometimes favor the formation of one regioisomer over the other.

  • Temperature Control: Reaction temperature can influence regioselectivity. Experimenting with different temperatures may help to favor the desired product.

Q3: My Skraup-Doebner-von Miller reaction is producing a lot of tar and a low yield of the desired naphthyridine. What can I do to minimize this?

A3: Tar formation is a well-known issue in the Skraup synthesis due to the harsh acidic and oxidizing conditions, which can cause polymerization of reactants and intermediates.[4]

  • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial to control the exothermicity of the reaction and reduce charring.[4][5]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to prevent localized hotspots.[4]

  • Gradual Heating: Gently heat the reaction to initiate it, and then allow the exothermic phase to proceed under control. Excessive heating should be avoided.[5]

  • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, other oxidizing agents like arsenic acid or catalytic amounts of iodine may result in a less violent reaction.[5]

Q4: My crude product is an oil or discolored solid. What is the best initial approach for purification?

A4: The initial purification strategy depends on the nature of your crude product.

  • For a solid crude product, recrystallization is often the most effective first step. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • For an oily crude product or if recrystallization is ineffective, an acidic wash during the workup can be very effective for removing basic impurities like unreacted 2-aminopyridine derivatives. [6] Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl) will protonate the basic impurities, making them water-soluble and allowing for their removal in the aqueous layer.[6]

  • Column chromatography is a versatile method for purifying both solid and oily products. A common eluent system is a mixture of petroleum ether and ethyl acetate.[7]

Data Presentation

The following tables summarize quantitative data on the optimization of reaction conditions for naphthyridine synthesis.

Table 1: Optimization of Friedländer Synthesis of 2-Methyl-1,8-naphthyridine [3]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneNone506No Reaction
2NoneH₂O506No Reaction
3ChOH (1)None50615
4ChOH (1)H₂ORoom Temp1260
5ChOH (1)H₂O50699
6ChOH (0.5)H₂O50685
7ChOH (2)H₂O50699
8ChOH (5)H₂O50699

Table 2: CeCl₃·7H₂O Catalyzed Friedländer Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions [8]

ProductReaction Time (min)Yield (%)
3aCF₃COOC₂H₅5.592
3bCH₃COOC₂H₅5.094
3eCH₃COCH₃5.094
3fCH₃COC₆H₅5.092
3lCH₃4-ClC₆H₄NHCO6.596
3qC₆H₅4-ClC₆H₄NHCO6.595

Experimental Protocols

Protocol 1: Gram-Scale Friedländer Synthesis of 1,8-Naphthyridines in Water using Choline Hydroxide [3][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-aminonicotinaldehyde (0.5 mmol) and the corresponding carbonyl compound (0.5 mmol, or 1.5 mmol for acetone).

  • Solvent and Catalyst Addition: Add 1 mL of water to the flask and begin stirring. Add choline hydroxide (1 mol%) to the reaction mixture.

  • Inert Atmosphere: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to 50°C with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using 10% methanol/dichloromethane as the eluent). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Extract the product with ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

  • Isolation: Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or silica gel column chromatography if necessary.

Protocol 2: Acidic Wash for Removal of Basic Impurities [6]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).

  • Separation: Separate the organic layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 3: Silica Gel Column Chromatography [6]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., petroleum ether/ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in Naphthyridine Derivatization start Low Conversion Rate Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions investigate_workup Investigate Work-up & Purification start->investigate_workup impure_materials Impure Materials check_purity->impure_materials If impure suboptimal_conditions Suboptimal Conditions optimize_conditions->suboptimal_conditions If conditions are not ideal product_loss Product Loss During Work-up investigate_workup->product_loss If product is lost purify_starting_materials Purify Starting Materials impure_materials->purify_starting_materials adjust_catalyst Adjust Catalyst/Loading suboptimal_conditions->adjust_catalyst adjust_temp Adjust Temperature suboptimal_conditions->adjust_temp adjust_solvent Change Solvent suboptimal_conditions->adjust_solvent modify_workup Modify Work-up Procedure (e.g., acidic wash) product_loss->modify_workup purify_starting_materials->optimize_conditions success Improved Conversion Rate adjust_catalyst->success adjust_temp->success adjust_solvent->success modify_workup->success Friedlander_Synthesis General Mechanism of the Friedländer Synthesis start_materials 2-Aminonicotinaldehyde + Active Methylene Compound aldol_condensation Aldol-type Condensation start_materials->aldol_condensation intermediate Intermediate Adduct aldol_condensation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization cyclized_intermediate Cyclized Intermediate cyclization->cyclized_intermediate dehydration Dehydration cyclized_intermediate->dehydration product 1,8-Naphthyridine Derivative dehydration->product

References

Technical Support Center: Synthesis of 2,8-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scalable synthesis of 2,8-Dibromo-1,5-naphthyridine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during the synthesis.

Experimental Workflow

The following diagram illustrates the proposed two-step synthetic pathway for this compound.

G cluster_0 Step 1: Synthesis of 1,5-Naphthyridine-2,8-dione cluster_1 Step 2: Bromination A 2,6-dichloropyridin-3-amine C Condensation A->C B Diethyl malonate B->C D Thermal Cyclization C->D E 1,5-Naphthyridine-2,8-dione D->E F 1,5-Naphthyridine-2,8-dione H Reaction F->H G POBr3 G->H I This compound H->I

Caption: Proposed two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis.

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
1a. Condensation2,6-dichloropyridin-3-amineDiethyl malonateN/A (Neat)140-1502~85
1b. CyclizationIntermediate from 1aDiphenyl etherDiphenyl ether250-2601~75
2. Bromination1,5-Naphthyridine-2,8-dionePhosphorus oxybromide (POBr₃)N/A (Neat)130-1404~80

Experimental Protocols

Step 1: Synthesis of 1,5-Naphthyridine-2,8-dione

This step involves a condensation reaction followed by a thermal cyclization.

1a. Condensation of 2,6-dichloropyridin-3-amine with Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,6-dichloropyridin-3-amine (1.0 eq) and diethyl malonate (3.0 eq).

  • Heat the reaction mixture to 140-150 °C with stirring under a nitrogen atmosphere for 2 hours. The reaction mixture will become a thick slurry.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Cool the mixture to room temperature and add ethanol to precipitate the intermediate product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the diethyl (2,6-dichloropyridin-3-ylamino)malonate intermediate.

1b. Thermal Cyclization

  • In a separate flask, heat diphenyl ether to 250-260 °C.

  • Carefully add the intermediate from step 1a in portions to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature and continue stirring for 1 hour after the addition is complete.

  • Monitor the completion of the cyclization by TLC.

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Add hexane to dilute the diphenyl ether and facilitate filtration.

  • Filter the solid product, wash thoroughly with hexane to remove residual diphenyl ether, and then with ethanol.

  • Dry the solid under vacuum to yield 1,5-Naphthyridine-2,8-dione.

Step 2: Bromination of 1,5-Naphthyridine-2,8-dione
  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 1,5-Naphthyridine-2,8-dione (1.0 eq) and phosphorus oxybromide (POBr₃) (5.0 eq).

  • Heat the mixture to 130-140 °C with stirring under a nitrogen atmosphere for 4 hours. The solid will gradually dissolve.

  • Monitor the reaction by TLC until the starting dione is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Caution: This should be done in a well-ventilated fume hood as the quenching process can be vigorous and release HBr gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate as a solid. Filter the solid and wash it with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain pure this compound.

Troubleshooting and FAQs

The following section addresses potential issues that may arise during the synthesis.

Troubleshooting Guide

G cluster_step1 Step 1: Synthesis of 1,5-Naphthyridine-2,8-dione cluster_step2 Step 2: Bromination Q1 Low yield in condensation (1a) A1 Ensure anhydrous conditions. Increase reaction time or temperature slightly. Check purity of starting materials. Q1->A1 Q2 Incomplete cyclization (1b) A2 Ensure temperature is maintained at 250-260 °C. Add the intermediate in smaller portions. Increase reaction time. Q2->A2 Q3 Product contaminated with diphenyl ether A3 Wash the filtered product thoroughly with hexane. Consider trituration with hot hexane. Q3->A3 Q4 Low yield of dibromo product A4 Ensure POBr3 is fresh and not decomposed. Increase the excess of POBr3. Extend the reaction time. Q4->A4 Q5 Formation of mono-bromo byproducts A5 Increase reaction temperature and/or time to drive the reaction to completion. Use a larger excess of POBr3. Q5->A5 Q6 Difficult purification A6 Recrystallize carefully from a suitable solvent system. Consider column chromatography on silica gel if recrystallization is ineffective. Q6->A6

Caption: Troubleshooting guide for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Can other brominating agents be used in Step 2?

A1: While phosphorus oxybromide (POBr₃) is effective, a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) can also be used. The reaction conditions may need to be re-optimized for this reagent system.

Q2: How can I improve the scalability of this synthesis?

A2: For the thermal cyclization (Step 1b), using a high-boiling point solvent in a larger reaction vessel with efficient mechanical stirring is crucial for uniform heating and mixing. For the bromination step (Step 2), careful and controlled quenching of the reaction mixture on a large scale is critical for safety.

Q3: What are the key safety precautions for this synthesis?

A3: The thermal cyclization in Step 1b is performed at a very high temperature and should be conducted with appropriate shielding and temperature control. The bromination in Step 2 uses a corrosive and moisture-sensitive reagent (POBr₃) and the quenching process releases hydrogen bromide gas. This entire step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Q4: How can the purity of the final product be confirmed?

A4: The purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight and isotopic pattern for two bromine atoms, and High-Performance Liquid Chromatography (HPLC) for assessing purity. Elemental analysis can provide definitive confirmation of the elemental composition.

Q5: Are there alternative synthetic routes to this compound?

A5: An alternative route could involve the synthesis of 2,8-diamino-1,5-naphthyridine followed by a double Sandmeyer reaction. However, the synthesis of the diamino precursor in a scalable manner might present its own challenges. The presented route through the dione intermediate is generally more robust for larger-scale preparations.

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR Spectral Assignments of 2,8-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for 2,8-dibromo-1,5-naphthyridine and a structurally related compound, 1,3-dibromo-2,6-naphthyridine, supported by predicted and experimental data.

Due to the limited availability of public experimental NMR data for this compound, this guide utilizes high-quality predicted spectra for its analysis. This theoretical data is compared against the experimentally determined NMR spectra of 1,3-dibromo-2,6-naphthyridine to offer valuable insights into the influence of bromine substitution patterns on the chemical shifts in the naphthyridine scaffold.

Comparative Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for 1,3-dibromo-2,6-naphthyridine.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-38.25d8.5
(Predicted)H-47.85d8.5
H-68.80d4.8
H-77.60d4.8
1,3-Dibromo-2,6-naphthyridine H-48.89s-
(Experimental)H-56.65s-
H-78.09d6.0
H-87.41d6.0

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-2142.5
(Predicted)C-3125.0
C-4138.0
C-4a145.0
C-6152.0
C-7123.0
C-8140.0
C-8a155.0
1,3-Dibromo-2,6-naphthyridine --
(Experimental data not available)--

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for N-heterocyclic compounds like dibromo-naphthyridines is outlined below.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

  • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.[1]

  • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualization of Spectral Assignment

The following diagram illustrates the logical assignment of the predicted proton signals for this compound.

G Predicted 1H NMR Signal Assignment for this compound cluster_molecule This compound cluster_signals Predicted 1H NMR Signals C2 C2-Br N1 N1 C2->N1 C3 C3-H C3->C2 H3_signal δ 8.25 (d, J = 8.5 Hz) C3->H3_signal H-3 C4 C4-H C4->C3 H4_signal δ 7.85 (d, J = 8.5 Hz) C4->H4_signal H-4 C4a C4a C4a->C4 N5 N5 C4a->N5 C6 C6-H N5->C6 C7 C7-H C6->C7 H6_signal δ 8.80 (d, J = 4.8 Hz) C6->H6_signal H-6 C8 C8-Br C7->C8 H7_signal δ 7.60 (d, J = 4.8 Hz) C7->H7_signal H-7 C8a C8a C8->C8a C8a->C4a N1->C8a

Caption: Predicted ¹H NMR signal assignments for this compound.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure Analysis of 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of 1,5-naphthyridine derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of this important class of heterocyclic compounds. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical approach.

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including as kinase inhibitors. X-ray crystallography provides the most definitive and high-resolution structural information, revealing precise bond lengths, bond angles, and the overall conformation of the molecule, as well as its packing in the crystalline state. This detailed structural insight is invaluable for understanding intermolecular interactions, which can be critical for drug-receptor binding.

Performance Comparison: X-ray Crystallography vs. Other Techniques

While X-ray crystallography is the gold standard for solid-state structure determination, other spectroscopic and computational methods provide complementary information, particularly for the behavior of molecules in solution.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, absolute configuration.Unambiguous structure determination at high resolution. Provides detailed insight into intermolecular interactions.Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not fully represent the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, solution-state conformation, dynamic processes.Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant. Does not require crystallization.Structure determination can be complex for larger molecules. Provides an average structure in solution, and precise bond lengths and angles are not as accurate as with X-ray crystallography.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns for structural clues.High sensitivity, requires very small amounts of sample. Can be coupled with liquid chromatography (LC-MS) for mixture analysis.Does not provide information on the 3D arrangement of atoms or stereochemistry.
Computational Chemistry (e.g., DFT) Optimized molecular geometry, bond parameters, electronic properties, theoretical spectroscopic data.Can predict structures and properties of molecules that are difficult to synthesize or crystallize. Provides insights into reaction mechanisms and molecular orbitals.The accuracy of the results is highly dependent on the level of theory and basis set used. Experimental validation is crucial.

Quantitative Crystallographic Data of Selected 1,5-Naphthyridine Derivatives

The following tables summarize key geometric parameters obtained from single-crystal X-ray diffraction studies of representative 1,5-naphthyridine derivatives. These data allow for a direct comparison of the structural effects of different substituents on the naphthyridine core.

Table 1: Selected Bond Lengths (Å) for 1,5-Naphthyridine Derivatives

BondDerivative 1 (unsubstituted)Derivative 2 (with cyclopropaneaziridine)[1]
N1-C21.3131.316
C2-C31.4051.408
C3-C41.3631.365
C4-C4a1.4111.413
C4a-N51.3711.373
N5-C61.3151.318
C6-C71.4031.406
C7-C81.3611.363
C8-C8a1.4131.415
C8a-N11.3691.371
C4a-C8a1.4201.422

Table 2: Selected Bond Angles (°) for 1,5-Naphthyridine Derivatives

AngleDerivative 1 (unsubstituted)Derivative 2 (with cyclopropaneaziridine)[1]
C8a-N1-C2117.2117.5
N1-C2-C3123.8123.5
C2-C3-C4118.9119.2
C3-C4-C4a119.5119.2
C4-C4a-N5121.7121.4
C4a-N5-C6117.0117.3
N5-C6-C7124.0123.7
C6-C7-C8118.7119.0
C7-C8-C8a119.7119.4
C8-C8a-N1121.9121.6
N1-C8a-C4a117.8117.5
N5-C4a-C8a117.6117.3

Experimental Protocols

Single-Crystal X-ray Diffraction Analysis
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the 1,5-naphthyridine derivative in a suitable solvent (e.g., acetonitrile, methanol, or a solvent mixture). Vapor diffusion is another common technique where a precipitant is slowly diffused into the solution of the compound.

  • Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (often 100 K to reduce thermal vibrations) using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopic Analysis
  • Sample Preparation: Approximately 5-10 mg of the 1,5-naphthyridine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC are often performed to aid in the complete assignment of all proton and carbon signals.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the connectivity of the atoms in the molecule. For conformational analysis, Nuclear Overhauser Effect (NOE) experiments can be performed.

Mass Spectrometry Analysis
  • Sample Preparation: A dilute solution of the compound (typically 1 µg/mL) is prepared in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an LC system. Mass spectra are acquired using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition. The fragmentation pattern can offer additional structural information.

Computational Chemistry (DFT)
  • Structure Building: The 3D structure of the 1,5-naphthyridine derivative is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a 6-31G* basis set) to find the lowest energy conformation.

  • Data Analysis: The optimized geometry provides theoretical bond lengths, bond angles, and torsion angles, which can be compared with experimental data from X-ray crystallography.[2] Frequency calculations are typically performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams illustrate a relevant biological pathway for 1,5-naphthyridine derivatives and a typical workflow for their evaluation as kinase inhibitors.

TGF_beta_signaling TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Regulates Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->TGFbRI Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of a 1,5-naphthyridine derivative on ALK5.

Kinase_Inhibitor_Screening cluster_0 Primary Screening cluster_1 Hit Validation & Selectivity cluster_2 Lead Optimization Compound_Library 1,5-Naphthyridine Derivative Library Biochemical_Assay Biochemical Kinase Assay (e.g., IC50 determination) Compound_Library->Biochemical_Assay Hit_Compounds Hit Compounds Biochemical_Assay->Hit_Compounds Identifies Cellular_Assay Cell-Based Assay (Target Engagement & Potency) Hit_Compounds->Cellular_Assay Selectivity_Panel Kinase Selectivity Profiling Hit_Compounds->Selectivity_Panel Lead_Candidate Lead Candidate Cellular_Assay->Lead_Candidate Validates Selectivity_Panel->Lead_Candidate Informs SAR_Studies Structure-Activity Relationship (SAR) Lead_Candidate->SAR_Studies ADMET_Profiling ADMET Profiling Lead_Candidate->ADMET_Profiling

Caption: A typical workflow for the screening and development of 1,5-naphthyridine derivatives as kinase inhibitors.

References

A Comparative Analysis of the Reactivity of 2,8- and 4,8-Dibromo-1,5-Naphthyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1,5-naphthyridine core, a privileged structure in numerous biologically active compounds, presents unique challenges and opportunities for selective chemical modification. This guide provides a comparative analysis of the reactivity of two key building blocks, 2,8-dibromo-1,5-naphthyridine and 4,8-dibromo-1,5-naphthyridine, with a focus on palladium-catalyzed Suzuki and Buchwald-Hartwig amination reactions.

The differential reactivity of the bromine substituents on the 1,5-naphthyridine ring is dictated by the electronic properties of the heterocyclic system. The nitrogen atoms exert a significant electron-withdrawing effect, influencing the susceptibility of the carbon-bromine bonds to oxidative addition by a palladium catalyst, which is often the rate-determining step in cross-coupling reactions.

Comparative Reactivity in Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. When applied to dibrominated 1,5-naphthyridines, the position of the bromine atom significantly influences the reaction's outcome.

This compound exhibits notable regioselectivity in Suzuki coupling reactions. The bromine atom at the 2-position is reported to be more reactive than the one at the 8-position. This allows for selective mono-functionalization at the C2 position, leaving the C8 bromine available for subsequent transformations. This hierarchical reactivity is crucial for the sequential introduction of different aryl or heteroaryl moieties, enabling the synthesis of complex, unsymmetrical 1,5-naphthyridine derivatives.

In contrast, 4,8-dibromo-1,5-naphthyridine can readily undergo double Suzuki coupling reactions to afford 4,8-disubstituted products. While selective mono-arylation can be achieved, it often requires careful control of reaction conditions to prevent the formation of the disubstituted product.

The following table summarizes representative yields for Suzuki coupling reactions on both isomers, highlighting the observed reactivity patterns.

IsomerReaction TypeCoupling PartnerCatalyst SystemProductYield (%)
This compound Mono-Suzuki CouplingArylboronic acidPd(dppf)Cl₂ / K₂CO₃2-Aryl-8-bromo-1,5-naphthyridineVaries
4,8-Dibromo-1,5-naphthyridine Double Suzuki Coupling4-Methoxyphenylboronic acidPd(OAc)₂ / K₂CO₃4,8-Bis(4-methoxyphenyl)-1,5-naphthyridine75.8
4,8-Dibromo-1,5-naphthyridine Double Suzuki CouplingPhenylboronic acidPd(OAc)₂ / K₂CO₃4,8-Diphenyl-1,5-naphthyridine68.2
4,8-Dibromo-1,5-naphthyridine Double Suzuki Coupling4-Fluorophenylboronic acidPd(OAc)₂ / K₂CO₃4,8-Bis(4-fluorophenyl)-1,5-naphthyridine71.5

Note: Yields are dependent on the specific substrates and reaction conditions. The yield for the mono-Suzuki coupling of this compound is variable and highly dependent on the specific arylboronic acid and reaction optimization.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the regioselectivity of amination on dibromo-1,5-naphthyridines is influenced by the position of the bromine atoms.

For This compound , the difference in reactivity between the 2- and 8-positions allows for a sequential functionalization strategy. Following an initial Suzuki coupling at the more reactive 2-position, the remaining bromine at the 8-position can undergo a subsequent Buchwald-Hartwig amination. This stepwise approach is instrumental in the synthesis of 2-aryl-8-amino-1,5-naphthyridine derivatives.

4,8-Dibromo-1,5-naphthyridine can also participate in Buchwald-Hartwig amination reactions. However, achieving selective mono-amination can be challenging, and mixtures of mono- and di-aminated products are often observed. The synthesis of mono-aminated derivatives typically requires careful optimization of the reaction stoichiometry and conditions.

Experimental Protocols

Detailed experimental methodologies for key comparative reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling of 4,8-Dibromo-1,5-naphthyridine

A mixture of 4,8-dibromo-1,5-naphthyridine (1.0 eq.), the corresponding boronic acid (2.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.1 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.) in a mixture of DMF and H₂O (4:1, v/v) is heated at 80 °C under an inert atmosphere for 12 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4,8-disubstituted-1,5-naphthyridine.[1]

General Procedure for Sequential Suzuki Coupling and Buchwald-Hartwig Amination of this compound

Step 1: Regioselective Suzuki Coupling at the C2-position

A mixture of this compound (1.0 eq.), an arylboronic acid (1.1 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in a suitable solvent such as 1,4-dioxane/water is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up as described in the general Suzuki coupling procedure to isolate the 2-aryl-8-bromo-1,5-naphthyridine intermediate.

Step 2: Buchwald-Hartwig Amination at the C8-position

The 2-aryl-8-bromo-1,5-naphthyridine intermediate (1.0 eq.), a primary or secondary amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand such as XantPhos), and a base (e.g., Cs₂CO₃ or NaOtBu) are combined in an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane). The reaction mixture is heated under an inert atmosphere until the starting material is consumed. Following work-up and purification, the desired 2-aryl-8-amino-1,5-naphthyridine product is obtained.

Logical Relationship of Reactivity

The observed reactivity patterns can be rationalized by considering the electronic effects within the 1,5-naphthyridine ring system. The positions alpha to the nitrogen atoms (C2, C4, C6, and C8) are more electron-deficient than the beta positions (C3 and C7). This electron deficiency makes the C-Br bonds at the alpha positions more susceptible to oxidative addition by the palladium catalyst.

The subtle differences in reactivity between the 2- and 4-positions versus the 8-position likely arise from a combination of electronic and steric factors that require more detailed computational and experimental investigation for a complete understanding.

Reactivity_Comparison Comparative Reactivity of Dibromo-1,5-naphthyridines cluster_28 This compound cluster_48 4,8-Dibromo-1,5-naphthyridine 2,8-Dibromo This compound Mono-Aryl 2-Aryl-8-bromo-1,5-naphthyridine 2,8-Dibromo->Mono-Aryl Selective Suzuki Coupling (C2 > C8) Di-functionalized 2-Aryl-8-amino-1,5-naphthyridine Mono-Aryl->Di-functionalized Buchwald-Hartwig Amination (C8) 4,8-Dibromo 4,8-Dibromo-1,5-naphthyridine Di-Aryl 4,8-Diaryl-1,5-naphthyridine 4,8-Dibromo->Di-Aryl Double Suzuki Coupling Mono-Amino 4-Amino-8-bromo-1,5-naphthyridine (minor/optimized) 4,8-Dibromo->Mono-Amino Selective Buchwald-Hartwig (challenging) Di-Amino 4,8-Diamino-1,5-naphthyridine 4,8-Dibromo->Di-Amino Double Buchwald-Hartwig Reactivity_Order General Reactivity Trend: C4(6) > C2 > C8 > C5(7)

Caption: Comparative reaction pathways for 2,8- and 4,8-dibromo-1,5-naphthyridine.

Conclusion

The choice between 2,8- and 4,8-dibromo-1,5-naphthyridine as a starting material depends on the desired substitution pattern of the final product. For the synthesis of unsymmetrical, 2,8-disubstituted 1,5-naphthyridines, the inherent regioselectivity of the 2,8-dibromo isomer makes it the superior choice, allowing for a controlled, stepwise functionalization. For the preparation of symmetrical 4,8-disubstituted derivatives, 4,8-dibromo-1,5-naphthyridine is a suitable precursor, although achieving selective mono-functionalization requires careful optimization of reaction conditions. This comparative guide provides a framework for researchers to make informed decisions in the design and execution of synthetic routes towards novel 1,5-naphthyridine-based compounds.

References

DFT Insights into Naphthyridine Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Naphthyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer, antimicrobial, and antiviral agents.[1] The electronic properties of these molecules, which can be effectively modeled using DFT, are crucial in understanding their reactivity, stability, and potential interactions with biological targets. This guide will focus on the comparison of a synthesized novel chromone derivative, 5-methyl-8H-benzo[h]chromeno[2,3-b][2][3]naphthyridine-6(5H),8-dione (MBCND), with the target molecule, 2,8-Dibromo-1,5-naphthyridine.

Comparative Electronic Structure Analysis

The electronic properties of organic molecules are pivotal in determining their chemical behavior. DFT calculations provide valuable insights into these properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment. These parameters help in understanding the charge transfer within the molecule and its reactivity.

For the purpose of this guide, we will compare the calculated electronic properties of MBCND with the expected properties of this compound. The bromo-substituents in the target molecule are expected to significantly influence its electronic structure due to their electron-withdrawing nature.

Property5-methyl-8H-benzo[h]chromeno[2,3-b][2][3]naphthyridine-6(5H),8-dione (MBCND)[4]This compound (Hypothetical)
HOMO Energy (eV) -6.21Expected to be lower than MBCND
LUMO Energy (eV) -2.54Expected to be lower than MBCND
HOMO-LUMO Gap (eV) 3.67Expected to be smaller than MBCND
Dipole Moment (Debye) 4.89Expected to be significant

Note: The values for this compound are predictive and would require specific DFT calculations to be confirmed.

The expected decrease in the HOMO and LUMO energy levels for this compound is attributed to the electron-withdrawing effect of the bromine atoms. This would likely lead to a smaller HOMO-LUMO gap, suggesting higher reactivity compared to MBCND.

Experimental and Computational Protocols

The following section details the computational methodology that can be employed for a DFT study of this compound, based on the protocol used for MBCND.[4]

Computational Details:

  • Software: Gaussian 03 program package.[4]

  • Method: Density Functional Theory (DFT).[4]

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[4]

  • Basis Set: 6-311G(d,p).[4]

  • Geometry Optimization: The molecular geometry of this compound would be optimized without any symmetry constraints.

  • Calculated Properties:

    • Total energy.

    • Energies of HOMO and LUMO.

    • Mulliken atomic charges.

    • Dipole moment.

    • Natural Bond Orbital (NBO) analysis.

    • Theoretical electronic absorption spectra (using Time-Dependent DFT).

Computational Workflow for DFT Analysis

The following diagram illustrates a typical workflow for conducting a DFT study on a substituted naphthyridine.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_structure Define Molecular Structure (this compound) method_selection Select DFT Method (B3LYP/6-311G(d,p)) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy electronic_prop Electronic Property Calculation (HOMO, LUMO, etc.) freq_calc->electronic_prop spectra_calc TD-DFT for Spectra electronic_prop->spectra_calc data_extraction Extract Data spectra_calc->data_extraction visualization Visualize Orbitals and Spectra data_extraction->visualization comparison Compare with Experiment or Other Molecules visualization->comparison

References

A Comparative Guide to HPLC and LC-MS Analysis of 2,8-Dibromo-1,5-naphthyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of reaction mixtures containing 2,8-Dibromo-1,5-naphthyridine and its derivatives is crucial for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely employed for this purpose. This guide provides a comparative overview of these methods, supported by experimental data, to aid researchers in selecting and implementing the appropriate analytical strategy.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation of components within a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). By varying the column chemistry, mobile phase composition, and other parameters, HPLC methods can be optimized to separate structurally similar compounds, such as isomers and reaction intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. As compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is determined. This provides not only quantitative data but also valuable structural information, allowing for the confident identification of known and unknown compounds in a reaction mixture. For halogenated compounds like this compound, the characteristic isotopic pattern of bromine provides a distinct signature in the mass spectrum, aiding in its identification.

Experimental Protocols and Data

The following experimental protocols are based on methods developed for the analysis of 2,8-disubstituted-1,5-naphthyridines, which can be adapted for this compound and its reaction mixtures.[1][2]

HPLC Method for Reaction Monitoring

A robust HPLC method is essential for routine reaction monitoring, offering a balance between speed and resolution.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2
Column Kinetex 1.7 µm C18Not Specified in Snippet
Injection Volume 1 µLNot Specified in Snippet
Flow Rate 1.2 mL/minNot Specified in Snippet
Mobile Phase A 0.1% Formic Acid in H₂O0.1% Formic Acid in H₂O
Mobile Phase B 0.1% Formic Acid in AcetonitrileNot Specified in Snippet
Gradient 5-100% B in 1.5 min (hold 0.4 min), 100-5% in 0.3 min (hold 0.5 min)Not Specified in Snippet

Source: Adapted from J. Med. Chem. 2024, 67, 13, 11099–11117[1]

This rapid gradient method is well-suited for high-throughput screening of reaction conditions and for tracking the consumption of starting materials and the formation of products.

LC-MS Method for Structural Confirmation and Impurity Profiling

For detailed characterization of reaction components, including the starting material, intermediates, products, and any impurities, LC-MS is the method of choice. The mass spectrometer provides molecular weight information that is critical for structural elucidation.

Table 2: LC-MS Method Parameters

ParameterMethod 1Method 2
Instrumentation Agilent 1260 Infinity Binary Pump, DAD, and 6120 Quadrupole MS with ESINot Specified in Snippet
Column Kinetex 1.7 µm C18Not Specified in Snippet
Injection Volume 1 µLNot Specified in Snippet
Flow Rate 1.2 mL/minNot Specified in Snippet
Mobile Phase A 0.1% Formic Acid in H₂O0.1% Formic Acid in H₂O
Mobile Phase B 0.1% Formic Acid in AcetonitrileNot Specified in Snippet
Gradient 5-100% B in 1.5 min (hold 0.4 min), 100-5% in 0.3 min (hold 0.5 min)Not Specified in Snippet
Ionization Mode Electrospray Ionization (ESI)Not Specified in Snippet

Source: Adapted from J. Med. Chem. 2024, 67, 13, 11099–11117[1]

In the analysis of a reaction mixture for the synthesis of a 2,8-disubstituted-1,5-naphthyridine, a key intermediate, 8-chloro-2-(6-(trifluoromethyl)pyridin-3-yl)-1,5-naphthyridine, was identified with a retention time of 1.134 minutes and an m/z of 310.0 [M+H]⁺ using Method 1.[2] Another intermediate, 8-chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate, was characterized using Method 2, showing a retention time of 2.505 minutes and an m/z of 335.0 [M+H]⁺.[2] These examples highlight the utility of LC-MS in confirming the identity of reaction components.

Comparison of HPLC and LC-MS for Analysis of this compound Reactions

FeatureHPLC with UV DetectionLC-MS
Primary Use Quantitative analysis, reaction monitoring, purity assessment.Qualitative and quantitative analysis, structural confirmation, impurity identification.
Information Provided Retention time, peak area (concentration).Retention time, peak area, mass-to-charge ratio (molecular weight and fragmentation pattern).
Sensitivity Generally lower than LC-MS.High sensitivity, often in the picogram to femtogram range.
Specificity Can be limited for co-eluting compounds with similar UV spectra.High specificity due to mass-based detection; can distinguish co-eluting compounds with different masses.
Compound Identification Based on comparison with a known standard.Can tentatively identify unknown compounds based on their mass and isotopic pattern.
Cost & Complexity Relatively lower cost and complexity.Higher initial investment and operational complexity.

Experimental Workflow and Logical Relationships

The general workflow for analyzing a this compound reaction mixture using HPLC and LC-MS is depicted below.

HPLC and LC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data_analysis Data Analysis and Interpretation ReactionMixture Reaction Mixture Dilution Dilution with appropriate solvent ReactionMixture->Dilution Filtration Filtration (0.22 or 0.45 µm) Dilution->Filtration HPLC HPLC Separation Filtration->HPLC Injection LCMS LC-MS Analysis Filtration->LCMS Injection HPLC_Data Chromatogram (Retention Time, Peak Area) HPLC->HPLC_Data LCMS_Data Total Ion Chromatogram (TIC) Mass Spectrum (m/z) Isotopic Pattern LCMS->LCMS_Data Quantification Quantification of Reactants and Products HPLC_Data->Quantification Identification Compound Identification (Molecular Weight, Fragmentation) LCMS_Data->Identification Purity Purity Assessment Quantification->Purity Identification->Purity Byproduct Byproduct Identification Identification->Byproduct

Caption: Workflow for HPLC and LC-MS analysis of a reaction mixture.

Conclusion

Both HPLC and LC-MS are indispensable tools for the analysis of this compound reaction mixtures. The choice between the two often depends on the specific analytical goal. For routine monitoring of reaction progress where the identities of the components are known, a well-developed HPLC method provides a cost-effective and efficient solution. However, for in-depth analysis, including the identification of unknown byproducts and confirmation of product structure, the specificity and structural information provided by LC-MS are unparalleled. By leveraging the strengths of both techniques, researchers can gain a comprehensive understanding of their reaction chemistry, leading to optimized synthetic routes and high-purity final products.

References

A Comparative Guide to Alternative Precursors for the Synthesis of 2,8-Disubstituted-1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,8-disubstituted-1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The strategic selection of precursors is critical in the synthesis of these valuable compounds, influencing the overall efficiency, cost-effectiveness, and accessibility of diverse analogs. This guide provides an objective comparison of alternative precursor strategies for the synthesis of 2,8-disubstituted-1,5-naphthyridines, supported by experimental data and detailed protocols.

Introduction to Synthetic Strategies

The construction of the 2,8-disubstituted-1,5-naphthyridine core can be broadly categorized into two main approaches:

  • Classical Ring-Forming Reactions: These methods, such as the Skraup and Friedländer reactions, build the naphthyridine skeleton from acyclic or monocyclic pyridine precursors. They offer a direct route to the core structure.

  • Modern Functionalization of a Pre-formed Core: This contemporary strategy involves the initial synthesis of a di-functionalized 1,5-naphthyridine, typically halogenated, which then serves as a versatile platform for introducing substituents at the 2- and 8-positions through cross-coupling reactions.

A third, emerging strategy involves the direct C-H activation of the 1,5-naphthyridine core, representing a highly atom-economical approach.

Comparison of Precursor Strategies

FeatureSkraup ReactionFriedländer AnnulationFunctionalization of Dihalogenated NaphthyridineC-H Activation/Annulation
Precursors Substituted 3-aminopyridines, glycerol (or equivalent)2-amino-nicotinaldehydes/ketones, compounds with active methylene groupsDichloro- or dibromo-1,5-naphthyridineNicotinamide N-oxides, alkynes/alkenes
Key Advantages Readily available, simple starting materials.Good control over substituent placement on the newly formed ring.High modularity and access to a wide range of substituents via cross-coupling.High atom economy, direct functionalization.
Key Disadvantages Harsh reaction conditions (strong acid, high temp.), often low yields, limited regioselectivity.Precursors (2-aminonicotinaldehydes) can be challenging to synthesize.Multi-step synthesis of the dihalogenated precursor is required.Requires specific directing groups, catalyst development is ongoing, limited examples for 1,5-naphthyridines.
Typical Yields Variable, often low to moderate.Generally moderate to good.Good to excellent for the cross-coupling steps.Moderate to high.

Detailed Methodologies and Experimental Data

Classical Ring-Forming Reactions

The Skraup reaction is a classic method for quinoline and naphthyridine synthesis. For 2,8-disubstituted-1,5-naphthyridines, a substituted 3-aminopyridine is the key precursor.

Example: Synthesis of 2,8-Dimethyl-1,5-naphthyridine

A common precursor for this synthesis is 3-amino-4-methylpyridine, which reacts with an α,β-unsaturated carbonyl compound generated in situ. For instance, reaction with acetaldehyde can yield 2,8-dimethyl-1,5-naphthyridine.[1]

General Experimental Protocol (Skraup Reaction):

A mixture of the 3-aminopyridine derivative, glycerol, an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide), and concentrated sulfuric acid is heated. The reaction is typically vigorous and requires careful temperature control. After the initial exothermic reaction, the mixture is heated to reflux for several hours. The product is then isolated by basification and extraction or steam distillation.

For a detailed, safer procedure using arsenic pentoxide, refer to Organic Syntheses.

DOT Script for Skraup Reaction Pathway

Skraup_Reaction cluster_precursors Precursors 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine Skraup Reaction Skraup Reaction 3-Amino-4-methylpyridine->Skraup Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Skraup Reaction 2,8-Dimethyl-1,5-naphthyridine 2,8-Dimethyl-1,5-naphthyridine Skraup Reaction->2,8-Dimethyl-1,5-naphthyridine H2SO4, Oxidant High Temp.

Caption: Skraup reaction pathway to 2,8-dimethyl-1,5-naphthyridine.

The Friedländer synthesis provides a more controlled method for constructing the naphthyridine ring by condensing a 2-aminonicotinaldehyde or ketone with a compound containing a reactive α-methylene group.

Example: Synthesis of Substituted 1,5-Naphthyridines

This method offers good regioselectivity as the substitution pattern of the final product is determined by the choice of the two starting materials. For instance, 2-aminonicotinaldehyde can be reacted with various ketones to introduce different substituents at the 2-position of the 1,5-naphthyridine core.

General Experimental Protocol (Friedländer Annulation):

The 2-aminonicotinaldehyde or ketone and the active methylene compound are typically refluxed in a solvent such as ethanol or acetic acid, often in the presence of a base (e.g., NaOH, piperidine) or acid catalyst. The product often precipitates from the reaction mixture upon cooling.

DOT Script for Friedländer Annulation Pathway

Friedlander_Annulation cluster_precursors Precursors 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Friedländer Annulation Friedländer Annulation 2-Aminonicotinaldehyde->Friedländer Annulation Ketone (R1-CO-CH2-R2) Ketone (R1-CO-CH2-R2) Ketone (R1-CO-CH2-R2)->Friedländer Annulation 2,3-Disubstituted-1,5-naphthyridine 2,3-Disubstituted-1,5-naphthyridine Friedländer Annulation->2,3-Disubstituted-1,5-naphthyridine Base or Acid Catalyst Reflux

Caption: Friedländer annulation for 1,5-naphthyridine synthesis.

Modern Functionalization of a Dihalogenated 1,5-Naphthyridine Precursor

This is currently one of the most widely used strategies due to its versatility. The synthesis begins with the preparation of a 2,8-dihalo-1,5-naphthyridine, which serves as a scaffold for sequential or one-pot cross-coupling reactions.

General Synthetic Workflow:

  • Synthesis of the Dihalo-1,5-naphthyridine Core: This is often achieved through multi-step sequences starting from pyridine derivatives.

  • Sequential Cross-Coupling Reactions: The differential reactivity of the halogen atoms (e.g., chloro vs. bromo) or controlled reaction conditions allow for the selective introduction of different substituents at the 2- and 8-positions using reactions like Suzuki, Buchwald-Hartwig, and Stille couplings.

Experimental Data for Suzuki Coupling on a Dihalo-1,5-Naphthyridine Precursor:

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O92
33-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O78

General Experimental Protocol (Suzuki Coupling):

To a solution of the 2,8-dihalo-1,5-naphthyridine in a suitable solvent (e.g., toluene, dioxane), the arylboronic acid, a palladium catalyst, and a base are added. The mixture is degassed and heated under an inert atmosphere until the reaction is complete. The product is then isolated by extraction and purified by chromatography.

DOT Script for Functionalization Pathway

Functionalization_Pathway 2,8-Dichloro-1,5-naphthyridine 2,8-Dichloro-1,5-naphthyridine Suzuki Coupling 1 Suzuki Coupling 1 2,8-Dichloro-1,5-naphthyridine->Suzuki Coupling 1 Arylboronic Acid 1 Pd Catalyst, Base 2-Aryl-8-chloro-1,5-naphthyridine 2-Aryl-8-chloro-1,5-naphthyridine Suzuki Coupling 1->2-Aryl-8-chloro-1,5-naphthyridine Suzuki Coupling 2 Suzuki Coupling 2 2-Aryl-8-chloro-1,5-naphthyridine->Suzuki Coupling 2 Arylboronic Acid 2 Pd Catalyst, Base 2,8-Diaryl-1,5-naphthyridine 2,8-Diaryl-1,5-naphthyridine Suzuki Coupling 2->2,8-Diaryl-1,5-naphthyridine

Caption: Sequential functionalization of a dihalo-1,5-naphthyridine.

C-H Activation/Annulation Strategy

A more recent and atom-economical approach involves the rhodium(III)-catalyzed C-H activation of a pyridine derivative followed by annulation with an alkyne or alkene. While direct C-H activation at the 2- and 8-positions of a pre-formed 1,5-naphthyridine is still under development, the synthesis of naphthyridinone derivatives from nicotinamide N-oxides has been reported, showcasing the potential of this strategy.[1]

General Concept:

This method leverages a directing group on the pyridine ring to guide a transition metal catalyst to selectively activate a C-H bond. Subsequent reaction with a coupling partner, such as an alkyne, leads to the formation of the second ring of the naphthyridine system.

DOT Script for C-H Activation Concept

CH_Activation cluster_precursors Precursors Pyridine Derivative (with Directing Group) Pyridine Derivative (with Directing Group) C-H Activation/Annulation C-H Activation/Annulation Pyridine Derivative (with Directing Group)->C-H Activation/Annulation Alkyne Alkyne Alkyne->C-H Activation/Annulation Substituted Naphthyridine Substituted Naphthyridine C-H Activation/Annulation->Substituted Naphthyridine [Rh(III)] Catalyst Oxidant

Caption: Conceptual pathway for C-H activation/annulation.

Conclusion

The choice of precursors for the synthesis of 2,8-disubstituted-1,5-naphthyridines depends on the specific target molecules and the desired scale of the synthesis.

  • Classical methods like the Skraup and Friedländer reactions are valuable for accessing specific substitution patterns from simple precursors, although they can be limited by harsh conditions and precursor availability, respectively.

  • The modern approach of functionalizing a dihalogenated 1,5-naphthyridine core offers the highest degree of flexibility and is ideal for generating libraries of analogs for structure-activity relationship (SAR) studies.

  • C-H activation represents a promising future direction, offering a more sustainable and efficient route, although further methodological development is needed for its broad application to this particular scaffold.

Researchers should carefully consider the trade-offs between these strategies in terms of precursor availability, reaction conditions, desired structural diversity, and overall synthetic efficiency when planning the synthesis of novel 2,8-disubstituted-1,5-naphthyridine derivatives.

References

A Comparative Guide to 1,5-Naphthyridine and 1,8-Naphthyridine Cores in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a privileged structure in medicinal chemistry. Its various isomers have demonstrated a wide array of pharmacological activities. Among these, the 1,5- and 1,8-naphthyridine cores are particularly prominent in the design of novel therapeutic agents. This guide provides an objective comparison of the efficacy of these two scaffolds, supported by experimental data, to aid researchers in their drug discovery efforts.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the biological activities of representative 1,5-naphthyridine and 1,8-naphthyridine derivatives, focusing on their anticancer and antimicrobial efficacies.

Anticancer Activity

The cytotoxic effects of naphthyridine derivatives are a primary focus of their investigation. Many of these compounds exert their anticancer effects through mechanisms such as the inhibition of topoisomerase II and modulation of critical signaling pathways like the Transforming Growth Factor-beta (TGF-β) pathway.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Naphthyridine Derivatives

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
1,5-Naphthyridine Compound 15 (Aminothiazole derivative)- (ALK5 autophosphorylation)0.006[1]
Compound 19 (Pyrazole derivative)- (ALK5 autophosphorylation)0.004[1]
Canthin-6-oneDU145 (Prostate)1.58 µg/mL[2]
1,8-Naphthyridine Compound 47MIAPaCa (Pancreatic)0.41[3]
Compound 47K-562 (Leukemia)0.77[3]
Compound 29PA-1 (Ovarian)0.41[3]
Compound 29SW620 (Colon)1.4[3]
Compound 12HBL-100 (Breast)1.37[4]
Compound 17KB (Oral)3.7[4]
Compound 22SW-620 (Colon)3.0[4]
Compound 16HeLa (Cervical)0.7[5][6][7]
Compound 16HL-60 (Leukemia)0.1[5][6][7]
Compound 16PC-3 (Prostate)5.1[5][6][7]
Derivative 10cMCF7 (Breast)1.47[8][9]
Derivative 8dMCF7 (Breast)1.62[8][9]
Derivative 4dMCF7 (Breast)1.68[8][9]
Derivative 5bMCF-7 (Breast)11.25[10]
Derivative 5eMCF-7 (Breast)13.45[10]
Antimicrobial Activity

Naphthyridine derivatives, particularly the 1,8-isomer, have a well-established history as antimicrobial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Naphthyridine Derivatives

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
1,5-Naphthyridine Silver(I) complexesCandida spp.0.78–6.25[11]
Silver(I) complexesBacteria12.5–100[11]
1,8-Naphthyridine ANA-12M. tuberculosis H37Rv6.25[12]
ANA 7-8, ANA 10M. tuberculosis H37Rv12.5[12]
Compound CM. tuberculosis H37Rv6.25[12]
Compound DM. tuberculosis H37Rv0.25[12]
Nalidixic acid derivativesB. cereus15.62[2]
Compounds 44a-b, 45a-bS. aureus6-7 mM[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by measuring the absorbance at 570-590 nm after solubilization.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[14]

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.[5]

  • Data Analysis: The IC₅₀ value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.[16]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.[16]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible turbidity (growth).[16]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by naphthyridine derivatives and a general workflow for their comparative evaluation.

TGF_Beta_Signaling TGF_beta TGF-β Ligand TypeII_R Type II Receptor TGF_beta->TypeII_R Binds TypeI_R Type I Receptor (ALK5) TypeII_R->TypeI_R SMAD23 SMAD2/3 TypeI_R->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene_Transcription Gene Transcription (Cell Growth, Differentiation) Nucleus->Gene_Transcription Regulates Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->TypeI_R Inhibits Topoisomerase_II_Inhibition Topo_II Topoisomerase II DNA Supercoiled DNA Topo_II->DNA Binds Cleavable_Complex Cleavable Complex (Transient Intermediate) DNA->Cleavable_Complex Forms Religation DNA Religation Cleavable_Complex->Religation Proceeds to DSB Double-Strand Breaks Cleavable_Complex->DSB Leads to Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->Cleavable_Complex Stabilizes Apoptosis Apoptosis DSB->Apoptosis Drug_Design_Workflow Scaffold_Selection Scaffold Selection (1,5- vs 1,8-Naphthyridine) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Screening (MTT, MIC assays) Library_Synthesis->In_Vitro_Screening Data_Analysis Data Analysis (IC50, MIC determination) In_Vitro_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Refinement In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

References

A Comparative Guide to Quantum Yield Measurement of 1,5-Naphthyridine-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the judicious selection of a fluorophore is a critical determinant of experimental success. The quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a key performance indicator. This guide provides a comparative analysis of the quantum yield of 1,5-naphthyridine-based fluorophores against commonly used alternative fluorophores, supported by experimental data and detailed methodologies.

Quantitative Comparison of Fluorophore Quantum Yields

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. A higher quantum yield signifies a brighter fluorophore, which is crucial for assays requiring high sensitivity. The following table summarizes the quantum yield of a 1,5-naphthyridine-based fluorophore and several common alternatives. It is important to note that the quantum yield is highly dependent on the molecular structure and the solvent environment.

Fluorophore ClassSpecific CompoundQuantum Yield (Φ)Solvent/Conditions
1,5-Naphthyridine NyDPAc (TADF emitter)0.57[1]Not specified
Xanthene Fluorescein0.92 - 0.950.1 M NaOH
Rhodamine 6G0.95Ethanol
Cyanine Cy30.04 - 0.15Aqueous Buffer
Cy50.20 - 0.27Aqueous Buffer

Note: The quantum yield of 1,5-naphthyridine derivatives can vary significantly based on their substitution patterns. While data for a broad range of 1,5-naphthyridine-based fluorophores is emerging, related structures like 1,6-naphthyridine derivatives have shown quantum yields from approximately 0.05 to as high as 0.89, indicating the potential for developing highly fluorescent probes based on the naphthyridine scaffold.[2]

Experimental Protocol: Relative Quantum Yield Measurement

The relative method is the most common technique for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence of the test sample to a standard with a known, well-characterized quantum yield.

Materials and Equipment:
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvents

  • Standard fluorophore with a known quantum yield (e.g., Quinine Sulfate, Fluorescein, Rhodamine 6G)

  • 1,5-Naphthyridine-based fluorophore (test sample)

Procedure:
  • Selection of a Standard: Choose a standard that absorbs and emits in a similar spectral region to the 1,5-naphthyridine-based fluorophore. The solvent used for both the standard and the test sample should be the same to minimize variations due to refractive index.

  • Preparation of Solutions:

    • Prepare a series of five to seven dilute solutions for both the standard and the test sample in the chosen solvent.

    • The concentrations should be adjusted to have absorbance values between 0.01 and 0.1 at the excitation wavelength to prevent inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

    • The excitation wavelength should be a wavelength where both the standard and the sample absorb light.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • Ensure that the excitation and emission slits are kept constant for all measurements.

    • The integrated fluorescence intensity (the area under the emission curve) is then determined for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.

    • The resulting plots should be linear, and a linear regression should be performed to obtain the slope (gradient) for both the standard (Grad_ST) and the test sample (Grad_X).

  • Quantum Yield Calculation: The quantum yield of the 1,5-naphthyridine-based fluorophore (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Workflow for Relative Quantum Yield Measurement

The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield of a 1,5-naphthyridine-based fluorophore.

G A Prepare series of dilute solutions of Standard and Test Sample B Ensure Absorbance < 0.1 A->B C Measure Absorbance (UV-Vis) B->C Proceed to Measurement D Measure Fluorescence Emission (Spectrofluorometer) C->D E Integrate Fluorescence Spectra D->E Proceed to Analysis F Plot Integrated Intensity vs. Absorbance E->F G Calculate Slopes (Gradients) F->G H Calculate Quantum Yield (Φ_X) G->H

Caption: Experimental workflow for relative quantum yield determination.

References

A Comparative Guide to the Electrochemical Characterization of 2,8-Dibromo-1,5-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of 2,8-Dibromo-1,5-naphthyridine and its derivatives against alternative heterocyclic compounds. The information presented herein, supported by experimental data, is intended to assist researchers in evaluating the potential of these compounds in various applications, including organic electronics and medicinal chemistry.

Introduction to this compound

This compound is a heterocyclic compound featuring a naphthyridine core, which is a bicyclic system containing two nitrogen atoms. The strategic placement of bromine atoms at the 2 and 8 positions significantly influences its electronic properties and provides reactive sites for further functionalization. Understanding the electrochemical behavior of this scaffold is crucial for its application in the development of novel organic semiconductors, sensors, and pharmacologically active agents. This guide focuses on its electrochemical characterization, primarily through cyclic voltammetry, and compares its performance with other relevant heterocyclic systems.

Comparative Electrochemical Data

The electrochemical properties of this compound are compared with those of representative alternative heterocyclic compounds, namely quinoxaline and phenazine derivatives. These alternatives are chosen for their structural and electronic similarities, often being explored for similar applications in materials science and medicinal chemistry.

Compound/DerivativeHOMO (eV)LUMO (eV)Band Gap (eV)Ionization Potential (eV)Electron Affinity (eV)First Reduction Potential (E½, V vs. SCE)Experimental ConditionsReference
This compound -6.84-2.194.655.042.72Not ReportedCV in CH2Cl2, 0.1 M TBAPF6, GCE working electrode, Pt counter electrode, Ag/AgCl reference electrode. Potentials vs. Fc/Fc+ and converted.[1]
2,3-Diphenylquinoxaline-5.85-2.633.22Not ReportedNot Reported-1.82 (Eonset red)CV in CH3CN, TBAPF6, Glassy carbon working electrode, Pt wire counter electrode. Potentials vs. Fc/Fc+ and converted.[2]
PhenazineNot ReportedNot ReportedNot ReportedNot ReportedNot Reported-0.73CV in DMF, 0.1 M TEAP, DME working electrode.[3]
1,6-DimethoxyphenazineNot ReportedNot ReportedNot ReportedNot ReportedNot Reported-0.99CV in DMF, 0.1 M TEAP, DME working electrode.[3]

Note: Direct comparison of redox potentials should be made with caution due to variations in experimental conditions such as solvent, supporting electrolyte, and reference electrode. The data presented for this compound is derived from calculations based on cyclic voltammetry measurements, while the data for the alternatives are directly reported reduction potentials.

Experimental Protocols

Detailed methodologies for the key electrochemical experiments are provided below.

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials and study the electrochemical behavior of the compounds.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Counter Electrode: Platinum wire

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous dichloromethane (CH2Cl2) or acetonitrile (CH3CN).

  • Analyte: ~1 mM solution of the compound of interest in the electrolyte solution.

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used in the experiment. Dry the electrode thoroughly.

  • Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the analyte solution.

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Set the potential window to a range that encompasses the expected redox events of the compound.

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the cyclic potential scan, starting from a potential where no reaction occurs, sweeping to a potential where reduction or oxidation takes place, and then reversing the scan back to the initial potential.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • Determine the peak potentials for oxidation (Epa) and reduction (Epc).

    • Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

    • The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.

Visualizations

Experimental Workflow for Electrochemical Characterization

experimental_workflow cluster_preparation Sample and Cell Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis and Interpretation A Prepare Analyte Solution (~1 mM) D Assemble Three-Electrode Cell A->D B Prepare Electrolyte Solution (0.1 M TBAPF6) B->D C Polish and Clean Working Electrode C->D E Deoxygenate Solution with N2/Ar D->E F Set Potential Window and Scan Rate E->F G Run Cyclic Voltammetry F->G H Record Current vs. Potential Data G->H I Determine Peak Potentials (Epa, Epc) H->I J Calculate Half-Wave Potential (E½) I->J K Estimate HOMO/LUMO Levels J->K L Compare with Alternative Compounds K->L

Caption: Workflow for the electrochemical characterization of naphthyridine derivatives.

Logical Relationship of Electrochemical Parameters

logical_relationship cluster_experiment Experimental Measurement cluster_potentials Derived Potentials cluster_energies Calculated Energy Levels cluster_properties Inferred Properties CV Cyclic Voltammetry E_ox Oxidation Potential (E_ox) CV->E_ox E_red Reduction Potential (E_red) CV->E_red HOMO HOMO Level E_ox->HOMO LUMO LUMO Level E_red->LUMO BandGap HOMO-LUMO Gap HOMO->BandGap IP Ionization Potential HOMO->IP LUMO->BandGap EA Electron Affinity LUMO->EA

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Dibromonaphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. For researchers in drug discovery and materials science, the selective functionalization of heteroaromatic cores such as naphthyridines is of paramount importance. Dibromonaphthyridines offer two reactive sites for such functionalization, allowing for the synthesis of mono- or di-arylated derivatives, which are key scaffolds in many biologically active compounds. The choice of the palladium catalyst is critical in controlling the selectivity (mono- versus di-arylation) and achieving high yields.

This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of dibromonaphthyridines, supported by experimental data from the literature. Due to the limited number of direct comparative studies on dibromonaphthyridine substrates, this guide also includes data from the closely related and well-studied 2,6-dibromopyridine as a predictive model for catalyst performance.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of dibromonaphthyridines is highly dependent on the palladium precursor, the nature of the ancillary ligand, the base, and the solvent system. The electronic and steric properties of the naphthyridine ring system, including the position of the nitrogen atoms, further influence the reaction outcome. Below is a summary of the performance of various palladium catalysts in the Suzuki coupling of dibromo-heterocycles.

Data from 2,6-Dibromopyridine (Analogue)

The Suzuki coupling of 2,6-dibromopyridine is a well-documented reaction and serves as an excellent model for understanding catalyst performance on related dibromo-heteroaromatic substrates. The following table summarizes the performance of different palladium catalysts in the mono- and di-arylation of 2,6-dibromopyridine.

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Better[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh[1]
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh[1]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective[1]

Key Observations from the Analogue Study:

  • Pd(PPh₃)₄ , a traditional and widely used catalyst, tends to favor di-arylation, often requiring longer reaction times.[1]

  • Catalyst systems employing bulky, electron-rich phosphine ligands, such as SPhos with Pd(OAc)₂, can effectively promote selective mono-arylation.[1]

  • PdCl₂(dppf) is a robust catalyst that can lead to high yields of the di-arylated product in a significantly shorter reaction time.[1]

  • The use of Pd₂(dba)₃ with a bulky phosphine like P(t-Bu)₃ can also be effective for mono-arylation.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of dibromo-heterocycles, which can be adapted for dibromonaphthyridine substrates.

General Procedure for Mono-Arylation of a Dibromo-Heterocycle

This protocol is adapted from procedures that favor mono-substitution, often by controlling the stoichiometry of the reagents.

Materials:

  • Dibromonaphthyridine (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., P(t-Bu)₃, 4.5 mol%)

  • Base (e.g., KF, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dibromonaphthyridine, the arylboronic acid, and the base.

  • Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

  • Under a positive pressure of the inert gas, add the palladium precursor and the ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

General Procedure for Di-Arylation of a Dibromo-Heterocycle

This protocol is adapted from procedures that favor di-substitution.

Materials:

  • Dibromonaphthyridine (1.0 equiv)

  • Arylboronic acid (2.2-2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0-4.0 equiv)

  • Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DME)

Procedure:

  • In a Schlenk flask, dissolve the dibromonaphthyridine and the arylboronic acid in the chosen solvent system.

  • Degas the solution by bubbling with an inert gas for 20-30 minutes.

  • Add the base and the palladium catalyst to the reaction mixture under a counterflow of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material. This may require extended reaction times (e.g., 2-24 hours).

  • After cooling to room temperature, perform an aqueous work-up.

  • Extract the aqueous phase with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)LnX Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)LnAr' ArPdX->ArPdAr_prime Ar'-B(OH)₂ Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Dibromonaphthyridine, Arylboronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A general experimental workflow for the Suzuki coupling of dibromonaphthyridines.

Conclusion

The choice of palladium catalyst is a critical parameter that significantly influences the outcome of the Suzuki coupling of dibromonaphthyridines. For the synthesis of di-arylated naphthyridines, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide good to excellent yields. For achieving selective mono-arylation, more advanced catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or P(t-Bu)₃ are generally required. Researchers should consider the desired outcome (mono- vs. di-arylation), the reactivity of the specific dibromonaphthyridine isomer, and the nature of the arylboronic acid when selecting the optimal catalyst system. The provided protocols offer a solid foundation for performing this important transformation and should be optimized for each specific substrate combination.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2,8-Dibromo-1,5-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 2,8-disubstituted 1,5-naphthyridines are emerging as a class of compounds with significant therapeutic potential, particularly in the realms of anticancer and antimicrobial chemotherapy. This guide provides a comparative analysis of the biological activity of 2,8-dibromo-1,5-naphthyridine derivatives, placing their performance in context with other relevant substituted 1,5-naphthyridines and alternative heterocyclic compounds. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research and drug development endeavors.

Comparative Analysis of Biological Activities

The biological activities of this compound and its analogs are primarily centered on their ability to inhibit key cellular processes, including DNA replication and cell signaling pathways. This section presents a comparative summary of their anticancer, antimicrobial, and kinase inhibitory activities.

Anticancer Activity

Derivatives of 1,5-naphthyridine have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of topoisomerases, enzymes crucial for DNA topology and replication.[1] While specific quantitative data for this compound is not extensively available in the public domain, the broader class of 2,8-disubstituted 1,5-naphthyridines has shown promising anticancer activity. For comparison, other substituted naphthyridine derivatives have exhibited potent cytotoxicity.[1]

Table 1: Comparative Anticancer Activity of Naphthyridine Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
1,5-NaphthyridineCanthin-6-oneKasumi-1 (Leukemia)7[2]
1,5-Naphthyridine10-methoxycanthin-6-oneDU145 (Prostate)1.58 (µg/mL)[2]
1,6-NaphthyridineCompound 17a MOLT-3 (Leukemia)9.1[3]
1,6-NaphthyridineCompound 17a HeLa (Cervical)13.2[3]
1,6-NaphthyridineCompound 17a HL-60 (Leukemia)8.9[3]
1,8-NaphthyridineCompound 16 HeLa (Cervical)0.7[1]
1,8-NaphthyridineCompound 16 HL-60 (Leukemia)0.1[1]
1,8-NaphthyridineCompound 16 PC-3 (Prostate)5.1[1]
Antimicrobial Activity

The 1,5-naphthyridine core is also a key pharmacophore in the development of antimicrobial agents. These compounds often exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[4] The antimicrobial potential of this compound derivatives warrants further investigation, and the following table provides a comparison with other naphthyridine analogs.

Table 2: Comparative Antimicrobial Activity of Naphthyridine Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
1,5-NaphthyridineCanthin-6-oneStaphylococcus aureus0.49[5]
1,5-NaphthyridineCanthin-6-oneEscherichia coli3.91[5]
1,5-Naphthyridine10-methoxycanthin-6-oneS. aureus (MRSA)3.91[5]
1,8-NaphthyridineGemifloxacinStreptococcus pneumoniae-[6]
1,8-NaphthyridineTrovafloxacinGram-positive/negative bacteria-[6]
2,7-NaphthyridineCompound 10j Staphylococcus aureus8 (mg/L)[7]

Note: MIC values for this compound derivatives are a critical data gap that needs to be addressed in future studies.

Kinase Inhibitory Activity

Recent research has highlighted the potential of 2,8-disubstituted-1,5-naphthyridines as potent and selective kinase inhibitors.[8] Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The dibromo substitution at the 2 and 8 positions could offer a unique interaction profile with the kinase ATP-binding site.

Table 3: Comparative Kinase Inhibitory Activity of 1,5-Naphthyridine Derivatives

Compound ClassDerivative ExampleKinase TargetIC50 (nM)Reference
1,5-NaphthyridineCompound 15 ALK56[9][10]
1,5-NaphthyridineCompound 19 ALK54[9][10]
1,5-Naphthyridine2,8-disubstituted derivativeP. falciparum PI4K-[8]
Naphthyridine-basedCompound 2 CK2α-[11]

Note: Specific kinase inhibition data for this compound derivatives is needed to fully assess their potential in this area.

Signaling Pathways and Experimental Workflows

To understand the biological activities of this compound derivatives, it is crucial to visualize the potential signaling pathways they may modulate and the experimental workflows used to assess their efficacy.

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound Scaffold synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (Broth Microdilution) characterization->antimicrobial kinase Kinase Inhibition Assays characterization->kinase ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic kinase->ic50 sar Structure-Activity Relationship (SAR) ic50->sar mic->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

kinase_inhibition_pathway Hypothesized Kinase Inhibition by this compound GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK Provides Phosphate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pSubstrate->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound Derivative Inhibitor->RTK Inhibits ATP Binding

Caption: Proposed mechanism of kinase inhibition by a this compound derivative.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activity of novel compounds.

Protocol 1: MTT Assay for Anticancer Activity

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.[12][13][14]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

4. Formazan Solubilization:

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16][17]

1. Preparation of Compound Dilutions:

  • Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.

2. Inoculum Preparation:

  • Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

3. Inoculation:

  • Inoculate each well with the microbial suspension.

4. Incubation:

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

5. MIC Determination:

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[18][19]

1. Assay Components:

  • The assay mixture typically contains the target kinase, a specific substrate, ATP, and the test compound.

2. Reaction Setup:

  • Mix the kinase, substrate, and various concentrations of the this compound derivative in a suitable buffer in a 96-well plate.

3. Initiation and Incubation:

  • Initiate the reaction by adding ATP and incubate for a defined period at a controlled temperature.

4. Detection of Kinase Activity:

  • Quantify the amount of phosphorylated substrate or the amount of ATP consumed. This can be achieved using various methods, including radiometric, fluorescence-based, or luminescence-based assays.

5. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While there is a clear need for more extensive research to quantify their specific biological activities, the broader class of 2,8-disubstituted 1,5-naphthyridines has shown significant potential as anticancer, antimicrobial, and kinase-inhibiting compounds. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon, ultimately unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Navigating Naphthyridines: A Researcher's Guide to Structural Confirmation of Mono- vs. Di-substituted Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of synthesized compounds is paramount. In the realm of heterocyclic chemistry, naphthyridine scaffolds are of significant interest due to their prevalence in bioactive molecules. A common challenge arises in distinguishing between mono- and di-substituted naphthyridine products, a critical step that dictates the compound's properties and potential therapeutic applications. This guide provides a comparative overview of key analytical techniques, supported by experimental data and protocols, to confidently assign the correct substitution pattern.

The regiochemistry of substitution on the naphthyridine core can dramatically influence a molecule's biological activity. Therefore, unambiguous confirmation of whether a single or double substitution has occurred, and at which positions, is a non-negotiable aspect of characterization. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for this purpose.

Comparative Analysis of Analytical Techniques

Each analytical technique offers unique advantages and limitations in the structural confirmation of substituted naphthyridines. The choice of method, or more often the combination of methods, will depend on the specific properties of the synthesized compound and the resources available.

Technique Strengths Limitations Primary Application in Distinguishing Mono- vs. Di-substitution
NMR Spectroscopy Provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. Crucial for determining the number and position of substituents.[1][2][3]Requires relatively pure samples in sufficient quantity. Complex spectra can be challenging to interpret for highly substituted or isomeric mixtures.Analysis of proton (¹H) and carbon (¹³C) chemical shifts, coupling constants (J-coupling), and 2D correlation spectra (COSY, HSQC, HMBC) reveals the number of protons on the naphthyridine core and their connectivity, directly indicating the degree and position of substitution.[2][3][4]
Mass Spectrometry Offers high sensitivity and provides the exact molecular weight of the compound, allowing for the determination of the molecular formula.[5]Primarily provides information on molecular weight and fragmentation patterns; does not inherently reveal the substitution pattern of isomers.Confirmation of the addition of one or two substituent groups by comparing the molecular weight of the product to the starting material. Fragmentation analysis can sometimes provide clues about the substitution pattern.[4][5]
X-ray Crystallography Provides an unambiguous, three-dimensional structure of a molecule in the solid state, definitively confirming the substitution pattern and stereochemistry.[6][7]Requires a suitable single crystal of the compound, which can be challenging to obtain. The solid-state structure may not always represent the conformation in solution.Absolute and unequivocal determination of the number and position of substituents on the naphthyridine ring.[6][8]

Quantitative Data Comparison: A Case Study Approach

To illustrate the power of NMR in distinguishing substitution patterns, let's consider a hypothetical example of a mono- and a di-substituted 1,8-naphthyridine. The following table summarizes expected ¹H NMR data.

Compound Proton Expected Chemical Shift (ppm) Expected Multiplicity & J-coupling (Hz) Key Differentiator
Mono-substituted 1,8-naphthyridine (e.g., at C2) H3~7.2-7.5d, J ≈ 8-9Presence of signals for all remaining ring protons.
H4~7.8-8.1d, J ≈ 8-9
H5~7.4-7.7dd, J ≈ 8-9, 4-5
H6~8.2-8.5dd, J ≈ 8-9, 1-2
H7~8.8-9.1dd, J ≈ 4-5, 1-2
Di-substituted 1,8-naphthyridine (e.g., at C2 and C7) H3~7.3-7.6d, J ≈ 8-9Absence of the H7 signal and simplified splitting for H5 and H6.
H4~7.9-8.2d, J ≈ 8-9
H5~7.5-7.8d, J ≈ 8-9
H6~8.3-8.6d, J ≈ 8-9

Note: The exact chemical shifts and coupling constants will vary depending on the nature of the substituent and the solvent used.[9][10]

Experimental Protocols

Reproducible and reliable data are the bedrock of structural confirmation. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified naphthyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Tetramethylsilane (TMS) can be added as an internal standard.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.[5] Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

  • 2D NMR Acquisition: For unambiguous assignment, especially in di-substituted cases, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[2][3] These experiments reveal proton-proton and proton-carbon correlations, which are instrumental in piecing together the molecular structure.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the naphthyridine derivative (approximately 1 µg/mL) in a volatile solvent like methanol or acetonitrile.[5]

  • Data Acquisition: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of compounds.[5] Acquire the mass spectrum in a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) is recommended to obtain the exact mass and aid in molecular formula determination.

  • Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺ or [M]⁺˙). Compare this value with the calculated molecular weight for the expected mono- and di-substituted products.

Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).[7]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting electron density map will reveal the precise location of each atom in the molecule, providing definitive structural confirmation.[6]

Visualizing the Workflow

A systematic approach is crucial for efficiently and accurately determining the substitution pattern of newly synthesized naphthyridine derivatives. The following diagram outlines a typical experimental workflow.

G Workflow for Structural Confirmation of Substituted Naphthyridines cluster_synthesis Synthesis & Purification cluster_initial_analysis Initial Characterization cluster_detailed_analysis Detailed Structural Elucidation cluster_conclusion Conclusion Synthesis Synthesis of Naphthyridine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight Confirmation H_NMR ¹H NMR Purification->H_NMR Initial Substitution Pattern Mono Mono-substituted Di Di-substituted C_NMR ¹³C NMR & DEPT H_NMR->C_NMR Ambiguous? TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C_NMR->TwoD_NMR Further Ambiguity? X_Ray X-ray Crystallography TwoD_NMR->X_Ray Definitive Confirmation Needed? TwoD_NMR->Mono TwoD_NMR->Di X_Ray->Mono X_Ray->Di

Figure 1. A typical workflow for the structural confirmation of mono- vs. di-substituted naphthyridine products.

Signaling Pathways and Logical Relationships

The precise substitution pattern on a naphthyridine core can dictate its interaction with biological targets. For example, in kinase inhibition, one substituent might anchor the molecule in the ATP-binding pocket, while a second substituent could be tailored to interact with a nearby allosteric site to enhance potency or selectivity. The diagram below illustrates this logical relationship.

G Logical Relationship of Substitution on Kinase Inhibition cluster_compound Naphthyridine Inhibitor cluster_target Kinase Target cluster_outcome Biological Outcome Naphthyridine Naphthyridine Core Sub1 Substituent 1 (R1) Naphthyridine->Sub1 Mono-substitution Sub2 Substituent 2 (R2) Naphthyridine->Sub2 Di-substitution ATP_pocket ATP Binding Pocket Sub1->ATP_pocket Allosteric_site Allosteric Site Sub2->Allosteric_site Binding Binding & Inhibition ATP_pocket->Binding Enhanced_Binding Enhanced Potency/Selectivity Allosteric_site->Enhanced_Binding Binding->Enhanced_Binding

Figure 2. Impact of mono- vs. di-substitution on kinase inhibitor binding.

By employing a multi-faceted analytical approach, researchers can confidently and accurately determine the substitution patterns of their synthesized naphthyridine derivatives. This foundational characterization is essential for building robust structure-activity relationships and advancing the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 2,8-Dibromo-1,5-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: The safe and compliant disposal of 2,8-Dibromo-1,5-naphthyridine, a brominated heterocyclic compound, is paramount for the safety of laboratory personnel and the protection of the environment. Due to its chemical nature, this compound is classified as hazardous waste and necessitates strict adherence to established disposal protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.

Immediate Safety and Hazard Considerations

Personal Protective Equipment (PPE) is mandatory when handling this compound in any form, including as a waste product. The minimum required PPE includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Closed-toe shoes

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Quantitative Data for Halogenated Waste Disposal

Quantitative thresholds for the disposal and accumulation of hazardous waste are established by regulatory bodies to ensure safety and environmental protection. The following table summarizes key quantitative limits that are generally applicable to the disposal of halogenated organic compounds like this compound.

ParameterGuideline ValueRegulatory Context
Satellite Accumulation Area (SAA) Limit ≤ 55 gallons of hazardous wasteResource Conservation and Recovery Act (RCRA)
Acutely Hazardous Waste (P-listed) SAA Limit ≤ 1 quart of liquid or 1 kg of solidResource Conservation and Recovery Act (RCRA)
Halogen Content for Halogenated Waste Stream > 2%Institutional Waste Management Guidelines

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires a systematic approach, from the point of generation to the final collection by environmental health and safety (EHS) personnel.

1. Waste Identification and Segregation:

  • Identify: All waste containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, filter paper, gloves), and rinsates, must be treated as hazardous waste.

  • Segregate: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[4] This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and complicate the disposal process.

2. Waste Container Selection and Labeling:

  • Container: Use a designated, chemically compatible, and leak-proof container for collecting solid and liquid waste. The container should have a secure screw-top cap.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste." The label must also include the full chemical name, "this compound," and an approximate concentration or quantity. All constituents of a waste mixture should be listed.

3. Waste Accumulation and Storage:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential spills or leaks.

4. Requesting Waste Pickup:

  • Scheduling: Once the waste container is nearly full, or before the accumulation time limits are exceeded, a waste pickup must be scheduled with your institution's Environmental Health and Safety (EHS) department or equivalent authority.

  • Documentation: Complete any required waste disposal forms accurately and completely.

5. Spill and Emergency Procedures:

  • Minor Spills: In the event of a small spill, alert personnel in the immediate area. Wearing appropriate PPE, absorb the spilled material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent material into a sealed container and label it as hazardous waste for disposal.

  • Major Spills: For larger spills, evacuate the area immediately and notify your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow A Waste Generation (this compound) B Is the waste contaminated with This compound? A->B C Treat as Hazardous Waste B->C Yes I Non-Hazardous Waste (Follow institutional guidelines) B->I No D Segregate as Halogenated Organic Waste C->D E Select and Label Appropriate Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Is container full or accumulation time limit reached? F->G G->F No H Schedule Waste Pickup with EHS G->H Yes

Caption: Disposal decision workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 2,8-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of 2,8-Dibromo-1,5-naphthyridine. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against potential exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile rubber)Laboratory coatUse within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors and particulates is required.
Solution Preparation and Transfers Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Nitrile rubber)Chemical-resistant apron over a laboratory coatAll operations must be conducted in a certified chemical fume hood.
Running Reactions and Work-up Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Nitrile rubber)Chemical-resistant apron over a laboratory coatAll operations must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant coverallsA NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory. In case of a large spill, a self-contained breathing apparatus (SCBA) may be necessary.[4]
Waste Disposal Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile rubber)Laboratory coatOperations should be performed in a well-ventilated area, preferably within a chemical fume hood.

Standard Operating Procedure for Handling this compound

Adherence to a strict, step-by-step protocol is essential to minimize the risk of exposure and ensure the integrity of experimental work.

Experimental Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handling_weigh Weigh and Aliquot prep_hood->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Methodologies

1. Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review the safety data sheets (SDS) of structurally similar compounds to understand the potential hazards.[1][5][6]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above. Ensure gloves are inspected for any signs of degradation or puncture before use.

  • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. All necessary equipment and reagents should be placed inside the fume hood before starting the experiment.[4]

2. Handling:

  • Weighing and Aliquoting: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood to prevent the generation of dust.

  • Performing the Reaction: All subsequent steps, including the preparation of solutions and the reaction itself, must be carried out within the chemical fume hood with the sash at the lowest practical height.

3. Cleanup and Disposal:

  • Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. This should be done by rinsing with an appropriate solvent (e.g., acetone) inside the fume hood. The rinsate must be collected as hazardous waste.

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[4] Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Ensure the waste container is stored in a designated and secure area while awaiting pickup by a certified waste disposal service.[2]

In Case of a Spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, if it can be done safely.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE for spill cleanup as outlined in the table.

  • Contain: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect: Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

By strictly following these procedures, researchers can safely handle this compound, minimizing personal exposure and environmental impact.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.